(R)-Piperazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-piperazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659966 | |
| Record name | (2R)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217839-54-7 | |
| Record name | (2R)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data for (R)-Piperazine-2-carbonitrile: An In-depth Technical Guide
Abstract
(R)-Piperazine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in numerous bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for structural elucidation, purity assessment, and quality control in research and manufacturing settings. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific enantiomer, this document presents a detailed, predicted analysis grounded in established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for its acquisition.
Introduction to this compound and its Spectroscopic Characterization
Piperazine and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of drugs across various therapeutic areas, including antivirals, antibacterials, and anticancer agents.[1] The introduction of a nitrile group and a chiral center at the 2-position, as in this compound, imparts unique chemical properties and biological activities. Accurate structural confirmation and stereochemical integrity are paramount, necessitating the use of a suite of spectroscopic techniques.
This guide delves into the three primary spectroscopic methods for the characterization of small organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each hydrogen and carbon atom.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula and structural fragments.
The subsequent sections will provide a detailed, predictive analysis of the expected spectra for this compound, rooted in the extensive literature on piperazine derivatives.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperazine ring and the N-H protons. The chemical shifts are influenced by the neighboring nitrogen atoms and the electron-withdrawing nitrile group. Due to the chiral center at C2, the protons on the ring are diastereotopic and are expected to show complex splitting patterns. Furthermore, piperazine rings can undergo chair-chair interconversion, which can lead to broadened signals or distinct signals for axial and equatorial protons, depending on the rate of conversion at the analysis temperature.[3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 3.5 - 3.7 | Doublet of Doublets (dd) | 4-6, 8-10 |
| H-3 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-3 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |
| H-5 (axial) | 2.7 - 2.9 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-5 (equatorial) | 3.0 - 3.2 | Doublet of Multiplets (dm) | 12-14 |
| H-6 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |
| H-6 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |
| N1-H, N4-H | 1.5 - 3.0 | Broad Singlet (br s) | - |
Causality behind Predictions: The proton at C2 (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrile group. The remaining methylene protons on the piperazine ring will likely appear as complex multiplets in the 2.7-3.3 ppm range, a region typical for piperazine derivatives.[1][2] The broadness of the N-H signals is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or the solvent.[6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 45 - 55 |
| C-3 | 40 - 50 |
| C-5 | 40 - 50 |
| C-6 | 40 - 50 |
| C≡N | 115 - 125 |
Causality behind Predictions: The nitrile carbon (C≡N) is expected to appear around 115-125 ppm, which is a characteristic range for this functional group.[7] The piperazine ring carbons are anticipated to resonate in the 40-55 ppm region, consistent with data for other piperazine-containing compounds.[1][8] The carbon bearing the nitrile group (C-2) may be shifted slightly downfield compared to the other ring carbons.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.[6]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans (typically 1024-4096) compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
NMR Experimental Workflow
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H and C-H bonds of the piperazine ring, and the C≡N bond of the nitrile group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium to Strong |
| C≡N Stretch (nitrile) | 2260 - 2240 | Medium, Sharp |
| N-H Bend (secondary amine) | 1650 - 1550 | Medium |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |
Causality behind Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp peak in the 3350-3310 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. A key diagnostic peak will be the sharp, medium-intensity absorption for the nitrile C≡N stretch, typically found between 2260 and 2240 cm⁻¹ for saturated nitriles.[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-N stretch.[9]
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
IR Spectroscopy Experimental Workflow
Caption: Workflow for ATR-IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
The molecular formula of this compound is C₅H₉N₃, which gives a monoisotopic mass of 111.08 Da.[10] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion | Notes |
| 111 | [M]⁺˙ | Molecular ion |
| 84 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |
| 82 | [M - CH₂NH]⁺˙ | Alpha-cleavage |
| 56 | [C₃H₆N]⁺ | Ring fragmentation |
| 42 | [C₂H₄N]⁺ | Ring fragmentation |
Causality behind Predictions: The mass spectrum, likely obtained using electron ionization (EI), will show a molecular ion peak at m/z 111. A common fragmentation pathway for piperazine derivatives is the cleavage of the ring.[11] Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation pattern for amines, leading to the loss of radicals. For this specific molecule, the loss of hydrogen cyanide (HCN) from the molecular ion is a plausible fragmentation pathway due to the presence of the nitrile group.
Experimental Protocol for MS Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
GC Separation:
-
Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250 °C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program will be used to separate the analyte from any impurities. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: Set the mass scan range to cover the expected m/z values (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the essential spectroscopic data for the characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a robust framework for the acquisition of high-quality data. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this important chiral building block in their drug discovery and development endeavors.
References
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubChem. (n.d.). Piperazine-2-carbonitrile.
- Kricheldorf, H. R. (2019). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate.
- Zendesk. (2024). View Spectra Data - CAS Product Help.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- ResearchGate. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). (R)-Piperidine-2-carbonitrile.
- NIST. (n.d.). Piperazine dihydrochloride.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Singh, L. S. K. J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- NIST. (n.d.). Piperazine, 2-methyl-.
- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
- U.S. Geological Survey. (n.d.). USGS Spectral Library Version 7 Data.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendancy of (R)-Piperazine-2-carbonitrile Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity
Introduction: The Piperazine Scaffold and the Rise of a Privileged Chiral Intermediate
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its frequent positive impact on aqueous solubility and oral bioavailability, have cemented its status as a "privileged scaffold" in drug design.[2] This versatile core is a key structural feature in a wide array of therapeutic agents, from antipsychotics to anticancer drugs.[3][4]
Within this important class of heterocycles, derivatives of (R)-Piperazine-2-carbonitrile have emerged as a particularly valuable and highly sought-after chiral building block. The specific stereochemistry at the 2-position, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique conformational rigidity and reactivity profile. This has proven to be instrumental in the design of highly potent and selective enzyme inhibitors, most notably in the field of metabolic diseases.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of this compound derivatives. We will delve into their synthesis, explore their primary mechanism of action as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their biological evaluation.
The Primary Biological Target: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for the Treatment of Type 2 Diabetes
The vast majority of research into the biological activity of this compound derivatives has centered on their potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV).[5] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[7]
The this compound scaffold has proven to be an ideal pharmacophore for DPP-IV inhibition. The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, leading to potent inhibition.[8] The stereochemistry at the 2-position is crucial for optimal orientation within the active site and for establishing key interactions with surrounding amino acid residues.
Mechanism of Action: A Covalent Interaction
The inhibitory activity of this compound derivatives against DPP-IV is primarily driven by the interaction of the nitrile group with the catalytic triad of the enzyme. The binding can be classified as a reversible covalent interaction. The catalytic triad of DPP-IV consists of Ser630, His740, and Asp708. The nitrile group of the inhibitor is attacked by the hydroxyl group of Ser630, forming a covalent imidate adduct. This interaction is reversible, allowing for a prolonged but not permanent inhibition of the enzyme.
The piperazine ring and its substituents occupy specific pockets within the active site, contributing to the overall binding affinity and selectivity of the compound. For instance, in the case of the approved drug Anagliptin, the pyrazolopyrimidine moiety occupies the S2 extensive subsite, forming important hydrophobic interactions.[4]
Synthesis of the this compound Core
The enantioselective synthesis of the this compound scaffold is a critical step in the development of these potent DPP-IV inhibitors. A common and effective strategy involves starting from a readily available chiral building block, such as L-proline.
Exemplary Synthetic Protocol from L-Proline
The synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a precursor to many DPP-IV inhibitors, provides a clear illustration of the synthetic strategy. While this is a pyrrolidine, the principles of converting a chiral amino acid to a cyanated heterocycle are analogous and have been adapted for piperazine synthesis. A representative patent for the synthesis of Anagliptin outlines a multi-step process starting from L-proline.[1]
Step 1: N-Acylation of L-Proline L-proline is reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Amidation The carboxylic acid is then converted to the corresponding primary amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.
Step 3: Dehydration to the Nitrile The primary amide is dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8]
This chiral cyanopyrrolidine intermediate can then be reacted with a suitable diamine segment to construct the piperazine ring, followed by further functionalization to yield the final DPP-IV inhibitor.[1]
Structure-Activity Relationship (SAR) and Data Presentation
The potency and selectivity of this compound derivatives as DPP-IV inhibitors are highly dependent on the nature and position of substituents on the piperazine ring and any appended moieties. Extensive SAR studies have been conducted to optimize the pharmacological profile of these compounds.
A key example is the development of Anagliptin , a potent and selective DPP-IV inhibitor approved for the treatment of type 2 diabetes.[9] The structure of Anagliptin features the this compound core linked to a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety.
| Compound | DPP-IV IC50 (nM) | DPP-8 Selectivity (fold) | DPP-9 Selectivity (fold) | FAP Selectivity (fold) | Reference |
| Anagliptin | 3.4 | >10,000 | >10,000 | >10,000 | [10] |
| Sitagliptin | 19 | >2,600 | >2,600 | >2,600 | [10] |
| Vildagliptin | 62 | >200 | >200 | >200 | [10] |
| Alogliptin | <10 | >10,000 | >10,000 | >10,000 | [11] |
Table 1: Comparative in vitro potency and selectivity of Anagliptin and other gliptins.
The data in Table 1 highlights the exceptional potency and selectivity of Anagliptin, which can be attributed to the optimal fit of its structural components within the DPP-IV active site. The (R)-cyanopiperazine moiety is crucial for the potent inhibition of the enzyme, while the pyrazolopyrimidine group contributes to the high selectivity over other related proteases like DPP-8, DPP-9, and fibroblast activation protein (FAP).[10] This high selectivity is a critical factor in minimizing off-target effects and ensuring a favorable safety profile.
Experimental Protocols for Biological Evaluation
The biological activity of novel this compound derivatives is primarily assessed through in vitro enzyme inhibition assays and subsequent in vivo studies to determine their efficacy and pharmacokinetic properties.
In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, human recombinant DPP-IV, and assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Test compounds formulated for oral administration
-
Glucose solution (2 g/kg)
-
Blood glucose meter and test strips
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or vehicle orally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration at each time point.
-
Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.
-
Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the glucose-lowering effect.
Conclusion and Future Perspectives
Derivatives of this compound have firmly established themselves as a critical class of compounds in modern drug discovery, particularly for the treatment of type 2 diabetes. Their ability to act as potent and selective inhibitors of DPP-IV, exemplified by the clinical success of Anagliptin, underscores the value of this chiral scaffold. The synthetic accessibility from readily available chiral precursors and the potential for extensive structure-activity relationship studies make this an attractive area for further research.
Future investigations will likely focus on the application of the this compound core in the design of inhibitors for other enzymes, as well as the development of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of the chemical space around this privileged chiral building block holds immense promise for the discovery of new and improved therapeutic agents.
References
- CN105503878A - Synthesis method of anagliptin - Google P
- Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - Taylor & Francis Online. [Link]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. [Link]
- Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC - PubMed Central. [Link]
- Binding modes of different DPP‐4 inhibitors' class...
- Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview - ResearchG
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
- Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC - NIH. [Link]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - Semantic Scholar. [Link]
- 1-[({[1-substituted cyclohexyl] methyl} - International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. [Link]
- Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed. [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Click Chemistry Building Blocks for Peptide Synthesis Archives - AAPPTEC. [Link]
- Anagliptin twice-daily regimen improves glycaemic variability in subjects with type 2 diabetes: A double-blind, randomized controlled trial - PubMed. [Link]
- A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed. [Link]
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]
- Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening - ResearchG
- Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects | Request PDF - ResearchG
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - Diva-portal.org. [Link]
- Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One - Research journals. [Link]
- Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)
- Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and p
- Three different binding modes of interaction of DPP4 inhibitors in the active site of the enzyme. - ResearchGate. [Link]in-the-active-site-of_fig1_303350917)
Sources
- 1. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 2. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. 1clickchemistry.com [1clickchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Conformational analysis of monosubstituted piperazines
An In-Depth Technical Guide to the Conformational Analysis of Monosubstituted Piperazines
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its conformational behavior, particularly when substituted, profoundly influences a molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the conformational analysis of monosubstituted piperazines, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the piperazine ring's geometry, the critical axial-equatorial equilibrium of substituents, the key factors that modulate this balance, and the primary analytical techniques used for its characterization. This document moves beyond a simple recitation of facts to explain the causality behind conformational preferences and experimental choices, providing field-proven insights and detailed methodologies.
The Piperazine Ring: A Dynamic Conformational Landscape
The six-membered saturated heterocycle of piperazine is not planar. To minimize angle and torsional strain, it adopts puckered conformations, much like its carbocyclic analogue, cyclohexane.[3] The primary conformations are the chair, boat, and twist-boat forms.[4][5]
-
Chair Conformation: This is the most thermodynamically stable conformation, as it minimizes both steric and torsional strain by staggering all adjacent C-C and C-N bonds.[4][5] In its free state, piperazine predominantly exists in the chair form.[6]
-
Boat and Twist-Boat Conformations: The boat conformation is significantly higher in energy due to eclipsing interactions between hydrogens and a "flagpole" steric clash. The twist-boat is an intermediate energy conformer that serves as a transition state during the ring inversion process, which interconverts the two possible chair conformations.[4][5]
The interconversion between the two chair forms is a dynamic process known as ring flipping. Understanding this equilibrium is the first step in analyzing substituted piperazines.
Caption: Piperazine ring inversion between two chair forms via a twist-boat intermediate.
Monosubstitution: The Critical Axial vs. Equatorial Equilibrium
When a substituent is added to a piperazine ring, it can occupy one of two positions in the stable chair conformation:
-
Axial (ax): The bond to the substituent is parallel to the principal axis of the ring.
-
Equatorial (eq): The bond to the substituent points away from the ring, roughly in the "equator" of the molecule.
Via a ring flip, an axial substituent becomes equatorial, and vice versa. These two conformations are no longer energetically equivalent.[7] In the vast majority of cases, the equatorial conformation is more stable .[8]
This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial atoms (usually hydrogens) on the same side of the ring. These are known as 1,3-diaxial interactions .[8][9] The larger the substituent, the more severe these interactions become, and the stronger the preference for the equatorial position. This energetic preference is often quantified as the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10]
Caption: Axial-equatorial equilibrium in a monosubstituted piperazine.
Modulating Factors: Beyond Simple Sterics
While steric bulk is the primary determinant, several other factors can influence the conformational equilibrium in monosubstituted piperazines, sometimes leading to counterintuitive preferences.
Electronic Effects and Pseudoallylic Strain
The nature of the substituent on the nitrogen atom is critically important. When a nitrogen atom is part of an amide (N-acyl) or connected to an aromatic ring (N-aryl), its lone pair of electrons delocalizes into the adjacent π-system.[11][12] This imparts partial double-bond character to the C-N bond, forcing a more planar geometry around that nitrogen.[11][13]
This planarity introduces a phenomenon known as pseudoallylic strain . For a substituent on the adjacent carbon (C2 position), this strain makes the equatorial position unfavorable. To relieve this strain, the C2-substituent is often forced into the axial position .[12][14] This is a powerful effect, particularly for N-acyl piperazines, and can override the typical steric preference for the equatorial position.[12]
Intramolecular Hydrogen Bonding
If a substituent is capable of acting as a hydrogen bond acceptor (e.g., containing an ether oxygen or a pyridine nitrogen) and is in the axial position, it can form a stabilizing intramolecular hydrogen bond with the axial N-H on the other nitrogen atom. This favorable interaction can increase the population of the axial conformer, and in some cases, make it the preferred conformation.[14]
Data Summary: Conformational Free Energy (ΔG)
The following table provides illustrative energy differences for substituents, highlighting the general preference for the equatorial position in simple substituted systems, analogous to cyclohexane A-values. Note that these values can be significantly altered by the electronic effects described above.
| Substituent (on Carbon) | Typical ΔG (eq -> ax) (kcal/mol) | Primary Influencing Factor |
| -CH₃ (Methyl) | ~1.7 | Steric (1,3-diaxial) |
| -CH₂CH₃ (Ethyl) | ~1.8 | Steric (1,3-diaxial) |
| -C(CH₃)₃ (tert-Butyl) | > 5.0 | Severe Steric Strain |
| -Ph (Phenyl) | ~2.9 | Steric (1,3-diaxial) |
| -OH (Hydroxy) | ~0.5 - 1.0 | Steric / H-bonding |
Values are approximate and serve for comparison, adapted from cyclohexane data.[8][9]
Key Analytical Techniques: A Multi-faceted Approach
No single technique can fully describe the conformational behavior of a molecule. A combination of spectroscopic, crystallographic, and computational methods is required for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution.[11][15]
-
Causality: At room temperature, the ring flip of piperazine is often fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this inversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.
-
Key Information:
-
Chemical Shifts (δ): Axial and equatorial protons have distinct chemical environments and therefore different chemical shifts.
-
Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. This can be used to definitively assign axial or equatorial positions.
-
Nuclear Overhauser Effect (NOE): NOE correlations can identify protons that are close in space, providing direct evidence for 1,3-diaxial interactions.
-
-
Trustworthiness (Self-Validation): The combination of chemical shifts, coupling constants, and NOE data provides a highly robust and self-consistent picture of the solution-state conformation.
This experiment is essential for determining the energy barrier (ΔG‡) for ring inversion.
-
Sample Preparation: Dissolve a ~10-20 mg sample in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, Methanol-d₄).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the signals for the piperazine ring protons. As the temperature decreases, broadened signals will resolve into two or more distinct sets of signals corresponding to the individual conformers. The temperature at which the signals merge is the coalescence temperature (Tc).
-
Low-Temperature Spectrum: Continue cooling below Tc until sharp signals for the major and minor conformers are obtained.
-
Data Analysis:
-
Integrate the signals at low temperature to determine the equilibrium constant (K_eq) and calculate ΔG.
-
Use the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange regime to calculate the rate constant (k) and the free energy of activation (ΔG‡) for the inversion process.
-
Caption: Workflow for Variable Temperature (VT) NMR analysis.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.[4][11]
-
Causality: X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular, repeating crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a precise 3D model of the molecule.
-
Key Information: Provides exact bond lengths, bond angles, and torsional angles, confirming the ring conformation (chair, boat) and the substituent's position (axial, equatorial).
-
Trustworthiness (Self-Validation): The quality of the final structure is validated by statistical indicators like the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor indicates a reliable structure. It is crucial to remember this represents the solid-state conformation, which may be influenced by crystal packing forces and might not be the most stable conformer in solution.[16]
-
Crystal Growth (Critical Step): Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[16]
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[11]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell and space group. The atomic positions are initially determined (solved) and then optimized (refined) to best fit the experimental data.
-
Structure Validation and Analysis: The final model is validated, and the geometric parameters are analyzed to determine the conformation.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Computational Modeling
In silico methods are invaluable for predicting and rationalizing conformational preferences.
-
Causality: Quantum mechanical methods like Density Functional Theory (DFT) solve the Schrödinger equation for the molecule to calculate its electronic structure and energy. This allows for the determination of the relative stabilities of different conformers and the energy barriers between them.
-
Key Information: Provides relative energies (ΔE or ΔG) of all possible conformers (axial, equatorial, boat, etc.) and the geometries of transition states.[5][17]
-
Trustworthiness (Self-Validation): The accuracy of computational models is highly dependent on the level of theory and basis set used. It is imperative to benchmark computational results against experimental data (e.g., from NMR or X-ray crystallography) to validate the chosen method.[5][17]
-
Structure Generation: Build the 3D structure of the monosubstituted piperazine. Generate initial guess structures for all relevant conformers (e.g., equatorial-chair, axial-chair).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections for calculating Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative populations and the ΔG for the axial-equatorial equilibrium.
-
Validation (Optional but Recommended): Compare the calculated energy difference and geometry with experimental results from NMR or X-ray crystallography.
Caption: Workflow for Computational Conformational Analysis.
Conclusion
The conformational analysis of monosubstituted piperazines is a cornerstone of modern drug design. While the equatorial position is generally favored for substituents to minimize steric strain, this preference can be modulated or even reversed by subtle electronic effects, such as pseudoallylic strain from N-acyl groups, and the potential for intramolecular hydrogen bonding. A thorough understanding requires a synergistic application of high-resolution NMR spectroscopy to probe solution-state dynamics, X-ray crystallography for a definitive solid-state picture, and computational modeling to provide a theoretical energetic framework. By mastering these principles and techniques, researchers can better predict and control the three-dimensional architecture of piperazine-containing molecules, leading to the rational design of more potent and selective therapeutic agents.
References
- Title: Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.[4] Source: PMC - NIH URL:[Link]
- Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[11] Source: MDPI URL:[Link]
- Title: Piperazine skeleton in the structural modification of natural products: a review.[18] Source: PMC - NIH URL:[Link]
- Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.[19] Source: NIH URL:[Link]
- Title: Monosubstituted Cylcohexanes.[8] Source: MCC Organic Chemistry - Lumen Learning URL:[Link]
- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.[1] Source: MDPI URL:[Link]
- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.[12] Source: NIH URL:[Link]
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[2] Source: PubMed Central URL:[Link]
- Title: Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study.[20] Source: PubMed URL:[Link]
- Title: Conformational analysis of 2-substituted piperazines.[14] Source: PubMed URL:[Link]
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[13] Source: RSC Publishing URL:[Link]
- Title: Substituents in cyclohexane can take two positions, axial and equatorial, and the preferred conformation is dictated by stereoelectronic effects.[10] Source: Master Organic Chemistry URL:[Link]
- Title: pK a values of common substituted piperazines.
- Title: 4.7: Conformations of Monosubstituted Cyclohexanes.[9] Source: Chemistry LibreTexts URL:[Link]
- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.[22] Source: PMC - NIH URL:[Link]
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[23] Source: PMC - PubMed Central URL:[Link]
- Title: Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange.[24] Source: White Rose Research Online URL:[Link]
- Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[25] Source: Beilstein Journals URL:[Link]
- Title: Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.[26] Source: NIH URL:[Link]
- Title: 4.4: Substituted Cyclohexanes.[7] Source: Chemistry LibreTexts URL:[Link]
- Title: Piperazine - Wikipedia.[6] Source: Wikipedia URL:[Link]
- Title: Chair and boat shapes for cyclohexane (video).[3] Source: Khan Academy URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this versatile structural motif is a key component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1] Its prevalence is not coincidental but rather a direct consequence of its unique and tunable physicochemical properties that favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the piperazine moiety's role in drug design, from its fundamental physicochemical advantages and diverse pharmacological applications to detailed synthetic strategies and key experimental evaluation protocols. By synthesizing technical accuracy with field-proven insights, this document serves as an authoritative resource for professionals engaged in the art and science of drug discovery.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold
The widespread adoption of the piperazine ring in drug design is rooted in its inherent structural and electronic characteristics, which medicinal chemists strategically exploit to overcome common drug development hurdles such as poor solubility and bioavailability.[2][3]
Core Physicochemical Properties
The versatile structure of piperazine allows for strategic modification to achieve the desired pharmacological activity.[1][4]
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[5][6] This allows it to be protonated under physiological pH, a crucial feature for forming stable salts which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1][4][7]
-
Solubility and Bioavailability: The polar nature imparted by the two nitrogen atoms often leads to greater water solubility, which is a critical factor in improving oral bioavailability and achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7][8]
-
Structural Rigidity and Conformational Control: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity.[2][7] This pre-organizes the substituents on the nitrogen atoms in a defined spatial orientation, which can be crucial for optimizing interactions with specific binding pockets on a target protein.[2] This semi-rigid nature makes it an excellent linker between different pharmacophoric elements within a molecule.[9][10]
Impact on Pharmacokinetics
The physicochemical properties of the piperazine moiety directly translate into tangible pharmacokinetic advantages:
-
Enhanced Absorption: Improved aqueous solubility often leads to better dissolution in the gastrointestinal tract and, consequently, enhanced absorption.
-
Modulation of Metabolic Stability: While the piperazine ring itself can be a site of metabolism, its substitution patterns can be modified to block or slow down metabolic pathways, thereby improving the drug's half-life. However, it can also introduce metabolic liabilities, which has led to the exploration of bioisosteres.[5]
-
Versatility as a Linker: The 1,4-disubstituted nature of piperazine makes it an ideal linker to connect two different parts of a drug scaffold, influencing the overall conformation and properties of the molecule.[10][11]
Therapeutic Applications and Pharmacological Diversity
The piperazine scaffold is a testament to the concept of "privileged structures" in medicinal chemistry, as it is found in drugs targeting a wide array of biological targets and treating a diverse range of diseases.[12][13][14]
Central Nervous System (CNS) Disorders
Many CNS-active drugs incorporate a piperazine ring, which often plays a crucial role in their interaction with neurotransmitter receptors.[15]
-
Mechanism: A significant number of these drugs modulate serotonin (5-HT) and dopamine (D2) receptors.[1] The piperazine ring can act as a scaffold to correctly position an aryl group for optimal receptor binding.[1]
-
Examples:
-
Olanzapine (Antipsychotic): Used in the treatment of schizophrenia and bipolar disorder, olanzapine features a piperazine ring integrated into its thienobenzodiazepine structure. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (D1-D4) and serotonin (5-HT2A, 5-HT2C) receptors.[4][15][16]
-
Buspirone (Anxiolytic): An anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist.[15]
-
Vortioxetine (Antidepressant): An antidepressant with a multimodal mechanism of action involving serotonin reuptake inhibition and modulation of several serotonin receptors.[15]
-
Signaling Pathway Visualization: Olanzapine's Multi-Receptor Antagonism
Caption: Antagonism of D2 and 5-HT2A receptors by Olanzapine.
Oncology
In cancer therapy, the piperazine scaffold is a key component of many targeted therapies, particularly kinase inhibitors.[1]
-
Mechanism: The piperazine ring frequently serves as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[1]
-
Examples:
-
Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It targets the BCR-Abl fusion protein, c-KIT, and PDGFR.[12][17] The piperazine moiety is crucial for its solubility and binding.
-
Olaparib: A PARP inhibitor used in the treatment of certain types of cancer. Replacing the piperazine ring with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[5][18]
-
Signaling Pathway Visualization: Imatinib's Inhibition of BCR-Abl
Caption: Imatinib competitively inhibits the BCR-Abl kinase.
Infectious and Other Diseases
The pharmacological utility of piperazine extends to a wide range of other therapeutic areas:
-
Antimicrobial: Piperazine derivatives have shown significant activity against bacteria, fungi, and parasites.
-
Antihistamines: Drugs like Cetirizine and Hydroxyzine contain a piperazine core and are used to treat allergies.[19]
-
Anthelmintics: Piperazine citrate is used to treat parasitic worm infections by paralyzing the parasites.[19][20]
-
Antiviral: The scaffold has been explored for the development of antiviral agents.[21]
-
Anti-inflammatory: Certain piperazine derivatives have demonstrated noteworthy anti-inflammatory activity.[22]
Synthetic Strategies for Piperazine Derivatives
The facile synthesis and derivatization of the piperazine ring contribute significantly to its utility in drug discovery. The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents.
N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and it is widely used for the synthesis of N-arylpiperazines.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst
-
Phosphine ligand (e.g., XantPhos, BINAP)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
In a separate vial, prepare the catalyst/ligand solution if not using a pre-catalyst, and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
N-Alkylation: Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of piperazine, involving the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
Piperazine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), methanol)
-
-
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent portion-wise to the mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary, typically by column chromatography.
-
Experimental Evaluation of Piperazine-Containing Drug Candidates
A rigorous evaluation of physicochemical and ADME properties is critical in the development of any new drug candidate. Standardized in vitro assays are essential for obtaining reliable and reproducible data.
Aqueous Solubility Determination (Kinetic Assay)
This assay provides a rapid assessment of a compound's solubility, which is crucial for early-stage drug discovery.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Materials:
-
Test compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or light scattering
-
-
Procedure:
-
Prepare serial dilutions of the test compound's DMSO stock solution.
-
Add a small volume of each dilution to the wells of the microplate.
-
Add the aqueous buffer to each well to achieve the final desired concentrations.
-
Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is determined as the concentration at which precipitation is first observed.[18][22][23]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile (for reaction termination)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Add the liver microsomes to the solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[9]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance (Clint).[9][14]
-
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein.
Experimental Protocol: Caco-2 Permeability Assay
-
Materials:
-
Caco-2 cells
-
Permeable Transwell inserts in a multi-well plate
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) compartment.
-
At specified time points, take samples from the basolateral (lower) compartment.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment and sample from the apical compartment.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess active efflux.[7][21][24]
-
Structure-Activity Relationships and Bioisosteric Replacement
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperazine-containing compounds. Modifications are typically made at the N1 and N4 positions. For example, in the development of arylpiperazine-based antipsychotics, the nature and substitution pattern of the aryl group significantly influence the affinity for dopamine and serotonin receptors. Similarly, the substituent on the other nitrogen can be modified to fine-tune properties like lipophilicity and metabolic stability.
Bioisosteric Replacement
While highly advantageous, the piperazine moiety can sometimes introduce undesirable properties, such as metabolic instability or off-target effects. In such cases, bioisosteric replacement is a powerful strategy. Bioisosteres are functional groups with similar steric and electronic properties that can replace the piperazine ring to improve the overall profile of a drug candidate.
Table 1: Physicochemical Properties of Piperazine and Common Bioisosteres
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | (Chemical Structure) | 9.73 | 5.35 | -1.50 | Freely soluble |
| Homopiperazine | (Chemical Structure) | 11.02 (predicted) | - | -0.48 | Soluble |
| 2,6-Diazaspiro[3.3]heptane | (Chemical Structure) | - | - | -0.51 | - |
| 2,5-Diazabicyclo[2.2.1]heptane | (Chemical Structure) | - | - | -0.60 | - |
| Data sourced from multiple references, including[5]. Note: Experimental data for some bioisosteres are not readily available and may require determination. |
The choice of a bioisostere can significantly impact ADME properties. For instance, replacing a piperazine ring can alter metabolic stability, as seen with the development of Olaparib, where a spirodiamine analogue led to reduced cytotoxicity.[5]
The Drug Discovery Workflow and Future Perspectives
The integration of the piperazine scaffold into drug discovery follows a logical, iterative process.
Visualization: General Workflow for Piperazine-Based Drug Discovery
Caption: A streamlined workflow for developing piperazine drugs.
The future of piperazine in drug discovery remains bright. Its synthetic tractability and favorable physicochemical properties ensure its continued use as a privileged scaffold. Emerging areas include its application as a linker in novel modalities like Proteolysis Targeting Chimeras (PROTACs), where its semi-rigid nature can be advantageous.[9] The continued exploration of novel piperazine derivatives and their bioisosteres, guided by a deep understanding of their structure-property relationships, will undoubtedly lead to the development of the next generation of innovative therapeutics.
References
- A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. (n.d.). Benchchem.
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). Organic Chemistry Research.
- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Imatinib: Basic Results. (2017, July 27). Oncohema Key.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). European Journal of Medicinal Chemistry.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). Mini-Reviews in Medicinal Chemistry.
- An evolving role of piperazine moieties in drug design and discovery. (2018). Mini-Reviews in Medicinal Chemistry.
- Olanzapine and its Working Mechanism. (n.d.). Hilaris Publisher.
- Olanzapine. (2023). In StatPearls.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Imatinib in Chronic Myeloid Leukemia: an Overview. (2011).
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
- Imatinib can act as an allosteric activ
- Caco-2 Permeability Assay. (n.d.). Concept Life Sciences.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex. (2010). Neuropsychopharmacology.
- Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... (n.d.).
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). In Methods in Molecular Biology. Humana Press.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). Molecules.
- Aqueous Solubility Assays. (n.d.).
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry.
- Piperazine & Derivatives. (n.d.).
- A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Beilstein Journal of Organic Chemistry.
- Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. (1999). The Journal of Organic Chemistry.
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). Tetrahedron Letters.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). The Journal of Organic Chemistry.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2022). Current Organic Synthesis.
- Buchwald-Hartwig Amin
- Basic Bioisosteres. (2022). Cambridge MedChem Consulting.
- Piperazine. (n.d.). In Wikipedia.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). European Journal of Medicinal Chemistry.
- Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health.
- Side effects of Piperazine citr
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mercell.com [mercell.com]
- 15. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 16. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 24. researchgate.net [researchgate.net]
Introduction to Chiral Piperazines in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties have established it as a "privileged scaffold" — a molecular framework that is recurrently found in bioactive compounds and is capable of binding to a variety of biological targets.[1][2] The introduction of chirality into the piperazine core unlocks a third dimension for molecular design, allowing for more precise and stereospecific interactions with biological macromolecules. This guide provides an in-depth exploration of chiral piperazines, from their stereoselective synthesis to their profound impact on pharmacological activity, offering field-proven insights for drug development professionals.
The significance of stereochemistry in drug action is absolute; enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Consequently, the development of robust methods for the asymmetric synthesis of carbon-substituted piperazines is a critical focus area for medicinal chemists.[2] While the majority of piperazine-containing drugs feature substitution at the nitrogen atoms, significant and often underexplored chemical space remains in the asymmetric functionalization of the carbon atoms of the ring.[3] This guide will illuminate the causality behind experimental choices in synthesizing and analyzing these crucial pharmacophores.
Part 1: Stereoselective Synthesis of Chiral Piperazines
The enantioselective synthesis of substituted piperazines is paramount for isolating the desired therapeutic effects of a single enantiomer. Methodologies can be broadly categorized into three main strategies: synthesis from the chiral pool, asymmetric catalysis, and resolution techniques. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, and the specific stereochemistry required.
Synthesis from the Chiral Pool
This approach leverages readily available, inexpensive chiral starting materials, such as α-amino acids, to construct the piperazine ring with a predefined stereocenter.
A practical and scalable route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps.[5] A key transformation in this sequence is an aza-Michael addition. This method has been successfully applied to multigram-scale synthesis and even to the formal synthesis of the chiral drug mirtazapine.[5] Similarly, homochiral cis-2,5-disubstituted piperazines can be synthesized via the regioselective ring-opening of chiral aziridines derived from natural amino acids.[2]
Asymmetric Catalysis
Asymmetric catalysis offers a powerful and efficient means to generate chiral piperazines with high enantioselectivity, often from achiral precursors.
Palladium-Catalyzed Asymmetric Hydrogenation: A notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[6][7] This reaction provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-one can then be readily reduced to the corresponding chiral piperazine without loss of optical purity.[6]
Asymmetric Lithiation-Trapping: A direct functionalization of the intact piperazine ring can be achieved via asymmetric lithiation. This method, reported by O'Brien and coworkers, utilizes a chiral ligand such as (-)-sparteine with s-BuLi to deprotonate the N-Boc piperazine ring asymmetrically.[8][9][10] Subsequent trapping with an electrophile yields α-substituted piperazines as single stereoisomers. Mechanistic studies revealed that the electrophile and the distal N-substituent play an unexpected and crucial role in determining both the yield and enantioselectivity.[8][9]
One-Pot Domino Reactions: Efficient one-pot methodologies have been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones.[11][12] These sequences can involve a quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation, followed by a domino ring-opening cyclization (DROC) with a 1,2-ethylenediamine.[11][12] This approach has been successfully applied to a short enantioselective synthesis of a key intermediate for the potent antiemetic drug Aprepitant.[12]
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is a critical decision in the drug development pipeline. The following table provides a comparative analysis of prominent methodologies for producing enantiomerically pure piperazines.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical ee | Scalability | Ref |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive starting materials (e.g., amino acids). | Scope can be limited by the availability of the chiral pool. | High (>99%) | Good to Excellent | [5][13] |
| Asymmetric Hydrogenation | High enantioselectivity and potential for broad substrate scope. | Requires specialized high-pressure equipment and expensive catalysts. | Good to Excellent (85-95%) | Good | [6][13] |
| Asymmetric Lithiation | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures and stoichiometric use of chiral ligands. | Good to Excellent | Moderate | [8][9] |
| Enzymatic Resolution | High stereoselectivity under mild conditions. | Can be limited by enzyme substrate specificity; max yield of 50% for one enantiomer. | Excellent (>99%) | Variable | [13] |
Part 2: The Role of Chirality in Piperazine-Containing Drugs
The precise three-dimensional arrangement of atoms in a chiral piperazine scaffold is critical for its interaction with biological targets. This stereochemistry profoundly influences a drug's potency, selectivity, and overall pharmacological profile.[14]
Structure-Activity Relationships (SAR)
SAR studies elucidate the relationship between the chemical structure of a molecule and its biological activity.[15] For chiral piperazines, SAR is intrinsically three-dimensional. For example, in a series of dermorphin analogues, the configuration of a phenylalanine-derived piperazine ring was found to be critical for enhancing or reducing opiate activities.[16] Similarly, quantitative SAR (QSAR) studies on aryl alkanol piperazine derivatives have identified key molecular descriptors that influence their activity as serotonin and noradrenaline reuptake inhibitors, highlighting the importance of specific spatial arrangements for receptor binding.[17]
Conformational Analysis
The piperazine ring typically adopts a stable chair conformation. However, the introduction of substituents, particularly at the nitrogen atoms (e.g., N-acylation), can lead to restricted bond rotation and the existence of multiple conformers in solution.[18] The conformational flexibility—or rigidity—of these derivatives is crucial for their biological activity.[19] A conformational study of 2-substituted piperazines acting as α7 nicotinic acetylcholine receptor agonists revealed a preference for the axial conformation of the C2 substituent, which orients key nitrogen atoms in a spatial arrangement that mimics the natural ligand.[20] This demonstrates how stereochemistry dictates conformational preference, which in turn governs binding affinity.
Examples of FDA-Approved Drugs
The tangible impact of chiral piperazines is evident in the number of approved drugs that incorporate this scaffold. The chirality is often introduced using methods like classical resolution or by starting from a chiral pool.
| Drug | Therapeutic Area | Chiral Moiety Origin | Ref |
| Acalabrutinib | Mantle Cell Lymphoma | Chiral proline derivative | [4] |
| Baloxavir marboxil | Influenza A & B | Chiral piperazine via resolution | [4] |
| Lurasidone | Schizophrenia, Bipolar Disorder | Integrated into a complex chiral system | [21] |
| Aprepitant | Chemotherapy-induced nausea | Contains a chiral morpholine (related heterocycle) | [12] |
Part 3: Key Experimental Protocols
Trustworthy and reproducible experimental methods are the bedrock of scientific integrity. This section provides detailed protocols for the synthesis and analysis of chiral piperazines.
Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is adapted from methodologies for the synthesis of chiral piperazin-2-ones, which are direct precursors to chiral piperazines.[6][13]
Objective: To synthesize a chiral piperazin-2-one with high enantiomeric excess.
Materials:
-
Pyrazin-2-ol substrate
-
Chiral Palladium Catalyst (e.g., Pd-complex with a chiral phosphine ligand)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (high pressure)
-
High-pressure reactor
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), charge the high-pressure reactor with the pyrazin-2-ol substrate and the chiral palladium catalyst.
-
Solvent Addition: Add degassed methanol to dissolve the substrate.
-
Pressurization: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the reactor to the specified reaction temperature (e.g., 50-80 °C) and stir for the designated time (e.g., 12-24 hours), monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude chiral piperazin-2-one by silica gel chromatography.
-
Reduction (Optional): The purified piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄ in an appropriate solvent (e.g., THF).
Protocol: Chiral HPLC Separation of Piperazine Enantiomers
This protocol provides a starting point for developing a robust analytical method for the enantioselective separation of a chiral piperazine derivative.[22]
Objective: To separate and quantify the enantiomers of a chiral piperazine.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IC, based on cellulose tris(3,5-dichlorophenylcarbamate))[22][23]
-
Mobile Phase: Isopropanol/Hexane mixture (e.g., 20:80 v/v) with a basic additive like diethylamine (DEA, 0.1%)
-
Sample: Racemic standard or synthesized sample of the chiral piperazine, dissolved in mobile phase.
Procedure:
-
System Preparation: Install the chiral column. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the UV detector.
-
Parameter Setting: Set the column temperature (e.g., 35 °C) and the UV detection wavelength (e.g., 205 nm, as piperazines may lack a strong chromophore).[22]
-
Injection: Inject 10 µL of the filtered sample solution onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value >1.5 is considered baseline separation.[22]
-
For non-racemic samples, determine the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Conclusion and Future Outlook
Chiral piperazines represent a truly privileged class of scaffolds in medicinal chemistry, offering a unique combination of favorable pharmacokinetic properties and stereochemically defined vectors for interacting with complex biological targets.[24] The continued development of novel, efficient, and scalable asymmetric syntheses is crucial for unlocking the full potential of this chemical space.[2] As our understanding of conformational control and structure-activity relationships deepens, the rational design of next-generation therapeutics will increasingly rely on the precise three-dimensional architecture afforded by chiral piperazines. The protocols and insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting and impactful field of drug discovery.
References
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Asymmetric synthesis of 2-arylpiperazines.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
- Structure of the U.S. FDA-approved drugs that contain chiral piperidine....
- Conformational analysis of 2-substituted piperazines. PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Semantic Scholar. [Link]
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this.
- Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.
- Chiral Separations Methods and Protocols. dokumen.tips. [Link]
- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replic
- Structure‐activity relationship of antipsychotic piperazine derivatives.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- The medicinal chemistry of piperazines: A review. PubMed. [Link]
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS One. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Physicochemical properties of (R)-Piperazine-2-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Piperazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. As a derivative of piperazine, a scaffold frequently described as a "privileged structure," it imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability to drug candidates.[1][2] The presence of a stereocenter and a versatile nitrile functional group offers synthetic handles for constructing complex molecular architectures with precise three-dimensional orientations, essential for selective target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details rigorous experimental protocols for their determination, and discusses the implications of these properties for drug design and development.
Molecular Identity and Structural Attributes
This compound is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, with a nitrile substituent at the C2 position in the (R)-configuration. This specific arrangement of functional groups dictates its chemical behavior and utility.
Chemical Structure:
Figure 1. 2D Structure of this compound.
The piperazine ring typically adopts a chair conformation to minimize steric strain. The two secondary amines provide sites for nucleophilic attack or salt formation, while the electron-withdrawing nitrile group influences the basicity of the adjacent nitrogen atom and serves as a key reactive handle or a bioisosteric replacement for other functional groups.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2R)-piperazine-2-carbonitrile | N/A |
| Molecular Formula | C₅H₉N₃ | [3][4] |
| Molecular Weight | 111.15 g/mol | [3][4] |
| CAS Number | 1217839-54-7 | [4][5] |
| Canonical SMILES | C1NC([C@H]N1)C#N | N/A |
| InChI Key | FXGJYEBAJZLAJX-SSDOTTSWSA-N | N/A |
Key Physicochemical Properties
The physicochemical profile of a molecule is paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME). The properties of this compound make it an attractive scaffold for optimizing drug-like characteristics.
Table 2: Summary of Physicochemical Data
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| pKa | pKa₁: ~4.5-5.5 pKa₂: ~8.5-9.5 (Predicted) | Governs the ionization state at physiological pH (7.4), impacting solubility, membrane permeability, and receptor binding. The two pKa values correspond to the two nitrogen atoms. |
| logP (Octanol/Water) | -1.0 to 0.0 (Predicted) | Indicates the lipophilicity of the molecule. A low logP value suggests higher hydrophilicity, which generally correlates with better aqueous solubility but potentially lower passive membrane permeability. |
| Aqueous Solubility | High (Predicted) | Essential for formulation, dissolution, and absorption. Piperazine scaffolds are known to enhance solubility.[2][6] |
| Polar Surface Area | 47.9 Ų (Computed) | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Note: Experimental values for this specific compound are not widely published. The pKa and logP values are expert estimations based on the parent piperazine structure (pKa values of 5.35 and 9.73) and the influence of the electron-withdrawing nitrile substituent.[7]
Methodologies for Physicochemical Profiling
Accurate and reproducible determination of physicochemical properties is a cornerstone of preclinical development. The following sections detail standard, self-validating protocols for measuring pKa, logP, and aqueous solubility.
Experimental Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, represents the pH at which a molecule is 50% ionized. For a diamine like this compound, two pKa values exist. Potentiometric titration is the gold-standard method as it directly measures the pH change of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence points where pH = pKa.[8][9]
Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[9]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 50 mL of 0.15 M KCl solution. The KCl maintains a constant ionic strength throughout the titration.[9]
-
Initial pH Adjustment: Adjust the initial pH of the solution to ~2.0 using 0.1 M HCl to ensure both nitrogen atoms are fully protonated.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL).
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The two inflection points correspond to the two equivalence points. The pH at the halfway point to each equivalence point corresponds to the pKa₁ and pKa₂ values. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence points with higher accuracy.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of logP by Shake-Flask Method
Causality: The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility between a lipophilic solvent (n-octanol) and an aqueous phase. The "shake-flask" method is a direct and definitive technique. By physically separating the two phases after equilibration and measuring the analyte concentration in each, it provides an unambiguous measure of partitioning behavior, which is a key predictor of membrane permeability.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated aqueous buffer containing the compound.
-
Equilibration: Tightly cap the vial and shake or rotate it gently at a constant temperature (25 °C) for a sufficient period (e.g., 2-4 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Workflow Diagram:
Caption: Workflow for logP determination by the shake-flask method.
Spectroscopic Profile
Spectroscopic analysis confirms the identity and purity of the compound.
-
¹H NMR: The spectrum is expected to show complex multiplets in the 2.5-4.0 ppm range corresponding to the diastereotopic protons of the piperazine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet. The two N-H protons would appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms. The nitrile carbon (C≡N) is expected to appear downfield, typically in the 115-125 ppm range. The four sp³ carbons of the piperazine ring would appear in the 40-60 ppm region.
-
FT-IR: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Broad bands in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching of the secondary amines. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (ESI+): The electrospray ionization mass spectrum run in positive mode would prominently feature the protonated molecular ion ([M+H]⁺) at an m/z value of approximately 112.09.
Role in Drug Design and Synthetic Utility
The piperazine moiety is a cornerstone of medicinal chemistry, prized for its ability to enhance aqueous solubility and act as a versatile linker.[2][6] this compound builds upon this foundation by introducing two key features:
-
Chirality: The fixed (R)-stereocenter allows for the synthesis of enantiomerically pure drugs. This is critical for improving therapeutic index by ensuring selective binding to the biological target and avoiding potential off-target effects or differential metabolism associated with the other enantiomer.
-
Synthetic Handle: The two secondary amines are nucleophilic and can be selectively functionalized through N-alkylation, N-acylation, or reductive amination, enabling its incorporation into a larger molecular framework.[10] The nitrile group is also highly versatile; it can be reduced to a primary amine (providing another point for diversification), hydrolyzed to a carboxylic acid, or used as a stable, polar functional group that can participate in hydrogen bonding with a protein target.
This compound is a valuable intermediate for various therapeutic classes, including antivirals, CNS agents, and anticancer drugs, where precise molecular geometry and optimized pharmacokinetic properties are essential.[1][5][11]
Safety and Handling
While specific toxicity data for this compound is limited, general precautions for piperazine derivatives should be followed.
-
Hazards: Piperazine compounds can be corrosive and may cause severe skin burns and eye damage. They are also known as potential skin and respiratory sensitizers.
-
Handling: Always handle this compound in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chiral building block for modern drug discovery. Its physicochemical properties, characterized by high polarity, multiple hydrogen bonding sites, and dual basic centers, are highly favorable for developing drug candidates with good solubility and ADME profiles. The combination of a privileged piperazine scaffold with stereochemically defined and synthetically versatile functional groups ensures its continued importance in the synthesis of next-generation therapeutics. A thorough understanding and accurate measurement of its core properties, using robust protocols as described herein, are essential for its effective application in research and development.
References
- MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- Wikipedia. (n.d.). Piperazine.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubChem - NIH. (n.d.). Piperazine-2-carbonitrile.
- PubChem - NIH. (n.d.). (R)-Piperidine-2-carbonitrile.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- ChemicalBook. (n.d.). This compound | 1217839-54-7.
- Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid 98 3022-15-9.
- PubMed Central - NIH. (2013). Development of Methods for the Determination of pKa Values.
- PubMed. (2020). Piperazine derivatives as dangerous abused compounds.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- A2B Chem. (n.d.). 1217839-54-7 | this compound.
- ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- PubMed Central - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- NICNAS. (2019). Piperazine: Human health tier II assessment.
- NIST WebBook. (n.d.). Piperazine.
- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Sigma-Aldrich. (n.d.). Piperazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1217839-54-7 [chemicalbook.com]
- 5. a2bchem.com [a2bchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
The Architectural Evolution of Chiral Piperazine Synthesis: A Technical Guide for the Modern Chemist
Abstract
The piperazine ring, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous blockbuster drugs. The ever-increasing demand for enantiomerically pure pharmaceuticals has propelled the development of sophisticated synthetic strategies to access chiral piperazines. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of chiral piperazine synthesis, designed for researchers, scientists, and drug development professionals. We will traverse the landscape from early reliance on nature's chiral pool to the advent of elegant catalytic asymmetric methodologies and the current frontiers of photoredox catalysis. This guide emphasizes the "why" behind the evolution of these strategies, offering field-proven insights into the causality of experimental choices and providing detailed, self-validating protocols for key transformations.
Introduction: The Piperazine Motif and the Chirality Imperative
The piperazine heterocycle is a recurring motif in a vast array of biologically active molecules, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. However, the introduction of a substituent on the piperazine ring often begets a stereocenter, and it is a fundamental tenet of modern pharmacology that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the asymmetric synthesis of piperazines has been a paramount objective in synthetic organic chemistry. This guide will chronicle the intellectual and technical journey of this field, from its foundational strategies to its cutting-edge innovations.
Early Strategies: Building upon Nature's Foundation
The initial forays into chiral piperazine synthesis logically leveraged the readily available enantiopure starting materials provided by nature. This "chiral pool" approach, while effective, often involves multi-step sequences and is inherently limited by the diversity of the starting materials.
Synthesis from the Chiral Pool: The Amino Acid Connection
Amino acids, with their inherent chirality, have long served as popular starting points for the synthesis of chiral 2-substituted piperazines. The general strategy involves the elaboration of an amino acid into a 1,2-diamine derivative, which then undergoes cyclization to form the piperazine ring.
A practical and scalable four-step synthesis starting from α-amino acids has been described.[1] The key transformation is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[1]
Experimental Protocol: Synthesis of Orthogonally Protected (S)-2-methylpiperazine from L-Alanine [1]
Step 1: Synthesis of (S)-tert-butyl (1-amino-propan-2-yl)carbamate
-
To a solution of Boc-L-alanine (10.0 g, 52.8 mmol) in THF (100 mL) at 0 °C, add ethyl chloroformate (5.5 mL, 58.1 mmol) followed by N-methylmorpholine (6.4 mL, 58.1 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Filter the resulting white precipitate and wash with cold THF.
-
To the filtrate at 0 °C, add a solution of sodium borohydride (3.0 g, 78.8 mmol) in water (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the corresponding alcohol.
-
To a solution of the alcohol in dichloromethane (100 mL), add triethylamine (11.0 mL, 79.2 mmol) and methanesulfonyl chloride (4.5 mL, 58.1 mmol) at 0 °C.
-
Stir at room temperature for 2 hours, then wash with water and brine.
-
Dry the organic layer and concentrate. To the resulting mesylate in DMF (100 mL), add sodium azide (6.9 g, 105.6 mmol).
-
Heat the reaction to 80 °C for 12 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Dry and concentrate the organic layer.
-
To the azide in THF (100 mL), add triphenylphosphine (16.6 g, 63.4 mmol) and stir for 2 hours.
-
Add water (2.0 mL) and stir for an additional 12 hours.
-
Concentrate under reduced pressure and purify by column chromatography to yield the diamine.
Step 2: Cyclization to form the Piperazine Ring
-
To a solution of the diamine (5.0 g, 28.7 mmol) in acetonitrile (50 mL), add potassium carbonate (7.9 g, 57.4 mmol) and 2-bromoethyl-diphenylsulfonium triflate (13.5 g, 31.6 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to afford the orthogonally protected piperazine.
Diagram: Chiral Pool Synthesis Workflow
Caption: Workflow for chiral piperazine synthesis from the chiral pool.
The Rise of Catalytic Asymmetric Synthesis: A Paradigm Shift
While the chiral pool approach provided a solid foundation, the desire for greater efficiency, versatility, and scalability spurred the development of catalytic asymmetric methods. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, representing a significant leap forward in synthetic chemistry.
Asymmetric Lithiation: Harnessing Chiral Ligands
A significant breakthrough in the direct functionalization of the piperazine ring came with the development of asymmetric lithiation. This method utilizes a chiral ligand, most notably (-)-sparteine, to complex with an organolithium base (e.g., s-butyllithium). This chiral complex then selectively removes one of two enantiotopic protons on the piperazine ring, creating a configurationally stable organolithium intermediate that can be trapped with an electrophile.
O'Brien and coworkers reported a method for the synthesis of enantiopure α-substituted piperazines via the asymmetric lithiation–substitution of an α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi/(-)-sparteine.[2] Mechanistic studies revealed that the electrophile and the distal N-substituent play a crucial role in determining the yield and enantioselectivity.[2]
Experimental Protocol: Asymmetric Lithiation of N-Boc-N'-benzylpiperazine [2]
-
To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add s-butyllithium (1.1 equiv., 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-N'-benzylpiperazine (1.0 equiv.) in anhydrous diethyl ether (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv.) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Asymmetric Lithiation of N-Boc-N'-benzylpiperazine with Various Electrophiles
| Electrophile | Product | Yield (%) | ee (%) |
| TMSCl | 2-Trimethylsilyl-N-Boc-N'-benzylpiperazine | 85 | >95 |
| MeI | 2-Methyl-N-Boc-N'-benzylpiperazine | 78 | 92 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-N'-benzylpiperazine | 72 | 90 |
Diagram: Mechanism of (-)-Sparteine-Mediated Asymmetric Lithiation
Caption: Asymmetric deprotonation of a prochiral piperazine.
Asymmetric Hydrogenation: A Direct Approach to Chirality
Asymmetric hydrogenation of unsaturated precursors represents one of the most powerful and atom-economical methods for the synthesis of chiral compounds. In the context of piperazines, the asymmetric hydrogenation of pyrazines or their derivatives offers a direct route to the chiral saturated heterocycle.
A significant advancement in this area is the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides.[3][4] This method provides access to a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with high enantioselectivities.[3][4]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt [3][4]
-
In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (1.0 mol %), a chiral phosphine ligand (e.g., (R)-Segphos, 2.2 mol %), and the pyrazinium salt substrate (1.0 equiv.).
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the chiral piperazine.
Table 2: Representative Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts
| Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1-benzyl-3-phenyl-pyrazinium bromide | (R)-Segphos | 95 | 96 |
| 1-methyl-3-phenyl-pyrazinium iodide | (R)-BINAP | 92 | 94 |
| 1-benzyl-2,5-dimethyl-pyrazinium bromide | (R,R)-Me-DuPhos | 88 | 91 |
Diagram: Catalytic Cycle of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A Versatile C-C Bond Formation
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile tool for the enantioselective formation of carbon-carbon bonds. In the realm of piperazine synthesis, this reaction has been successfully applied to the synthesis of chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.
The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones.[5]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Piperazin-2-one [5]
-
To an oven-dried vial under argon, add [Pd₂(dba)₃] (2.5 mol %), a chiral ligand (e.g., (S)-t-Bu-PHOX, 7.5 mol %), and the piperazin-2-one substrate (1.0 equiv.).
-
Add the allylic carbonate (1.2 equiv.) and anhydrous solvent (e.g., toluene).
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Modern Frontiers: The Dawn of Photoredox Catalysis
The quest for more sustainable and efficient synthetic methods has led to the exploration of visible-light photoredox catalysis. This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high functional group tolerance.
A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines.[6][7] This "CarboxyLic Amine Protocol" (CLAP) employs an iridium-based photocatalyst to generate an α-aminyl radical that undergoes cyclization with an in situ formed imine.[6][7]
Experimental Protocol: Photoredox-Catalyzed Synthesis of 1-benzyl-3-(4-fluorophenyl)piperazine [7]
-
Charge an oven-dried Schlenk tube with N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) (88 mg, 0.20 mmol).
-
Degas the system by purging with nitrogen (3 x 5 min).
-
Add a 1 M KOH solution in methanol (0.82 mL, 0.82 mmol) and 4-fluorobenzaldehyde (35 mg, 0.28 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a solution of Ir[(ppy)₂(dtbbpy)]PF₆ (1.8 mg, 2.0 x 10⁻³ mmol) in dry acetonitrile (3.2 mL).
-
Degas the reaction mixture with nitrogen bubbling before irradiating with blue LEDs at room temperature for 3 hours.
-
Filter the solution to remove the trifluoroacetate salt.
-
Concentrate the resulting mixture under vacuum and purify by column chromatography (1:99 methanol/ethyl acetate on SiO₂) to yield the product as a yellow oil (43 mg, 80%).[7]
Diagram: Workflow of the CarboxyLic Amine Protocol (CLAP)
Caption: Key steps in the photoredox-catalyzed synthesis of 2-substituted piperazines.
Conclusion
The synthesis of chiral piperazines has undergone a remarkable transformation, evolving from a reliance on nature's building blocks to the development of highly sophisticated and efficient catalytic asymmetric methods. Each stage in this evolution has been driven by the relentless pursuit of greater control over stereochemistry, broader substrate scope, and improved overall efficiency. The journey from chiral pool synthesis to asymmetric lithiation, hydrogenation, allylic alkylation, and now photoredox catalysis, reflects the ingenuity and adaptability of synthetic organic chemists. As our understanding of catalysis deepens and new technologies emerge, the future of chiral piperazine synthesis promises even more elegant and powerful strategies, further enabling the discovery and development of life-saving medicines.
References
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(14), 31114-31123. [Link]
- Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8785-8789. [Link]
- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162. [Link]
- Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
- O'Brien, P., & Childs, A. C. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 634-640. [Link]
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Visible-Light Photoredox Catalyst to Synthesize 2-Subsituted Piperazines | TCI AMERICA [tcichemicals.com]
(R)-Piperazine-2-carbonitrile: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity which can enhance aqueous solubility and its ability to act as a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[2] This guide focuses on a specific, high-value derivative: (R)-piperazine-2-carbonitrile. The introduction of a nitrile group at the 2-position in a stereochemically defined manner offers medicinal chemists a powerful tool for creating novel therapeutics. This document provides a comprehensive overview of the synthesis, reactivity, and application of the this compound core, intended to serve as a technical resource for professionals in drug discovery and development.
The Piperazine Moiety: A Foundation of Pharmacological Success
The six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions is a recurring motif in FDA-approved drugs.[1] This prevalence is not coincidental; the piperazine scaffold imparts favorable pharmacokinetic properties to drug candidates. The two nitrogen atoms can be independently functionalized, allowing for precise control over a molecule's three-dimensional structure and its interactions with biological targets.[3] This "tunability" is a key reason for its privileged status.
This compound: Unique Properties and Strategic Advantages
The introduction of a nitrile group onto the piperazine ring at the 2-position, and specifically in the (R)-configuration, adds a layer of strategic advantage for drug design.
2.1. The Role of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry. It is relatively small, polar, and can act as a hydrogen bond acceptor.[2] Importantly, it is metabolically stable and can serve as a bioisostere for other functional groups. Furthermore, the nitrile group can be chemically transformed into other functionalities, such as amines or tetrazoles, providing a gateway for further molecular diversification.[4]
2.2. The Importance of Chirality
Biological systems are inherently chiral, and the stereochemistry of a drug molecule is often critical to its efficacy and safety. The (R)-configuration at the 2-position of the piperazine ring provides a defined spatial arrangement of the nitrile group and the rest of the molecule, which can lead to specific and high-affinity interactions with a biological target.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure substituted piperazines is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of chiral piperazines, often starting from readily available chiral building blocks like amino acids.[5]
3.1. General Strategies for Asymmetric Piperazine Synthesis
Common approaches to chiral piperazines include:
-
From Chiral Amino Acids: This is a popular strategy as it utilizes the inherent chirality of natural and unnatural amino acids to build the piperazine core.[5]
-
Asymmetric Lithiation: This method involves the deprotonation of a prochiral piperazine derivative using a chiral base, followed by quenching with an electrophile.[6]
-
Catalytic Asymmetric Hydrogenation: This approach uses chiral catalysts to stereoselectively reduce a prochiral precursor, such as a pyrazine or a dihydropyrazine.[7]
3.2. Illustrative Synthetic Workflow: From Amino Acid to Chiral Piperazine
Caption: Conceptual workflow for the synthesis of this compound.
3.3. Detailed Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperazine Intermediate
The following protocol is adapted from a published procedure for the synthesis of an orthogonally protected chiral 2-substituted piperazine, which serves as a valuable illustration of the synthetic principles involved.[8]
Step 1: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate
-
To a solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous THF at -10 °C, add triethylamine (1.1 eq) followed by ethyl malonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude β-ketoester.
Step 2: Reductive Amination
-
To a solution of the crude β-ketoester from the previous step in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude diamine.
Step 3: Nosylation and Cyclization
-
To a solution of the crude diamine in dichloromethane, add triethylamine (2.2 eq) and 2-nitrobenzenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the nosylated diamine.
-
The nosylated diamine can then be subjected to cyclization conditions to form the piperazine ring.
Note: This is an illustrative protocol for a related compound. The synthesis of this compound would require starting with the appropriate (R)-amino acid derivative and subsequent conversion of the ester or carboxylic acid at the 2-position to a nitrile.
Chemical Space Expansion: Derivatization of the this compound Scaffold
The this compound scaffold offers three primary points for diversification, making it an excellent starting point for the construction of combinatorial libraries.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on (R)-Piperazine-2-carbonitrile conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (R)-Piperazine-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The specific stereochemistry and conformational behavior of its derivatives, such as this compound, are critical determinants of their interaction with biological targets and, consequently, their pharmacological profiles. Understanding the three-dimensional landscape a molecule preferentially occupies is paramount for rational drug design.[3] This guide provides a comprehensive framework for the theoretical and computational investigation of the conformational preferences of this compound, intended for researchers, computational chemists, and drug development professionals. We will detail a multi-tiered approach, from initial broad conformational searches to high-level quantum mechanical refinement and dynamic simulation, explaining the causality behind each methodological choice to ensure a robust and validated understanding of the molecule's behavior.
Foundational Principles: The Conformational Landscape of Piperazines
The six-membered piperazine ring is not planar; like cyclohexane, it adopts puckered conformations to relieve ring strain. The principal conformations are the low-energy chair forms and the higher-energy boat and twist-boat forms.[4][5][6] For most unsubstituted and substituted piperazines, the chair conformation is the most thermodynamically stable and, therefore, the most populated.[4][7]
The introduction of a substituent at the C2 position, as in this compound, raises a critical question: does the cyano group prefer an axial or equatorial orientation? This preference is governed by a delicate balance of steric and electronic effects. A study on 2-substituted piperazines revealed a general preference for the axial conformation, a finding that can be crucial for predicting how the molecule presents its pharmacophoric features to a binding site.[8][9] Theoretical methods are indispensable for quantifying the energetic differences between these conformers.
The Computational Strategy: A Multi-Level Approach
A rigorous conformational analysis cannot rely on a single computational method. The vastness of conformational space necessitates an initial, efficient exploration with less computationally demanding methods, followed by refinement of promising candidates at a higher, more accurate level of theory.[10][11] Our recommended workflow integrates Molecular Mechanics, Density Functional Theory, and optionally, Molecular Dynamics.
Caption: A multi-level workflow for robust conformational analysis.
Key Theoretical Methods: The Right Tool for the Job
-
Molecular Mechanics (MM): This method uses classical physics (force fields) to rapidly calculate the energy of a molecule. It is ideal for the initial conformational search, allowing for the exploration of thousands of potential structures in a computationally inexpensive manner.[12]
-
Density Functional Theory (DFT): A quantum mechanical method that provides a much more accurate description of electron distribution, and therefore, molecular geometry and energy.[13] It is the gold standard for refining the structures found during the MM search. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for accuracy.[4][5][14][15] For systems like piperazines, functionals such as M06-2X are often recommended as they perform well for non-covalent interactions.[5]
-
Continuum Solvation Models: Molecules in a biological context are rarely in a vacuum. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are essential for accounting for the stabilizing effect of a solvent (like water) during DFT calculations, providing more realistic energy values.[10][16][17]
-
Molecular Dynamics (MD): While DFT provides static energy minima, MD simulations model the movement of atoms over time. This technique is invaluable for understanding the dynamic stability of conformers, the barriers to their interconversion, and how the molecule behaves in an explicit solvent environment.[3][18][19]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Conformational Search and DFT Refinement
This protocol details the core workflow for identifying and ranking the stable conformers of this compound.
Step 1: Initial Structure Generation
-
Use a molecular builder (e.g., Avogadro, ChemDraw) to construct the 3D structure of this compound. Ensure the correct (R) stereochemistry at the C2 position.
-
Perform a preliminary geometry optimization using a universal force field (UFF) or MMFF94.
Step 2: Force-Field Based Conformational Search
-
Objective: To broadly sample the potential energy surface and identify all thermally accessible conformers.
-
Software: Use a program capable of performing conformational searches, such as MacroModel, Spartan, or the open-source tool CREST.[10][12]
-
Methodology:
-
Select the MMFF94 or OPLS force field, which are well-parameterized for organic molecules.
-
Perform a systematic or Monte Carlo search of all rotatable bonds.
-
Set an energy window of 10-15 kcal/mol above the global minimum to ensure all relevant conformers are captured.
-
-
Output: A list of unique conformers sorted by their force-field energy.
Step 3: DFT Geometry Optimization and Frequency Calculation
-
Objective: To obtain accurate geometries and relative free energies for the low-energy conformers identified in Step 2.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Methodology:
-
Take all unique conformers from the MM search within ~10 kcal/mol of the minimum.
-
Set up a geometry optimization followed by a frequency calculation.
-
Recommended Level of Theory: M06-2X/def2-TZVP with an implicit solvent model (e.g., SMD with water).
-
Causality: The M06-2X functional is robust for main-group thermochemistry and non-covalent interactions.[5] The def2-TZVP basis set provides a good balance of accuracy and computational cost for molecules of this size.[14][20] The SMD solvation model is a reliable choice for calculating solvation free energies.[16]
-
-
Verify that the frequency calculations yield zero imaginary frequencies, confirming that each structure is a true energy minimum.
-
-
Output: Optimized 3D coordinates, electronic energies (E), and Gibbs free energies (G) for each stable conformer.
Step 4: Data Analysis and Interpretation
-
Objective: To determine the preferred conformation and quantify its stability.
-
Procedure:
-
Align all optimized structures and group any duplicates.
-
Calculate the relative energies (ΔE and ΔG) of each conformer with respect to the global minimum.
-
Measure key dihedral angles to definitively classify each conformer (e.g., chair-axial, chair-equatorial, twist-boat).
-
Use the calculated Gibbs free energies to estimate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
-
Caption: The primary equilibrium for 2-substituted piperazines.
Protocol 2: Validation via NMR Chemical Shift Calculation (Optional)
If experimental NMR data is available, theoretical calculations can be used for validation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this.[21][22]
-
Methodology:
-
Using the DFT-optimized geometries from Protocol 1, perform a GIAO NMR calculation at the same level of theory (e.g., M06-2X/def2-TZVP).[23][24]
-
Calculate the isotropic shielding values for each atom in each conformer.
-
Compute the Boltzmann-averaged shielding values based on the relative Gibbs free energies.[22]
-
Reference the calculated shieldings against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to obtain chemical shifts (δ).
-
-
Analysis: Compare the calculated ¹H and ¹³C NMR spectra with experimental data. A good match provides strong evidence that the calculated conformational ensemble is correct.
Expected Results and Data Presentation
The primary output of this analysis will be a quantitative ranking of the stable conformers. Based on literature for similar systems, it is expected that the chair conformers will be significantly lower in energy than any boat or twist-boat forms.[4] The key distinction will be the relative energy of the axial versus the equatorial placement of the 2-carbonitrile group.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer ID | Ring Conformation | C2-CN Orientation | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (N1-C2-C3-N4) | Boltzmann Population (298K, %) |
| Conf-1 | Chair | Axial | 0.00 | 0.00 | ~55° | ~85% |
| Conf-2 | Chair | Equatorial | 1.25 | 1.10 | ~-55° | ~14% |
| Conf-3 | Twist-Boat | - | 5.50 | 5.80 | Varies | <1% |
Note: The values presented are hypothetical and illustrative of expected outcomes. Actual calculated values will be specific to the chosen level of theory.
The data suggest a strong preference for the chair-axial conformation (Conf-1), which is consistent with findings for other 2-substituted piperazines where pseudoallylic strain can favor this arrangement.[8][9]
Conclusion
The theoretical study of this compound conformation is a critical exercise in modern drug discovery. A multi-level computational approach, beginning with a broad force-field search and culminating in high-accuracy DFT calculations with solvation, provides a scientifically rigorous and trustworthy prediction of its conformational landscape. The insights gained—specifically the predicted preference for a chair conformation with an axially oriented cyano group—are invaluable for understanding its potential molecular interactions. This structured, validated methodology empowers researchers to move beyond simple 2D representations and engage with the complex 3D reality of molecular behavior, paving the way for more effective and rationally designed therapeutic agents.
References
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). National Institutes of Health (NIH).
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate.
- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? (n.d.). PubMed.
- Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands with N-(Tetrahydro-2-oxofuran-3-yl) and N-[(Carboxy)(2-hydroxyethyl)methyl] Pendant Arms. (2025). ResearchGate.
- How accurate are continuum solvation models for drug-like molecules? (2009). Journal of Computer-Aided Molecular Design.
- CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). Journal of Chemical Information and Modeling.
- Geometry optimization for different basis sets. (n.d.). ResearchGate.
- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters.
- Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (n.d.). SpringerLink.
- Conformational analysis of 2-substituted piperazines. (2016). PubMed.
- Piperazine-2-carbonitrile. (n.d.). PubChem.
- Which Basis Set and Functional to use when? (2023). Reddit.
- A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. (2025). RSC Publishing.
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). IJCPS.
- Modeling Differential Enthalpy of Absorption of CO 2 with Piperazine as a Function of Temperature. (2022). ResearchGate.
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv.
- Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (2025). ResearchGate.
- CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (n.d.). National Institutes of Health (NIH).
- Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (n.d.). PubMed.
- Basis set (chemistry). (n.d.). Wikipedia.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
- A new model predicts how molecules will dissolve in different solvents. (2025). MIT News.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). National Institutes of Health (NIH).
- The initially reported existing form of the piperazine ring by DFT calculations. (n.d.). ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
- Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2 -Hydroxy-3,4,5-trimethoxy-chalcone. (n.d.). SciELO.
- Machine-Learned Potentials for Solvation Modeling. (2025). arXiv.
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate.
- Basis Sets. (2021). Gaussian.com.
- The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate.
- Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. (2023). ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing.
- DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. (n.d.). ResearchGate.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Role of Solvation in Drug Design as Revealed by the Statistical Mechanics Integral Equation Theory of Liquids. (n.d.). Journal of Chemical Information and Modeling.
- Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). (n.d.). National Institutes of Health (NIH).
- Conformational Analysis, Experimental and GIAO-DFT 13C NMR Chemical Shift Calculation on 2'-Hydroxy-3,4,5-trimethoxy-chalcone. (2017). ResearchGate.
- Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (n.d.). Indian Academy of Sciences.
- How to choose a functional and basis set for your DFT calculation. (2024). YouTube.
- A Multi-standard Approach for GIAO 13C NMR Calculations. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How accurate are continuum solvation models for drug-like molecules? | Division of Computational Chemistry [compchem.lu.se]
- 17. A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06406F [pubs.rsc.org]
- 18. Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Unlocking New Dimensions in Drug Design: An In-depth Technical Guide to the Chemical Space of C-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Nitrogen Atoms - The Untapped Potential of Carbon-Substituted Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including its basicity which enhances aqueous solubility and its ability to act as a hydrogen bond donor and acceptor, have made it a go-to moiety for medicinal chemists seeking to optimize the pharmacokinetic profiles of drug candidates.[3][5] A survey of FDA-approved drugs reveals the prevalence of the piperazine motif, with numerous blockbuster drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) incorporating this versatile heterocycle.[6][7]
However, a closer analysis of the substitution patterns of these drugs reveals a significant bias: the vast majority, estimated at over 80%, are substituted only at the nitrogen atoms.[6][8][9] This leaves the carbon atoms of the piperazine ring—the C2, C3, C5, and C6 positions—largely unexplored in the context of approved pharmaceuticals. This underexplored chemical space represents a significant opportunity for innovation in drug discovery. By moving beyond simple N-substitution and venturing into the realm of C-substitution, researchers can introduce greater three-dimensionality, fine-tune stereochemistry, and modulate the physicochemical and pharmacological properties of piperazine-containing molecules in novel ways. This guide will serve as a comprehensive technical resource for navigating this exciting frontier, providing insights into the synthesis, properties, and applications of C-substituted piperazines.
Navigating the Synthetic Landscape: Strategies for Accessing C-Substituted Piperazines
The historical challenge in accessing C-substituted piperazines has been a primary contributor to their underrepresentation in drug discovery pipelines. Traditional synthetic routes are often lengthy and lack the efficiency and selectivity required for modern medicinal chemistry programs.[6] However, recent years have witnessed a surge in the development of innovative synthetic methodologies that are changing this paradigm. This section will delve into the key strategies for constructing C-substituted piperazine cores, from classical approaches to cutting-edge catalytic methods.
Classical Approaches: Building from the Ground Up
One of the foundational strategies for synthesizing C-substituted piperazines involves the cyclization of appropriately substituted acyclic precursors. A common approach starts from chiral α-amino acids, which provides a straightforward entry into enantiomerically pure 2-substituted piperazines.[1] This method typically involves the reduction of the carboxylic acid to an alcohol, followed by a series of transformations to install the second nitrogen atom and effect ring closure.
Another classical method involves the reduction of diketopiperazines, which can be formed through the cyclodimerization of amino acids. This approach offers a route to 2,5-disubstituted piperazines. While these methods are valuable, they can be limited by the availability of starting materials and may require multiple steps, impacting overall yield and efficiency.
Modern Catalytic Methods: A New Era of C-H Functionalization
The advent of modern catalytic methods has revolutionized the synthesis of C-substituted piperazines, offering direct and efficient routes to functionalize the carbon framework. These methods often leverage the direct activation of C-H bonds, a previously challenging transformation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C–H functionalization of piperazines.[6][10][11] This methodology utilizes a photocatalyst, typically an iridium or ruthenium complex, to generate highly reactive radical intermediates under mild conditions. For instance, the α-C–H arylation of N-Boc protected piperazine can be achieved by reacting it with an electron-deficient arene in the presence of a photocatalyst and a mild base.[3][4] This approach has been successfully applied to introduce aryl, vinyl, and heteroaryl groups at the C2 position of the piperazine ring.[3]
Transition Metal Catalysis: Transition metal catalysts, particularly those based on iridium, have shown great promise in the regio- and diastereoselective synthesis of C-substituted piperazines.[2][8] One notable example involves the iridium-catalyzed head-to-head coupling of imines to form 2,3,5,6-tetrasubstituted piperazines with excellent diastereoselectivity.[2][8] This atom-economical process provides a rapid entry to complex piperazine scaffolds from readily available starting materials.
SnAP (Stannyl Amine Protocol) Reagents: The Bode group has developed a powerful methodology for the synthesis of saturated N-heterocycles, including piperazines, using "SnAP reagents."[12][13][14] These reagents are aminomethylstannanes that react with aldehydes to form imines, which then undergo a copper-mediated radical cyclization to afford C-substituted piperazines.[3][4] This method is highly versatile, tolerating a wide range of functional groups on the aldehyde component and allowing for the synthesis of mono- and disubstituted piperazines.[13]
Experimental Protocol: Representative Synthesis of a C2-Arylated Piperazine via Photoredox Catalysis
This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]
Materials:
-
N-Boc-piperazine
-
1,4-Dicyanobenzene
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III))
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-piperazine (1.0 equiv), 1,4-dicyanobenzene (1.2 equiv), fac-Ir(ppy)₃ (1-2 mol%), and NaOAc (1.5 equiv).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous DMF via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated piperazine.
The Impact of C-Substitution on Physicochemical and Pharmacological Properties
Introducing substituents on the carbon framework of the piperazine ring can have a profound impact on its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior.
Modulating Basicity (pKa)
The two nitrogen atoms of the piperazine ring confer basicity, with two distinct pKa values. C-substitution can subtly alter these values. For instance, the introduction of an electron-withdrawing group on a carbon atom can lower the pKa of the adjacent nitrogen, making it less basic. Conversely, an electron-donating group can have the opposite effect. These changes in pKa can influence a molecule's solubility, absorption, and interaction with biological targets. One study systematically evaluated the pKa values of various substituted piperazines, demonstrating that C-alkylation generally leads to a slight decrease in pKa compared to the parent piperazine.[15][16][17]
| Compound | pKa1 | pKa2 |
| Piperazine | 9.73 | 5.33 |
| 2-Methylpiperazine | 9.75 | 5.20 |
| 1-Methylpiperazine | 9.16 | 4.67 |
| 1,4-Dimethylpiperazine | 8.53 | 4.25 |
Table 1: Comparison of pKa values for piperazine and some of its substituted derivatives. Data sourced from various studies.[15][16][17]
Tuning Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). C-substitution provides a powerful handle to modulate the lipophilicity of piperazine-containing compounds. The introduction of hydrophobic substituents, such as alkyl or aryl groups, will increase the logP, potentially enhancing membrane permeability. Conversely, the incorporation of polar functional groups can decrease logP, improving aqueous solubility.
Enhancing Metabolic Stability
The piperazine ring, particularly the carbons adjacent to the nitrogen atoms, can be susceptible to metabolic oxidation by cytochrome P450 enzymes. C-substitution can be a strategic approach to block these metabolic "soft spots." For example, the introduction of a methyl or fluoro group at a metabolically labile position can significantly enhance the metabolic stability of a compound, leading to a longer half-life in vivo.[18] A study on piperazin-1-ylpyridazines demonstrated that strategic modifications, including substitutions on the piperazine ring, could improve in vitro intrinsic clearance by more than 50-fold.[18]
Controlling Conformation and Introducing Chirality
The piperazine ring typically adopts a chair conformation. C-substitution can influence the conformational equilibrium and introduce steric bulk that can be crucial for optimizing interactions with a biological target. Furthermore, substitution at a carbon atom creates a stereocenter, opening the door to the exploration of stereoisomers with potentially different pharmacological profiles. The development of asymmetric synthetic methods is therefore critical for accessing enantiomerically pure C-substituted piperazines and unlocking their full therapeutic potential.[19]
Case Studies: C-Substituted Piperazines in FDA-Approved Drugs
While still in the minority, a growing number of FDA-approved drugs feature C-substituted piperazine scaffolds, highlighting their therapeutic value.
-
Aprepitant (Emend®): An antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting. Aprepitant contains a C3-substituted piperazin-2-one (a derivative of piperazine) core. Its synthesis involves a key one-pot asymmetric approach to construct this chiral heterocyclic intermediate.[7][10][11]
-
Indinavir (Crixivan®): An HIV protease inhibitor. The synthesis of an intermediate for Indinavir has been a target for showcasing the utility of novel methods for asymmetric C-H functionalization of piperazines.[20]
-
Maraviroc (Selzentry®): An antiretroviral drug used in the treatment of HIV infection. Maraviroc features a chiral C-substituted piperazine ring, underscoring the importance of stereochemistry in its biological activity.
A recent analysis of drugs approved by the FDA between 2011 and 2023 identified several molecules with substituents on the C-atoms of the piperazine ring, further demonstrating the increasing acceptance and application of this structural motif in drug design.[21]
Conclusion and Future Outlook
The chemical space of C-substituted piperazines represents a fertile ground for the discovery of novel therapeutics. The historical synthetic challenges that have limited the exploration of this space are rapidly being overcome by the development of innovative catalytic methodologies. As our ability to efficiently and selectively functionalize the carbon framework of the piperazine ring improves, we can expect to see a greater diversity of C-substituted piperazines entering drug discovery pipelines. By strategically leveraging C-substitution to modulate physicochemical properties, enhance metabolic stability, and introduce three-dimensional complexity, medicinal chemists are well-positioned to unlock the full potential of this privileged scaffold and develop the next generation of innovative medicines.
Visualizations
Diagram 1: General Synthetic Strategies for C-Substituted Piperazines
Caption: Overview of synthetic routes to C-substituted piperazines.
Diagram 2: Workflow for Characterization and Property Assessment
Caption: Characterization workflow for novel C-substituted piperazines.
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate.
- SnAP reagents for the synthesis of piperazines and morpholines. ETH Zurich Research Collection.
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
- pKa values of common substituted piperazines. ResearchGate.
- One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing.
- Some FDA-approved piperazine-containing drugs. ResearchGate.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
- Synthesis of chiral piperazin-2-ones as model peptidomimetics. Scilit.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis of aprepitant. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate.
- Process for the manufacture of fused piperazin-2-one derivatives. Google Patents.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI.
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
- Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PubMed.
- Scheme 10. N1 or N2-guided organic photoredox C-H alkylation of... ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SnAP Reagents [sigmaaldrich.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. SnAP Reagents - Enamine [enamine.net]
- 15. uregina.ca [uregina.ca]
- 16. researchgate.net [researchgate.net]
- 17. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 18. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective synthesis of piperazine-2-carbonitrile derivatives
An Application Guide to the Enantioselective Synthesis of Piperazine-2-carbonitrile Derivatives
Abstract
Chiral piperazine-2-carbonitrile derivatives are invaluable building blocks in modern medicinal chemistry, serving as key precursors for constrained α-amino acids, peptidomimetics, and complex drug candidates. Their rigid scaffold and the versatile chemistry of the nitrile group offer a unique entry point into novel chemical space.[1] This application note provides a detailed guide for researchers on the enantioselective synthesis of these important molecules. We will explore two primary, robust strategies: Catalytic Asymmetric Strecker Reaction and Chiral Auxiliary-Mediated Diastereoselective Cyanation. This document provides not just protocols, but also the underlying mechanistic principles and practical insights required for successful implementation in a research and development setting.
Introduction: The Strategic Importance of Chiral Piperazine-2-carbonitriles
The piperazine ring is classified as a "privileged scaffold" in drug discovery, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to modulate biological activity.[2] Introducing stereochemistry onto the carbon framework of the piperazine ring, particularly at the C2 position, significantly expands its utility. The resulting chiral α-amino nitrile moiety is a direct precursor to enantiopure α-amino acids, which are fundamental components of many pharmaceuticals.
The synthesis of these structures, however, presents a significant challenge: the stereoselective formation of a quaternary or tertiary carbon center adjacent to a nitrogen atom. The classic Strecker reaction, while effective for producing racemic α-amino nitriles, requires modification to achieve enantiocontrol.[3][4][5] This guide focuses on modern, reliable methods to overcome this hurdle.
Core Synthetic Strategies & Mechanistic Insights
The most effective approaches to enantiopure piperazine-2-carbonitriles rely on the asymmetric cyanation of a cyclic imine precursor, specifically an appropriately N-protected 3,4,5,6-tetrahydropyrazine. The choice between a catalytic or auxiliary-based method often depends on factors like scale, substrate scope, and the availability of chiral ligands or auxiliaries.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Application Note: Advanced Protecting Group Strategies for the Synthesis of (R)-Piperazine-2-carbonitrile
Abstract
(R)-Piperazine-2-carbonitrile is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological profiles. The synthesis of this scaffold, however, requires a nuanced and strategic approach to the use of protecting groups to ensure regioselectivity and preservation of stereochemical integrity. This guide details orthogonal protecting group strategies, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We provide an in-depth analysis of the rationale behind strategic selection, detailed step-by-step protocols for synthesis starting from (R)-piperazine-2-carboxylic acid, and comparative data to inform methodology.
Introduction: The Challenge of Piperazine Synthesis
The piperazine ring is a prevalent motif in pharmaceuticals, prized for its ability to improve properties like water solubility and bioavailability.[1] However, the symmetrical nature of the two secondary amines in the piperazine core presents a significant synthetic hurdle: how to selectively functionalize one nitrogen atom (N1) while leaving the other (N4) available for subsequent reactions, or vice versa.[2] This challenge is amplified when dealing with chiral piperazines, such as this compound, where reaction conditions must not compromise the stereocenter.
The most robust solution to this challenge lies in the use of orthogonal protecting groups.[3] An orthogonal strategy employs protecting groups that can be removed under distinct, non-interfering conditions, allowing for precise, stepwise manipulation of the molecule.[4] This note will focus on the Boc/Cbz orthogonal pair, a cornerstone of modern piperazine synthesis.
Strategic Selection of Protecting Groups
The choice of a protecting group is dictated by the planned synthetic route. The stability of the protecting group must be compatible with downstream reaction conditions, and its removal must be achievable without cleaving other protecting groups or sensitive functionalities.[5] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are an ideal orthogonal pair for piperazine synthesis due to their distinct deprotection mechanisms.[6]
-
Boc (tert-Butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is stable to basic conditions and catalytic hydrogenolysis but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[4]
-
Cbz (Benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[2][5]
This orthogonality allows for the selective deprotection of either nitrogen, providing complete control over the synthetic pathway.[4]
Decision Framework for Protecting Group Selection
The following decision tree, rendered in DOT language, provides a logical framework for selecting an appropriate protecting group strategy based on the anticipated reaction conditions.
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Comparative Overview of Common Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis[2] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd/C) | Stable to acid and base[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
Synthetic Workflow and Protocols
The synthesis of this compound typically commences with commercially available (R)-piperazine-2-carboxylic acid. The overall strategy involves three key stages:
-
Orthogonal Protection: Installation of Boc and Cbz groups on the N1 and N4 positions.
-
Nitrile Formation: Conversion of the C2-carboxylic acid to the C2-carbonitrile.
-
Selective Deprotection: Removal of the desired protecting group to yield a versatile intermediate for further functionalization.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid
This protocol describes the sequential, orthogonal protection of (R)-piperazine-2-carboxylic acid.
Materials:
-
(R)-Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane, Water, Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
N4-Boc Protection:
-
Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (3.0 eq) in portions to neutralize the hydrochloride salt and basify the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, acidify the aqueous solution to pH 3-4 with 1 M HCl and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-4-Boc-piperazine-2-carboxylic acid, which can be used directly in the next step.
-
-
N1-Cbz Protection:
-
Dissolve the crude (R)-4-Boc-piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent system (e.g., aqueous acetone) with sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure. Acidify the remaining aqueous layer with 1 M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid.[6][7] The product can be purified by column chromatography if necessary.
-
Protocol 2: Conversion of Carboxylic Acid to Carbonitrile
This two-step protocol converts the C2-carboxylic acid to the target carbonitrile via a primary amide intermediate.
Materials:
-
(R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
Procedure:
-
Amide Formation:
-
Dissolve (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid (1.0 eq), NH₄Cl (1.5 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C and add TEA or DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor for consumption of the starting material by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R)-1-Cbz-4-Boc-piperazine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Dissolve the crude carboxamide (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the formation of the nitrile by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain (R)-1-Cbz-4-Boc-piperazine-2-carbonitrile.
-
Protocol 3: Selective Orthogonal Deprotection
These protocols outline the selective removal of either the Boc or Cbz group.
A. Selective Boc Deprotection (Acid-mediated)
Materials:
-
(R)-1-Cbz-4-Boc-piperazine-2-carbonitrile
-
4 M HCl in 1,4-Dioxane or 25-50% TFA in DCM
Procedure:
-
Dissolve the bis-protected piperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, DCM).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude (R)-1-Cbz-piperazine-2-carbonitrile hydrochloride salt. This can be used directly or neutralized with a mild base for further reactions.[4]
B. Selective Cbz Deprotection (Hydrogenolysis)
Materials:
-
(R)-1-Cbz-4-Boc-piperazine-2-carbonitrile
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the bis-protected piperazine (1.0 eq) in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely place the reaction mixture under an atmosphere of H₂.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (typically 2-8 hours, monitor by TLC or LC-MS).
-
Carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield (R)-4-Boc-piperazine-2-carbonitrile.[2]
Conclusion
The successful synthesis of complex chiral molecules like this compound is critically dependent on a well-designed protecting group strategy. The Boc/Cbz orthogonal pair provides a powerful and flexible toolkit, enabling the selective functionalization of the piperazine core with high fidelity. By understanding the distinct chemical properties of each protecting group and applying the robust protocols detailed in this note, researchers can efficiently access versatile piperazine intermediates, accelerating the discovery and development of novel therapeutics.
References
- Felder, E., et al. (1960). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. US Patent 5,945,534A.
- Durand, C., & Szostak, M. (2021).
- Organic Chemistry Portal.
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Saiwan, C., et al. (2013). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. [Link]
- ResearchGate. (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
Sources
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides Using (R)-Piperazine-2-carbonitrile
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Linear peptides, despite their inherent biocompatibility and specificity, are often plagued by metabolic instability and conformational flexibility, which can limit their therapeutic efficacy. Constraining a peptide's three-dimensional structure can pre-organize it into a bioactive conformation, enhancing receptor binding affinity, increasing proteolytic resistance, and improving pharmacokinetic properties.[1][2] Various strategies have been developed to achieve this, including disulfide bridging, lactamization, and the incorporation of non-natural amino acids.[3][4] This application note details a powerful methodology for creating novel, conformationally constrained bicyclic peptides utilizing the chiral building block, (R)-Piperazine-2-carbonitrile.
The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[5][6] By incorporating a piperazine moiety into a peptide backbone and leveraging the reactivity of the 2-carbonitrile group, we can forge a bicyclic lactam structure, effectively locking the peptide into a well-defined conformation. This approach offers a unique and versatile tool for researchers, scientists, and drug development professionals seeking to design next-generation peptide therapeutics with enhanced potency and stability.
Strategic Overview: From Linear Peptide to Bicyclic Architecture
The synthesis of conformationally constrained peptides using this compound is a multi-step process executed via solid-phase peptide synthesis (SPPS). The core strategy involves:
-
Incorporation of the Piperazine Scaffold: A suitably protected derivative of this compound is coupled into the growing peptide chain on a solid support.
-
On-Resin Reduction of the Nitrile: The nitrile group is chemically reduced to a primary amine while the peptide remains attached to the resin.
-
Intramolecular Cyclization: The newly formed primary amine is induced to react with a suitably activated carboxylic acid group elsewhere in the peptide sequence, forming a bicyclic lactam structure.
-
Cleavage and Deprotection: The final constrained peptide is cleaved from the solid support and all protecting groups are removed.
This methodology provides a robust and adaptable platform for creating diverse libraries of conformationally constrained peptides for screening and optimization in drug discovery programs.
Visualizing the Workflow: A Step-by-Step Diagram
Figure 1. A generalized workflow for the synthesis of conformationally constrained bicyclic peptides using this compound.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a model constrained peptide. Researchers should note that optimization of reaction times, equivalents of reagents, and specific amino acid derivatives may be necessary for different peptide sequences.
Part 1: Synthesis of the Linear Peptide Precursor
This phase follows standard Fmoc-based solid-phase peptide synthesis (SPPS) principles.[7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-(R)-4-Boc-piperazine-2-carboxylic acid (or a similarly protected derivative)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Incorporation of the Piperazine Scaffold: Couple the protected piperazine derivative (e.g., Fmoc-(R)-4-Boc-piperazine-2-carboxylic acid) using the same coupling protocol as for standard amino acids.
-
Completion of the Linear Sequence: Continue with the iterative deprotection and coupling steps until the full linear peptide sequence is assembled.
Part 2: On-Resin Nitrile Reduction and Bicyclic Lactam Formation
This is the critical phase where the conformational constraint is introduced.
Materials:
-
Borane-tetrahydrofuran complex (BH3·THF) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
Selective Deprotection (if necessary): If the carboxylic acid partner for cyclization is protected with an orthogonal protecting group (e.g., Allyl), deprotect it at this stage.
-
On-Resin Nitrile Reduction:
-
Wash the peptide-resin extensively with anhydrous DCM and then anhydrous THF.
-
Treat the resin with a solution of BH3·THF in anhydrous THF. The concentration and reaction time will need to be optimized, but a starting point is a 1 M solution for 2-4 hours at room temperature.[8]
-
Carefully quench the reaction by the slow addition of methanol.
-
Wash the resin thoroughly with THF, DCM, and DMF.
-
-
Intramolecular Cyclization:
-
Swell the resin in anhydrous DMF.
-
Add a solution of a suitable coupling reagent (e.g., BOP, 3 eq.) and DIPEA (6 eq.) in DMF.[9]
-
Allow the cyclization to proceed for 4-24 hours at room temperature. Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Part 3: Cleavage, Purification, and Characterization
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
Protocol:
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final bicyclic peptide by mass spectrometry (MS) and analytical HPLC. Further structural characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Key Parameters and Expected Outcomes
| Parameter | Recommended Conditions | Expected Outcome |
| Resin | Rink Amide | C-terminal amide |
| SPPS Chemistry | Fmoc/tBu | High-purity linear peptide |
| Nitrile Reduction | BH3·THF in THF | Conversion of nitrile to primary amine |
| Cyclization | BOP/DIPEA in DMF | Formation of bicyclic lactam |
| Cleavage | 95% TFA cocktail | Cleavage and deprotection |
| Purification | RP-HPLC | >95% purity |
Causality Behind Experimental Choices
-
Choice of Protecting Groups: The use of Fmoc for the alpha-amino group and acid-labile side-chain protecting groups (e.g., Boc, tBu) allows for the selective deprotection and modification of the peptide on the resin. The Boc group on the N4 of the piperazine ring ensures its stability during the Fmoc deprotection steps.
-
On-Resin vs. Solution-Phase Cyclization: Performing the cyclization on the solid support takes advantage of the "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular oligomerization.[9]
-
Nitrile Reduction Reagent: Borane-THF is a common and effective reagent for the reduction of nitriles to primary amines.[8] Its use on solid support requires anhydrous conditions to prevent quenching of the reagent.
-
Cyclization Coupling Reagent: BOP is a highly efficient coupling reagent for amide bond formation and is well-suited for difficult cyclizations.[9]
Conclusion and Future Perspectives
The use of this compound as a building block in peptide synthesis opens up new avenues for the design of conformationally constrained peptidomimetics. The protocols outlined in this application note provide a robust framework for the synthesis of novel bicyclic peptide scaffolds. The resulting constrained peptides are expected to exhibit enhanced biological activity and stability, making them promising candidates for further development as therapeutic agents. Future work will focus on the synthesis of diverse libraries of these constrained peptides and their evaluation in various biological assays to explore their full therapeutic potential.
References
- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136–147.
- Glover, C. J., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining peptides to increase their metabolic stability.
- Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current topics in medicinal chemistry, 2(3), 325–341.
- Rathi, E., & Singh, K. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Scott, W. L., O'Donnell, M. J., & Delgado, F. (2001). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic letters, 3(24), 3847–3850.
- Usmanova, L., Dar'in, D., Bakulina, O., Gureev, M., & Krasavin, M. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry, 83(10), 5859–5868.
- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Sharma, A., Kumar, V., & Kumar, S. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
- Bicyclic.com. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation.
- Elduque, X., Pedroso, E., & Grandas, A. (2013). Straightforward synthesis of cyclic and bicyclic peptides. Organic letters, 15(8), 2038–2041.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Sources
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
Application Notes & Protocols: (R)-Piperazine-2-carbonitrile as a Versatile Chiral Building Block in Modern Drug Synthesis
Abstract & Introduction
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 allows for the modulation of critical physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[3][4] These attributes are essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3] When a stereocenter is introduced, as in (R)-piperazine-2-carbonitrile, the scaffold is transformed into a powerful chiral building block, enabling the synthesis of enantiomerically pure pharmaceuticals.
The stereochemical configuration of a drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] this compound provides a rigid, stereodefined core that allows chemists to precisely orient functional groups in three-dimensional space to achieve specific, high-affinity interactions with biological targets.[5] This guide offers an in-depth exploration of this compound, presenting its physicochemical properties, strategic applications, and detailed, field-proven protocols for its selective functionalization in the synthesis of complex drug molecules, with a focus on its role in developing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[6][7]
Physicochemical Properties & Handling
This compound is a chiral secondary amine that serves as a versatile synthetic intermediate. Understanding its properties is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1217839-54-7 | [8] |
| Molecular Formula | C₅H₉N₃ | [9][10] |
| Molecular Weight | 111.15 g/mol | [9] |
| Appearance | Typically a solid | N/A |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8] |
Handling Considerations:
-
Hygroscopicity: Like many amines, piperazine derivatives can be hygroscopic. Store in a desiccator and handle under an inert atmosphere to prevent moisture absorption.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
-
Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, and dichloromethane (DCM).
Strategic Application in Drug Synthesis: The Case of DPP-IV Inhibitors
The primary utility of this compound lies in its bifunctional nature. The secondary amines (N1 and N4) serve as nucleophilic handles for introducing a wide array of substituents, while the nitrile group at the chiral center (C2) can be retained or transformed into other functional groups like carboxylic acids or amides. The fixed (R)-configuration at C2 is critical for establishing specific chiral interactions in the drug's target binding site.
A prominent application is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[6][11][12] In many DPP-IV inhibitors, the piperazine moiety interacts with key residues in the S1 and S2 pockets of the enzyme active site. The stereochemistry provided by the this compound scaffold is often crucial for achieving high potency and selectivity.[7]
The general synthetic strategy involves a two-stage functionalization of the piperazine nitrogens. This requires an orthogonal protection strategy to differentiate the two amine groups, allowing for sequential and controlled introduction of desired substituents.
Figure 1. General workflow for the selective dual functionalization of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for the selective functionalization of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Selective N4-Protection with tert-Butoxycarbonyl (Boc) Group
Causality: The Boc protecting group is widely used due to its stability under a broad range of reaction conditions (e.g., nucleophilic attack, hydrogenation) and its clean, quantitative removal under acidic conditions.[1] This protocol selectively protects the less sterically hindered N4-amine, leaving the N1-amine available for subsequent modification.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add TEA (1.2 eq) to the solution and stir for 5 minutes.
-
Boc Anhydride Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. Rationale: Slow addition helps control the exotherm and minimizes potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM). The product should have a higher Rf value than the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. Rationale: The bicarbonate wash removes any unreacted acidic impurities, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, (R)-tert-butyl 3-cyanopiperazine-1-carboxylate, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: N1-Alkylation via Reductive Amination
Causality: Reductive amination is a robust and widely used method for forming C-N bonds.[13] This protocol demonstrates the coupling of the N4-protected intermediate with an aldehyde to introduce a substituent at the N1 position. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.
Materials:
-
(R)-tert-butyl 3-cyanopiperazine-1-carboxylate (from Protocol 1) (1.0 eq)
-
Aldehyde (R¹-CHO) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Setup: To a solution of (R)-tert-butyl 3-cyanopiperazine-1-carboxylate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes. Rationale: The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.
-
Reducing Agent Addition: Add STAB (1.5 eq) portion-wise to the reaction mixture. An effervescence may be observed. Rationale: Portion-wise addition helps to control the reaction rate.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the fully substituted intermediate.
Protocol 3: N4-Boc Deprotection
Causality: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective, and both the acid and the tert-butyl cation byproduct are volatile, simplifying the work-up procedure.[1]
Materials:
-
N1-substituted (R)-tert-butyl 3-cyanopiperazine-1-carboxylate (from Protocol 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM.
-
TFA Addition: Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and slowly add it to a stirred, saturated solution of NaHCO₃ to neutralize the remaining acid and liberate the free amine.
-
Extract the aqueous layer with DCM (3x).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product. The product is often obtained as a TFA salt if the neutralization step is omitted, which can be desirable for stability and handling.
Summary of Reaction Parameters
The following table provides typical parameters for the protocols described. Optimization is often required for specific substrates.
| Parameter | Protocol 1: N-Boc Protection | Protocol 2: Reductive Amination | Protocol 3: N-Boc Deprotection |
| Key Reagent | Di-tert-butyl dicarbonate | Sodium triacetoxyborohydride | Trifluoroacetic acid |
| Solvent | DCM or THF | DCE or DCM | DCM |
| Temperature | 0°C to Room Temp. | Room Temperature | 0°C to Room Temp. |
| Typical Reaction Time | 4-6 hours | 12-18 hours | 1-2 hours |
| Typical Yield | >90% | 70-90% | >95% |
| Monitoring Technique | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS |
Conclusion
This compound stands as a powerful and versatile chiral building block in the arsenal of the medicinal chemist. Its pre-defined stereocenter and differentially reactive nitrogen atoms provide a reliable scaffold for constructing complex, enantiomerically pure drug candidates. The protocols outlined in this guide demonstrate a robust and logical pathway for its selective functionalization, enabling the synthesis of advanced intermediates for various therapeutic targets, including the clinically significant DPP-IV enzyme. By understanding the principles behind each synthetic step, researchers can confidently adapt these methods to accelerate the discovery and development of novel therapeutics.
References
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile.
- National Center for Biotechnology Information. (n.d.). (R)-Piperidine-2-carbonitrile.
- Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Nishida, Y., & Naka, T. (2001). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. [Link]
- García-García, P., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [Link]
- Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
- Chemsigma. (n.d.). This compound [1217839-54-7]. [Link]
- National Center for Biotechnology Information. (2019).
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2018).
- MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- National Center for Biotechnology Information. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. PubMed. [Link]
- ResearchGate. (2014).
- MySkinRecipes. (n.d.). Piperazine-2-carbonitrile dihydrochloride. [Link]
- Semantic Scholar. (n.d.).
- National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- National Center for Biotechnology Information. (2024).
- Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]
- National Center for Biotechnology Information. (1995). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. PubMed. [Link]
- Springer. (2022).
- ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- American Chemical Society. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Royal Society of Chemistry. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.).
- Wiley Online Library. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Google Patents. (n.d.). Piperazine derivatives as antiviral agents with increased therapeutic activity.
- Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. [Link]
- National Center for Biotechnology Information. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. [Link]
- ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- ResearchGate. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1217839-54-7 [chemicalbook.com]
- 9. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsigma.com [chemsigma.com]
- 11. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Chiral Piperazines
Foreword: The Enduring Significance of the Chiral Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] Its unique physicochemical properties—two basic nitrogen atoms allowing for modulation of solubility and receptor interactions—make it a cornerstone of drug design. However, a significant portion of the chemical space around this core remains underexplored, particularly concerning carbon-substituted, chiral piperazines.[1][3] While N-substituted piperazines are common, methods to precisely install stereocenters on the ring itself are critical for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Palladium catalysis has emerged as a dominant and versatile tool for constructing these complex chiral architectures.[4][5] Its power lies in the ability to forge carbon-nitrogen and carbon-carbon bonds with exceptional control over stereochemistry, often under mild conditions. This guide provides an in-depth exploration of key palladium-catalyzed strategies for synthesizing chiral piperazines, focusing on the mechanistic rationale behind the protocols and offering practical, field-tested methodologies for researchers in drug discovery and process development.
Strategic Approaches to Asymmetric Piperazine Synthesis via Palladium Catalysis
The synthesis of chiral piperazines using palladium catalysis can be broadly categorized into several powerful strategies. The choice of method depends on the desired substitution pattern and the nature of the target stereocenter (N- or C-stereogenic).
N-Arylation via Buchwald-Hartwig Amination: Accessing N-Aryl Piperazines
The Buchwald-Hartwig amination is arguably the most robust method for forming C(aryl)-N bonds and is widely used for synthesizing N-aryl piperazines.[2][6] While this reaction typically functionalizes the nitrogen atoms and doesn't create new stereocenters on the ring, it is fundamental for elaborating pre-existing chiral piperazine cores. The reaction's success hinges on the synergistic interplay between the palladium precursor, a sterically hindered phosphine ligand, and a base.[7]
Causality Behind Component Selection:
-
Palladium Precursor: Air-stable Pd(II) precatalysts are often preferred for their ease of handling and reliable activation to the catalytically active Pd(0) species in situ.[2]
-
Ligand: The ligand is the heart of the catalytic system. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) are crucial. Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Its primary role is to deprotonate the piperazine nitrogen, generating the active nucleophile for the coupling reaction.[7]
Catalytic Cycle Visualization:
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Asymmetric Allylic Alkylation (AAA): Installing C-Stereocenters
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier strategy for creating C-stereogenic centers.[8][9] In the context of piperazine synthesis, this method can be applied intramolecularly to form the heterocyclic ring or intermolecularly to functionalize a pre-formed piperazin-2-one scaffold. The key to enantioselectivity is the use of a chiral ligand that influences the nucleophilic attack on the symmetrical π-allyl palladium intermediate.
The Trost and Helmchen groups have demonstrated the power of Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[8][10] This approach allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[10]
Mechanism Insight:
-
π-Allyl Complex Formation: The Pd(0) catalyst reacts with an allylic substrate (e.g., an allyl carbonate) to form a symmetrical (η³-allyl)palladium(II) complex, with the loss of a leaving group.
-
Enantioselective Nucleophilic Attack: A chiral ligand, such as the Trost ligand or a PHOX-type ligand, creates a chiral environment around the palladium center. This directs the incoming nucleophile (e.g., the enolate of a piperazin-2-one) to attack one of the two termini of the allyl group preferentially, establishing the new stereocenter.[9][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Enantiomeric Purity of (R)-Piperazine-2-carbonitrile
Abstract: This document provides a comprehensive guide with detailed protocols for the determination of the enantiomeric purity of (R)-Piperazine-2-carbonitrile, a critical chiral intermediate in pharmaceutical synthesis. Ensuring the stereochemical integrity of this molecule is paramount, as the biological activity and toxicological profile of its downstream active pharmaceutical ingredients (APIs) are often enantiomer-dependent. We present three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), each employing chiral selectors for effective enantioseparation. The protocols are designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the methodological choices to ensure trustworthy and reproducible results.
Introduction: The Imperative of Enantiomeric Purity
This compound is a versatile chiral building block in medicinal chemistry. The piperazine ring is a common scaffold in numerous FDA-approved drugs, and its functionalization, particularly with stereocenters, allows for precise three-dimensional arrangements that are critical for target binding and pharmacological effect.[1][2] The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.[3] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs and their intermediates.[3]
This guide details validated methodologies to accurately quantify the enantiomeric excess (% ee) of this compound, providing the necessary tools for quality control in both process development and final product release.
Core Analytical Strategies for Chiral Separation
The separation of enantiomers, which possess identical physical properties in a non-chiral environment, requires the formation of transient diastereomeric complexes. This is achieved by introducing a chiral selector into the analytical system. The differential stability of these diastereomeric complexes allows for their separation.[4] We will explore three primary platforms for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely adopted technique, utilizing a chiral stationary phase (CSP) to interact differently with the two enantiomers.
-
Chiral Gas Chromatography (GC): A high-resolution technique often requiring derivatization of the analyte to enhance volatility and enable interaction with a chiral stationary phase.
-
Chiral Capillary Electrophoresis (CE): A high-efficiency separation technique where a chiral selector is added to the background electrolyte, inducing different electrophoretic mobilities for the enantiomers.[5]
The selection of a specific method depends on available instrumentation, required sensitivity, sample matrix, and throughput needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its robustness and broad applicability. The key to a successful separation is the selection of the appropriate Chiral Stationary Phase (CSP). For piperazine derivatives and other cyclic amines, polysaccharide-based CSPs have demonstrated excellent performance.[6][7]
Rationale for Method Design
The protocol below is centered around an immobilized polysaccharide-based CSP, specifically a cellulose tris(3,5-dichlorophenylcarbamate) phase. This type of CSP is known for its superb chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. This compound, with its secondary amines and polar nitrile group, can effectively engage in these interactions.
A polar organic or normal-phase elution mode is often preferred for such compounds to maximize the subtle energetic differences between the transient diastereomeric complexes formed on the CSP surface.[7] The inclusion of a basic additive like diethylamine (DEA) is crucial to suppress the ionization of the amine groups, preventing peak tailing and improving chromatographic efficiency.[8]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Detailed Protocol: Chiral HPLC
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).
-
Racemic piperazine-2-carbonitrile standard.
-
This compound sample for analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approx. 20 minutes |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified. Degas thoroughly using sonication or vacuum filtration before use.
-
Standard Preparation:
-
Prepare a stock solution of racemic piperazine-2-carbonitrile in the mobile phase at a concentration of 1 mg/mL.
-
From the stock, prepare a working standard solution at 0.1 mg/mL by diluting with the mobile phase. This solution is used for system suitability and peak identification.
-
-
Sample Preparation: Prepare the this compound sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30-60 minutes or until a stable baseline is observed.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean system.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to perform system suitability checks.
-
Inject the this compound sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard injection.
-
Ensure the resolution (Rs) between the two enantiomer peaks in the racemic standard is greater than 1.5 for baseline separation.[6]
-
Calculate the enantiomeric purity (% ee) of the sample using the peak areas: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
-
Method 2: Chiral Gas Chromatography (GC)
Chiral GC offers very high separation efficiency and is an excellent alternative to HPLC, especially when high sensitivity is required. For polar, non-volatile compounds like piperazine-2-carbonitrile, a derivatization step is necessary to make the analyte suitable for GC analysis.[9][10]
Rationale for Method Design
This method involves a two-step process: derivatization followed by GC separation. We propose derivatization with Trifluoroacetic Anhydride (TFAA). This reagent reacts with the primary and secondary amines of the piperazine ring to form stable, volatile trifluoroacetyl derivatives. This process does not create additional chiral centers.
The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin derivative. These cyclodextrin-based stationary phases form transient inclusion complexes with the derivatized enantiomers, leading to separation based on differences in the stability of these complexes.[11]
Experimental Workflow: Chiral GC
Caption: Workflow for Chiral GC Method via Derivatization.
Detailed Protocol: Chiral GC
Instrumentation and Materials:
-
Gas Chromatograph with a split/splitless injector, capillary column oven, and Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Chiral GC Column: CycloSil-B (30% Heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin in DB-1701), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Reagents: Dichloromethane (DCM, anhydrous), Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (anhydrous).
-
Racemic and (R)-enantiomer samples of piperazine-2-carbonitrile.
Derivatization Procedure:
-
Accurately weigh ~1 mg of the piperazine-2-carbonitrile sample into a 2 mL reaction vial.
-
Add 500 µL of anhydrous dichloromethane.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous ethyl acetate for GC analysis.
GC Conditions:
| Parameter | Recommended Setting |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min) |
| Detector | FID or NPD |
| Detector Temperature | 280 °C |
Procedure:
-
Derivatize both the racemic standard and the (R)-enantiomer sample following the procedure above.
-
Set up the GC instrument with the specified conditions.
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomers and confirm separation.
-
Inject the derivatized sample to determine its enantiomeric purity.
-
Calculate the % ee using the peak areas obtained from the chromatogram, as described in the HPLC section.
Method 3: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers extremely high separation efficiencies, short analysis times, and minimal solvent consumption, making it a powerful "green" alternative for chiral analysis.[12] Separation is achieved by adding a chiral selector, typically a cyclodextrin derivative, to the background electrolyte (BGE).[13]
Rationale for Method Design
In this method, the positively charged enantiomers of piperazine-2-carbonitrile (at low pH) will form transient, diastereomeric inclusion complexes with a chiral cyclodextrin selector in the BGE.[4] A sulfated β-cyclodextrin is an excellent choice as it is negatively charged and provides both an inclusion cavity and electrostatic interaction sites, enhancing chiral recognition. The differential stability and mobility of these complexes under an electric field lead to their separation. A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the piperazine amines are fully protonated, providing a positive charge for electrophoretic migration.[12]
Experimental Workflow: Chiral CE
Sources
- 1. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of (R)-Piperazine-2-carbonitrile
An Application Guide to the Strategic N-Functionalization of (R)-Piperazine-2-carbonitrile
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast number of FDA-approved drugs.[1][2] Its unique 1,4-dinitrogen structure allows for fine-tuning of critical drug properties such as aqueous solubility, lipophilicity, and receptor-binding interactions, thereby enhancing bioavailability and pharmacokinetic profiles.[1] Among the myriad of piperazine derivatives, this compound stands out as a chiral building block of significant value, most notably as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[3][4]
The synthetic utility of this compound is predicated on the differential reactivity of its two secondary amine centers, N1 and N4. The presence of the electron-withdrawing nitrile group at the C2 position creates a distinct electronic and steric environment around the adjacent N1 nitrogen, rendering it less nucleophilic and more sterically hindered compared to the distal N4 nitrogen. This inherent asymmetry is not a complication but rather a strategic advantage, enabling chemists to achieve regioselective functionalization and construct complex molecular architectures with precision.
This guide provides a detailed exploration of the core protocols for the N-functionalization of this compound, offering field-proven insights into N-acylation, N-alkylation, and N-arylation reactions. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present strategies for directing functionalization to either nitrogen atom.
Understanding the Basis of Chemoselectivity
The success of any functionalization strategy hinges on understanding and exploiting the intrinsic reactivity differences between the N1 and N4 positions.
-
Electronic Effects: The powerful electron-withdrawing effect of the nitrile (-CN) group significantly decreases the electron density of the adjacent N1 nitrogen. This inductive effect reduces its basicity and nucleophilicity, making it less reactive toward electrophiles.
-
Steric Hindrance: The nitrile group at the C2 position provides significant steric bulk around the N1 nitrogen, impeding the approach of reactants. The N4 position, being distal, is sterically unencumbered and far more accessible.
Consequently, under kinetically controlled conditions, electrophilic attack will overwhelmingly favor the more nucleophilic and sterically accessible N4 position. This predictable reactivity is the foundation for the direct, selective functionalization of this compound.
Protocol 1: Selective N4-Acylation
N-acylation is a fundamental transformation used to introduce carbonyl functionalities, often as a key step in building amide-containing drug candidates. The reaction proceeds reliably at the N4 position using standard acylating agents.
Causality and Experimental Choices: The reaction is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The role of the base is to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride, preventing the protonation of the piperazine nitrogens which would render them unreactive. Chloroform or dichloromethane (DCM) are common solvents.[5] Cooling the reaction to 0 °C helps to control the initial exotherm and minimize potential side reactions.[5]
Detailed Experimental Protocol: N4-Benzoylation
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of benzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N4-benzoyl-(R)-piperazine-2-carbonitrile.
Data Summary: Representative N4-Acylation Reactions
| Acylating Agent | Base (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Et₃N (1.2) | DCM | 0 to RT | 2 | >90 |
| Benzoyl Chloride | Et₃N (1.2) | DCM | 0 to RT | 3 | >85 |
| Acetic Anhydride | None/Pyridine | DCM | RT | 4 | >95 |
| 4-Nitrobenzoyl Chloride | Et₃N (1.1) | CHCl₃ | 0 to RT | 4 | ~85[5] |
Protocol 2: Selective N4-Alkylation
N-alkylation introduces alkyl substituents and is commonly achieved via two primary methods: direct alkylation with alkyl halides or reductive amination.
Method A: Direct Alkylation
This classic method involves the reaction of the piperazine with an alkyl halide. While straightforward, it can sometimes be complicated by over-alkylation (quaternization of the nitrogen) if not carefully controlled. Using a slight excess of the piperazine or controlled addition of the alkyl halide can mitigate this.
Method B: Reductive Amination
Reductive amination is often the superior method for N-alkylation, offering high yields and cleaner reaction profiles.[6] It is a two-step, one-pot process where the piperazine first forms an iminium ion intermediate with an aldehyde or ketone, which is then immediately reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.[7]
Detailed Experimental Protocol: N4-Alkylation via Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, if necessary.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Selective N4-Arylation via Buchwald-Hartwig Amination
The formation of N-aryl bonds is critical in drug discovery, and the Buchwald-Hartwig amination is the preeminent method for this transformation.[8][9] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile route to N-aryl piperazines from aryl halides or triflates.[10][11]
Causality and Experimental Choices: The success of this reaction is highly dependent on the catalyst system.[9]
-
Palladium Source: A palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle) is used to generate the active Pd(0) species in situ.[11]
-
Ligand: An electron-rich, sterically bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is essential. The ligand stabilizes the Pd(0) center, facilitates oxidative addition into the aryl halide C-X bond, and promotes the final reductive elimination step.[8][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[9]
-
Solvent & Atmosphere: The reaction must be carried out in an anhydrous, aprotic solvent (e.g., toluene, dioxane) under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst deactivation.[9]
Detailed Experimental Protocol: N4-Arylation
-
Setup: To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Preparation: In a separate vial under argon, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in anhydrous toluene.
-
Reaction Assembly: Add anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking aliquots (via syringe) and analyzing by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove palladium residues, rinsing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the layers.
-
Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Couplings
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | >80[9] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | ~75 |
| 2-Bromopyridine | G3-XPhos (2) | - | K₃PO₄ | t-AmylOH | 100 | >85 |
Advanced Strategy: Functionalization at the N1 Position
To achieve functionalization at the sterically hindered and electronically deactivated N1 position, a protecting group strategy is required. The more reactive N4 nitrogen is first "masked" with a suitable protecting group, allowing the N1 position to be functionalized. The protecting group is then removed to reveal the final product. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]
Protocol: N4-Boc Protection
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or a biphasic system of THF and water.
-
Base: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir for 4-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup & Isolation: If using a biphasic system, separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). If using DCM, wash with water. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N4-Boc protected piperazine, which is often pure enough for the next step without further purification.
With the N4-Boc protected intermediate in hand, any of the previously described protocols (acylation, alkylation, arylation) can be applied to functionalize the now-available N1 position. The final step involves deprotection, typically by stirring the compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) for 1-2 hours, followed by evaporation and a basic workup to neutralize the ammonium salt.
Conclusion
The N-functionalization of this compound is a well-defined process governed by the inherent electronic and steric properties of the scaffold. Direct and regioselective modification of the N4-position can be readily achieved through robust protocols for acylation, reductive amination, and Buchwald-Hartwig amination. For derivatization at the more challenging N1-position, a straightforward protection-functionalization-deprotection sequence provides efficient access to the desired compounds. A thorough understanding of these principles and methodologies equips researchers, scientists, and drug development professionals with the tools necessary to effectively utilize this valuable chiral building block in the synthesis of novel chemical entities.
References
- Schremmer, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
- Schremmer, H., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry.
- Schremmer, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
- Campeau, L. C., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wang, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
- El-Sayed, N. N. E., et al. (2016). 1-[({[1-substituted cyclohexyl] methyl} - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. DOE PAGES.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Zhang, L., et al. (2013). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Flow Chemistry for the Selective Synthesis of Monosubstituted Piperazines
Introduction: The Piperazine Moiety and the Challenge of Mono-Substitution
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to act as a versatile linker between different pharmacophoric elements.[1]
Despite its importance, the synthesis of monosubstituted piperazines presents a persistent challenge. The symmetrical nature of the piperazine molecule, with two secondary amine groups of similar reactivity, often leads to the formation of undesired disubstituted byproducts during alkylation or acylation reactions.[2][3] Traditional batch synthesis approaches typically circumvent this issue through a multi-step process involving the use of protecting groups (like Boc or Cbz) on one of the nitrogen atoms.[2][4] This protection/deprotection sequence, however, reduces the overall yield, increases waste generation, and adds significant time and cost to the manufacturing process, making it less ideal for large-scale production.[2][4]
Continuous flow chemistry offers a compelling solution to these challenges. By leveraging microreactors with superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to operate at steady state, flow chemistry can significantly enhance selectivity, reduce reaction times, and improve safety.[5][6] This guide provides a detailed exploration of flow chemistry applications for the efficient and selective synthesis of monosubstituted piperazines, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The Causality of Enhanced Selectivity in Flow: A Mechanistic Overview
The key to achieving selective monosubstitution of piperazine lies in differentiating the nucleophilicity of the two nitrogen atoms. Flow chemistry provides an exceptional platform to exploit subtle differences in reactivity that are often difficult to control in a batch environment.
The Protonation-Based "Protecting Group-Free" Strategy
A highly effective strategy to achieve mono-selectivity without traditional protecting groups involves the in-situ formation of a piperazin-1-ium cation.[2][3][7] By reacting one equivalent of piperazine with one equivalent of an acid (e.g., HCl), a salt is formed where one nitrogen is protonated and thus deactivated towards electrophilic attack. The remaining free secondary amine on the piperazin-1-ium cation can then react selectively with an electrophile.
Why Flow Chemistry Excels with this Strategy:
-
Stoichiometric Precision: Syringe pumps and mass flow controllers allow for the precise and continuous mixing of equimolar streams of piperazine and the acid, ensuring the consistent generation of the mono-protonated species. This minimizes the presence of both free piperazine (which would lead to disubstitution) and diprotonated piperazine (which would be unreactive).
-
Rapid Mixing and Reaction: The micro-scale dimensions of flow reactors facilitate rapid mixing of the reagents, allowing the selective reaction to occur before potential side reactions or equilibrium shifts can take place.
-
Temperature Control: The high surface-area-to-volume ratio of flow reactors enables precise temperature control, which is crucial for maintaining the stability of the mono-protonated intermediate and controlling the reaction rate.[5]
The following diagram illustrates the logical workflow of this protecting group-free strategy.
Caption: Protecting Group-Free Monosubstitution Workflow
Comparative Analysis: Batch vs. Flow Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of reaction time, yield, and purity for the synthesis of monosubstituted piperazines. The following table summarizes representative data, highlighting the improvements achievable with flow chemistry.
| Product Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1-(2-fluorobenzyl)piperazine | Conventional Batch | 4 h | 65 | 74 | >95 | [2] |
| 1-(2-fluorobenzyl)piperazine | Microwave Batch | 20 min | 120 | 85 | >98 | [2] |
| 1-(2-fluorobenzyl)piperazine | Flow (Microwave-assisted) | 15 min | 120 | 89 | >98 | [2] |
| 1-Acetylpiperazine | Conventional Batch | 2 h | 25 | 78 | >95 | [2] |
| 1-Acetylpiperazine | Flow (Catalytic Bed) | 5 min | 25 | 92 | >98 | [2] |
| Cariprazine Intermediate | Batch (Reductive Amination) | Not specified | Not specified | ~35 | Not specified | [8] |
| Cariprazine Intermediate | Flow (Reductive Amination) | < 1 min | 80 | >95 (conversion) | High | [9] |
| Flibanserin Intermediate | Batch (Reductive Amination) | Not specified | Not specified | Not specified | Not specified | [1] |
| Flibanserin Intermediate | Flow (Reductive Amination) | ~14 h (total process) | 300 | Good (overall) | High | [1] |
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of monosubstituted piperazines using continuous flow systems. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Protecting Group-Free N-Alkylation in a Flow-Microwave Reactor
This protocol is adapted from the innovative work of Pazdera et al. and is suitable for the N-alkylation of piperazine with activated alkyl halides.[2][10] The use of a microwave-assisted flow reactor can significantly accelerate the reaction.[2][4]
Objective: To synthesize 1-(2-fluorobenzyl)piperazine with high selectivity and yield.
Workflow Diagram:
Caption: N-Alkylation Flow-Microwave Setup
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
2-Fluorobenzyl chloride
-
Methanol (Anhydrous)
-
Ethyl acetate
-
Isopropyl alcohol
-
Flow chemistry system with two pumps
-
T-mixer
-
Microwave flow reactor (e.g., 10 mL PFA coil)
-
Back pressure regulator (BPR)
Procedure:
-
Reagent Preparation:
-
Solution A (Piperazin-1-ium Source): Prepare a solution of piperazine (1 eq) and piperazine dihydrochloride (1 eq) in methanol. This mixture in solution establishes an equilibrium that provides the reactive piperazin-1-ium cation.[2][4]
-
Solution B (Electrophile): Prepare a solution of 2-fluorobenzyl chloride (1 eq) in methanol.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram above. Set the back pressure regulator to 10 bar to allow for heating the solvent above its atmospheric boiling point.
-
Set the microwave reactor temperature to 120°C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the microwave reactor. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product.
-
-
Work-up and Isolation:
-
Collect the reactor output in a flask cooled in an ice bath.
-
The unreacted piperazine dihydrochloride will precipitate out of the cooled methanol solution.[2]
-
Filter the mixture to remove the precipitated salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the product by adding ethyl acetate.
-
Recrystallize the crude product from isopropyl alcohol to obtain pure 1-(2-fluorobenzyl)piperazine.[2]
-
Protocol 2: Reductive Amination in a Packed-Bed Flow Reactor
This protocol describes a general method for the N-alkylation of piperazine via reductive amination, a common transformation in pharmaceutical synthesis.[8][9][11] Using a packed-bed reactor with a heterogeneous catalyst simplifies product purification.[9]
Objective: To synthesize 1-benzylpiperazine from benzaldehyde and piperazine.
Workflow Diagram:
Caption: Reductive Amination Packed-Bed Setup
Materials:
-
Piperazine
-
Benzaldehyde
-
Toluene/Methanol solvent mixture
-
5% Platinum on Carbon (Pt/C) catalyst cartridge
-
Hydrogen gas supply
-
Packed-bed hydrogenation flow reactor (e.g., ThalesNano H-Cube®)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of benzaldehyde (1 eq) and a slight excess of piperazine (1.2 eq) in a suitable solvent like a toluene/methanol mixture. The excess piperazine helps to drive the initial imine/enamine formation and minimize unreacted aldehyde.
-
-
System Setup:
-
Install a pre-packed 5% Pt/C catalyst cartridge into the flow hydrogenation reactor.
-
Set the reactor temperature to 80°C.
-
Set the hydrogen pressure to 50 bar.
-
Set the back pressure regulator to maintain system pressure.
-
-
Reaction Execution:
-
Pump the reagent solution through the system at a flow rate that provides a suitable residence time for the reaction. For example, a flow rate of 0.5 mL/min.[9]
-
The aldehyde and piperazine first form an iminium ion intermediate in solution, which is then immediately reduced on the heterogeneous catalyst surface by the hydrogen.[9]
-
After the system stabilizes, collect the product stream.
-
-
Work-up and Isolation:
-
The output from the reactor contains the product, excess piperazine, and solvent.
-
The heterogeneous catalyst is contained within the packed bed, simplifying purification as no filtration is needed.
-
The solvent and excess piperazine can be removed by distillation under reduced pressure to yield the crude 1-benzylpiperazine.
-
Further purification can be achieved by column chromatography if necessary.
-
In-line Purification and Process Optimization
A significant advantage of continuous flow is the potential to integrate purification steps directly into the process, creating a "telescoped" synthesis.[12][13]
-
Scavenger Resins: For reactions like the reductive amination described above, a scavenger resin cartridge (e.g., an acidic resin to capture the basic piperazine) could be placed after the reactor to remove excess starting material.[14][15]
-
Liquid-Liquid Extraction: In-line membrane-based or centrifugal separators can be used to perform aqueous workups continuously, removing water-soluble byproducts or salts.[14][15]
-
Continuous Crystallization: For solid products, the output stream can be directed into a continuous crystallizer, allowing for the isolation of the pure product without manual intervention.[13]
Optimization: Parameters such as residence time (controlled by flow rate and reactor volume), temperature, and stoichiometry can be rapidly screened using automated flow systems.[16] This allows for the efficient determination of the optimal conditions to maximize yield and selectivity while minimizing byproduct formation.
Conclusion
Flow chemistry provides a powerful and robust platform for the selective synthesis of monosubstituted piperazines, overcoming the primary limitations of traditional batch methods. By enabling precise stoichiometric control for protecting group-free strategies and facilitating the use of heterogeneous catalysts for simplified purification, continuous flow offers enhanced efficiency, safety, and scalability. The detailed protocols provided herein serve as a practical guide for researchers and drug development professionals to implement these advanced techniques, accelerating the synthesis of these vital pharmaceutical building blocks.
References
- Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]
- Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- Němečková, D., et al. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. SciForum. [Link]
- Fülöp, Z., et al. (2021).
- Bana, P., et al. (2019). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Reaction Chemistry & Engineering, 4(11), 1965-1973. [Link]
- Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]
- Pazdera, P., et al. (2020). (PDF) Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
- Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 12. [Link]
- Malig, T. C., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]
- Britton, J., & Jamison, T. F. (2017). The Assembly Line in Retrospect: A Story of Invention and Innovation in Continuous Flow. Angewandte Chemie International Edition, 56(44), 13536-13540. [Link]
- Malig, T. C., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1386-1390. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
- BZP Synthesis. (n.d.). Scribd. [Link]
- Kim, H., & Lee, H. (2016). Plasma flow chemistry for direct N-acylation of amines by esters.
- Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (2016). Journal of Chemical Reaction Engineering and Technology. [Link]
- Sipos, A., et al. (2020).
- Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study. (2024). Organic Process Research & Development. [Link]
- Plumb, K., & Williams, J. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1494-1509. [Link]
- Syrris. (n.d.).
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Mettler Toledo. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Mettler Toledo. [Link]
- Fülöp, Z., et al. (2021).
- Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(11), 12793-12806. [Link]
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020).
- Plumb, K., & Williams, J. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Sharma, A. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients.
- van der Westhuyzen, R., et al. (2023). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Reaction Chemistry & Engineering. [Link]
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(4), 1388-1392. [Link]
- Tarasova, A. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12531-12586. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2017). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. [PDF] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | Semantic Scholar [semanticscholar.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 16. Autonomous reaction self-optimization using in-line high-field NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Solid-Phase Synthesis of Piperazine-Containing Libraries
Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its ability to modulate physicochemical properties for improved pharmacokinetic profiles.[1][2] Its unique structural and acid-base characteristics allow it to serve as a versatile scaffold for arranging pharmacophoric elements in three-dimensional space, enhancing interactions with biological targets like G protein-coupled receptors and ion channels.[3][4] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the rapid generation of large, diverse libraries of piperazine derivatives, streamlining the drug discovery process by eliminating intermediate purification steps and enabling parallel or combinatorial approaches.[5][6][7] This guide provides a detailed framework for researchers, covering the strategic considerations, core synthetic protocols, and in-process quality control measures necessary for the successful solid-phase synthesis of N-substituted piperazine libraries.
Section 1: Foundational Concepts in Solid-Phase Piperazine Synthesis
The success of any solid-phase synthesis campaign hinges on three critical choices: the solid support, the linker strategy, and the method of anchoring the initial building block.
The Solid Support: The Insoluble Reaction Vessel
The solid support, or resin, acts as an insoluble carrier to which the synthesis is anchored. Its physical properties, such as swelling capacity and mechanical stability, are paramount for reaction efficiency.
-
Polystyrene (PS) Resins: Cross-linked with 1-5% divinylbenzene (DVB), PS resins like the original Merrifield resin are workhorses in SPOS due to their high loading capacity (0.5-1.5 mmol/g) and mechanical stability.[8] However, their hydrophobic nature can lead to poor solvation in polar solvents.
-
Poly(ethylene glycol) (PEG)-Grafted Resins: Resins like TentaGel® or ArgoGel® consist of PEG chains grafted onto a PS core.[8] They exhibit excellent swelling properties in a wide range of solvents, from dichloromethane (DCM) to water, creating a more "solution-like" reaction environment.[9] This enhanced solvation is particularly beneficial for complex reaction sequences but typically comes at the cost of lower loading capacities (0.1-0.5 mmol/g).[8]
| Resin Type | Common Examples | Typical Loading (mmol/g) | Key Advantages | Considerations |
| Polystyrene (PS) | Merrifield, Wang, Rink Amide | 0.5 - 1.5 | High loading, mechanically robust, cost-effective. | Hydrophobic, poor swelling in some polar solvents. |
| PEG-Grafted PS | TentaGel®, ArgoGel®, NovaPEG® | 0.1 - 0.5 | Excellent swelling in diverse solvents, pseudo-solution phase kinetics. | Lower loading, higher cost, potential for PEG leaching. |
The Linker: The Key to a Successful Strategy
The linker is the molecular bridge connecting the piperazine scaffold to the resin.[10] Its chemical stability dictates the types of reactions that can be performed on-resin, and its cleavage conditions determine how the final product is released. The choice of linker is therefore the most critical strategic decision.
| Linker Type | Final Product | Cleavage Condition | Key Features |
| 2-Chlorotrityl Chloride (2-CTC) | Free amine/acid | Very mild acid (e.g., 1-5% TFA in DCM) | Allows for the synthesis of fully protected fragments; minimizes racemization during loading. |
| Wang | Carboxylic acid | Strong acid (e.g., 95% TFA) | Robust, widely used for generating C-terminal acids. |
| Rink Amide | C-terminal amide | Strong acid (e.g., 95% TFA) | Ideal for producing peptide amides or small molecules with a primary amide handle.[8] |
Scaffolding Strategy: Anchoring the Piperazine Core
Directly attaching piperazine to a resin often leads to double-alkylation, capping the resin sites. The most reliable and widely adopted strategy is to use a mono-protected piperazine, with tert-butyloxycarbonyl (Boc) being the most common protecting group.[11][12] This ensures that only one nitrogen atom is available for linkage, leaving the second nitrogen free for subsequent diversification steps after on-resin deprotection.
Section 2: Core Synthetic Workflow & Protocols
The following protocols outline a robust and versatile workflow for constructing a library of 1,4-disubstituted piperazines. The strategy employs a 2-chlorotrityl chloride resin for its mild cleavage conditions and mono-Boc-piperazine as the starting scaffold.
Caption: Key methods for on-resin reaction monitoring.
-
Qualitative Colorimetric Tests: These are rapid, simple tests performed on a few beads. [8]
Test Name Targets Positive Result Negative Result Ninhydrin (Kaiser) Test Primary amines Deep blue beads Yellow/colorless beads | Bromophenol Blue Test | Secondary/Tertiary amines | Blue beads | Yellow beads |
-
Cleave-and-Characterize: A small aliquot of the resin (~5-10 mg) is taken, and the product is cleaved using the final cleavage protocol. The resulting crude material is then analyzed by LC-MS or NMR to confirm the identity and purity of the resin-bound intermediate. [13]This provides the most definitive data but is destructive.
-
On-Bead FT-IR: For reactions involving functional groups with strong IR absorbances (e.g., carbonyls, sulfonyls), FT-IR spectroscopy can be used to monitor the appearance or disappearance of characteristic peaks directly on the resin. [14]
Section 4: Library Generation: The "Split-and-Mix" Approach
To generate a large combinatorial library, the "split-and-mix" (or "split-and-pool") strategy is employed. This powerful technique allows for the synthesis of thousands of unique compounds with minimal effort. [7]
Caption: The "Split-and-Mix" strategy for combinatorial library synthesis.
-
Split: The initial pool of resin is divided into multiple reaction vessels.
-
React: A different building block (e.g., Aldehyde A, B, C) is added to each vessel, performing the first diversification step in parallel.
-
Pool & Mix: After the reactions are complete and the resins are washed, all portions are combined into a single vessel and mixed thoroughly.
-
Split Again: The mixed resin pool is re-divided into new vessels.
-
React Again: The second set of building blocks (e.g., Acyl Chloride X, Y) is added to introduce the next point of diversity.
-
Result: Each bead in the final pool contains a single, unique chemical entity, but the pool as a whole contains all possible combinations of the building blocks used.
This strategy exponentially increases the number of compounds synthesized. Using 10 aldehydes and 10 acid chlorides, for example, results in a 100-member library.
Conclusion
Solid-phase synthesis is an indispensable tool for accelerating the discovery of novel piperazine-based therapeutic agents. By making informed strategic choices regarding the resin, linker, and scaffolding approach, researchers can efficiently execute multi-step synthetic sequences. The protocols and monitoring techniques detailed in this guide provide a validated and robust framework for the generation of diverse piperazine libraries, enabling the rapid exploration of chemical space and the identification of promising new drug candidates.
References
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Scicinska, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
- Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry.
- University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- Salvino, J. M., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- National Institutes of Health. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- National Institutes of Health. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
- University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- National Institutes of Health. (2025, August 6). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- PubMed. (n.d.). Effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- Oreate AI. (2025, December 16). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- PubMed. (n.d.). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin.
- MDPI. (n.d.). Applications of Solid-Phase Microextraction and Related Techniques.
- SpringerLink. (n.d.). Solid-Phase Synthesis Using the Disrupted Ugi Reaction.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ACS Publications. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- ResearchGate. (2025, August 6). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Application Notes & Protocols: Biocatalytic Approaches to Chiral Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chiral Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of small-molecule pharmaceuticals.[1] When chirality is introduced to this heterocycle, it unlocks the potential for fine-tuning a drug's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and reduced side effects. However, traditional chemical methods for synthesizing chiral piperazines can be resource-intensive, often requiring harsh conditions, protecting group strategies, and challenging purifications.[2][3]
Biocatalysis has emerged as a powerful, green alternative, harnessing the exquisite selectivity of enzymes to forge chiral centers with high precision under mild, aqueous conditions.[3][4] This not only aligns with the principles of sustainable chemistry but also offers elegant solutions to complex synthetic challenges.[5] This guide provides an in-depth exploration of key biocatalytic strategies for chiral piperazine synthesis, complete with detailed protocols and field-proven insights to empower researchers in this dynamic area.
Core Biocatalytic Strategies: A Mechanistic Overview
Several classes of enzymes have been successfully employed for the asymmetric synthesis of chiral piperazines and their precursors. The choice of enzyme depends on the desired synthetic route, whether it's through asymmetric reductive amination, kinetic resolution, or desymmetrization.
| Enzyme Class | Abbreviation | Typical Reaction | Key Advantages |
| Imine Reductase | IRED | Asymmetric reduction of a prochiral cyclic imine to a chiral amine. | High enantioselectivity, direct formation of the chiral center.[6] |
| Transaminase | ATA | Transfer of an amino group from a donor to a ketone, followed by cyclization. | Broad substrate scope, avoids gaseous ammonia.[1][7] |
| Lipase | --- | Acylation of one enantiomer in a racemic mixture, allowing separation. | High enantioselectivity, robust and often commercially available enzymes.[8] |
| Monoamine Oxidase | MAO | Oxidative deamination, can be used in deracemization schemes. | Can be highly selective for one enantiomer.[9][10] |
Strategy 1: Asymmetric Reductive Amination with Imine Reductases (IREDs)
Imine reductases are NADPH-dependent oxidoreductases that catalyze the stereoselective reduction of C=N bonds.[11] This makes them ideal for the direct, asymmetric synthesis of chiral piperazines from prochiral cyclic imine precursors. The reaction is often coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive NADPH cofactor, making the process economically viable.[11][12]
Causality Behind the Choice: The direct reductive amination catalyzed by IREDs is a highly atom-economical approach. It constructs the chiral center and the final ring structure in a single, highly selective step, bypassing the multiple steps often required in traditional synthesis.[6]
Protocol 1: IRED-Mediated Synthesis of (R)-2-Methylpiperazine
This protocol describes the asymmetric reduction of 2-methyl-1,4,5,6-tetrahydropyrazine using a recombinant (R)-selective IRED expressed in E. coli, coupled with a GDH for cofactor regeneration.
Materials:
-
Phosphate buffer (100 mM, pH 7.5)
-
2-methyl-1,4,5,6-tetrahydropyrazine (Substrate)
-
D-Glucose
-
NADP+ sodium salt
-
Recombinant E. coli whole cells expressing (R)-IRED and GDH (or purified enzymes)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (for salt formation)
Instrumentation:
-
Temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralpak® IC)[13][14]
Procedure:
-
Reaction Setup: In a 50 mL flask, combine 20 mL of 100 mM phosphate buffer (pH 7.5), 200 mg of 2-methyl-1,4,5,6-tetrahydropyrazine (substrate), 400 mg of D-glucose, and 10 mg of NADP+.
-
Biocatalyst Addition: Add 1 g (wet cell weight) of recombinant E. coli cells expressing the (R)-IRED and GDH. If using purified enzymes, add the appropriate activity units as determined by preliminary assays.
-
Incubation: Seal the flask and place it in a shaker at 30°C and 200 rpm for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC.
-
Reaction Quench & Cell Lysis: After 24 hours, stop the reaction by adding an equal volume of ethyl acetate and mixing vigorously. This also serves to lyse the cells and release the product.
-
Extraction: Centrifuge the mixture to separate the organic and aqueous layers. Carefully collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Dissolve the resulting oil in the mobile phase for chiral HPLC analysis to determine the enantiomeric excess (% ee) and conversion.[13]
Self-Validation & Troubleshooting:
-
Low Conversion: This may be due to poor enzyme activity or inefficient cofactor recycling.[15] Ensure the pH is optimal for both IRED and GDH. Consider increasing the amount of glucose or GDH to push the equilibrium.
-
Low Enantioselectivity: The chosen IRED may not be optimal for the substrate. Screening a panel of different IREDs is a common and effective strategy.[11]
-
Product Inhibition: If the product inhibits the enzyme, consider in-situ product removal techniques.
Strategy 2: Kinetic Resolution of Racemic Piperazines Using Lipases
Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture. Lipases are particularly well-suited for this, as they can selectively acylate one enantiomer of a racemic amine, leaving the other unreacted.[8] The acylated and unacylated piperazines, now diastereomeric in nature, can be easily separated by standard chromatography.
Causality Behind the Choice: This method is advantageous when a suitable asymmetric synthesis is not available or when both enantiomers are desired. Lipases are often highly stable in organic solvents, tolerant of a wide range of conditions, and commercially available, making them accessible for many labs.[16][17]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. longdom.org [longdom.org]
- 5. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. leibniz-inm.de [leibniz-inm.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Piperazine-2-carbonitrile
Welcome to the technical support center for the synthesis of (R)-Piperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule with high purity and enantiomeric excess.
Introduction: The Synthetic Challenge
This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemical integrity is often paramount for biological activity. However, its synthesis is fraught with potential pitfalls, including racemization, formation of diastereomers, and other unwanted side reactions. This guide will equip you with the knowledge to anticipate, identify, and overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, providing their likely causes and actionable solutions.
Issue 1: Low or Complete Loss of Enantiomeric Excess (Racemization)
Symptom: You start with an enantiomerically pure starting material, but your final this compound product shows a significant decrease in enantiomeric excess (ee), or is even a racemic mixture.
Probable Causes:
-
Epimerization of the C2 Proton: The proton on the carbon atom bearing the nitrile group (the chiral center) is acidic. It can be abstracted by bases present in the reaction mixture, leading to the formation of a planar, achiral intermediate and subsequent loss of stereochemistry.[1]
-
Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times, especially in the presence of acid or base, can promote racemization.
-
Inappropriate Base Selection: Strong, non-hindered bases can readily deprotonate the C2 position.
Solutions:
-
Careful Base Selection: Employ a non-nucleophilic, sterically hindered base for any steps requiring basic conditions. Proton sponges or bulky tertiary amines are often preferred.
-
Temperature Control: Maintain low temperatures (e.g., 0 °C to -78 °C) during critical steps, such as deprotection or cyclization, to minimize the rate of epimerization.[1]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.
-
Protecting Group Strategy: The choice of protecting groups for the piperazine nitrogens can influence the acidity of the C2 proton. Electron-withdrawing groups can exacerbate the issue.
Issue 2: Formation of Diastereomers (Cis/Trans Isomers)
Symptom: Your NMR or chiral HPLC analysis indicates the presence of two or more diastereomers of your substituted piperazine-2-carbonitrile.
Probable Causes:
-
Lack of Stereocontrol in Cyclization: The ring-closing step to form the piperazine ring can often lead to a mixture of cis and trans isomers if not properly controlled.[2]
-
Equilibration of Stereocenters: Under certain conditions, one or more chiral centers in your molecule may equilibrate to a thermodynamically more stable mixture of diastereomers.
Solutions:
-
Diastereoselective Synthesis: Employ a synthetic route that is known to be highly diastereoselective. This often involves the use of chiral auxiliaries or catalysts that favor the formation of one diastereomer over the other.[2]
-
Careful Selection of Cyclization Strategy: Some cyclization methods, such as those involving intramolecular SN2 reactions, can offer better stereocontrol than others.[1]
-
Purification: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography or crystallization.
Issue 3: Presence of Lactam Impurities
Symptom: You observe unexpected peaks in your mass spectrometry or NMR data corresponding to the mass of a lactam byproduct.
Probable Cause:
-
Intramolecular Cyclization: During the formation of the piperazine ring from a linear precursor, intramolecular cyclization can occur at an alternative position, leading to the formation of a thermodynamically stable five-membered or seven-membered lactam ring instead of the desired six-membered piperazine.[1] This is particularly common when one of the nitrogen nucleophiles is less reactive or sterically hindered.
Solutions:
-
Optimize Cyclization Conditions: Adjusting the reaction concentration (high dilution can favor intramolecular reactions), temperature, and the choice of base can influence the rate of the desired cyclization versus side reactions.
-
Protecting Group Manipulation: The nature of the protecting groups on the nitrogen atoms can influence their nucleophilicity and steric environment, thereby directing the cyclization towards the desired piperazine ring.
Issue 4: Unwanted Hydrolysis of the Nitrile Group
Symptom: Your product analysis reveals the presence of piperazine-2-carboxamide or piperazine-2-carboxylic acid.
Probable Causes:
-
Acidic or Basic Work-up/Purification: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, which are often employed during reaction work-up or purification (e.g., silica gel chromatography with acidic eluents).[3]
-
Presence of Water: Trace amounts of water in the reaction mixture, especially at elevated temperatures, can lead to partial hydrolysis of the nitrile.
Solutions:
-
Neutral Work-up Conditions: Whenever possible, use neutral work-up procedures. If an acid or base wash is necessary, perform it quickly at low temperatures and with dilute solutions.
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water.
-
Alternative Purification Methods: Consider purification techniques that avoid acidic or basic conditions, such as neutral alumina chromatography or crystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its inherent challenges?
A common approach involves the cyclization of a suitably protected chiral 1,2-diamine derivative. Another potential route is a variation of the Strecker synthesis.[4][5] The primary challenges are maintaining the stereochemical integrity at the C2 position (preventing racemization) and controlling the formation of diastereomers during ring formation.[1]
Q2: How can I minimize the formation of over-alkylated or di-substituted piperazine byproducts?
Over-alkylation, leading to N,N'-disubstituted piperazines, is a common side reaction when using protecting groups. To avoid this:
-
Use Orthogonal Protecting Groups: Employ protecting groups on the two nitrogen atoms that can be removed under different conditions (e.g., Boc and Cbz). This allows for the selective deprotection and functionalization of one nitrogen at a time.
-
Stoichiometric Control: Carefully control the stoichiometry of your alkylating agent to favor mono-alkylation.[6]
-
Bulky Protecting Groups: Using a bulky protecting group on one nitrogen can sterically hinder the other, promoting mono-functionalization.
Q3: What are the typical impurities I might see from a Strecker synthesis of a piperazine-2-carbonitrile precursor?
If a Strecker-type synthesis is employed to introduce the amino and nitrile groups, you might encounter the following impurities:
-
Unreacted starting materials (e.g., the aldehyde or ketone, amine, and cyanide source).[7]
-
The intermediate imine.[4]
-
Products from the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[3]
Q4: My this compound is an oil and won't crystallize. What can I do?
The oily nature of a product can be due to residual solvents or impurities. Consider the following:
-
Ensure Complete Solvent Removal: Use a high vacuum and gentle heating to remove all residual solvents.
-
Further Purification: If impurities are suspected, column chromatography may be necessary.
-
Salt Formation: Convert the oily free base into a solid salt. The hydrochloride or dihydrochloride salts are often crystalline and can be easier to handle and purify.
Data Summary
The following table provides a qualitative summary of the impact of various reaction parameters on the formation of common side products.
| Parameter | Racemization | Diastereomer Formation | Lactam Formation | Nitrile Hydrolysis | Over-alkylation |
| High Temperature | Increases | Can Increase | Can Increase | Increases | - |
| Strong Base | Increases | Can Influence | Can Influence | Increases | - |
| Prolonged Reaction Time | Increases | Can Increase | - | Increases | Increases |
| Acidic/Basic Work-up | Can Increase | - | - | Increases | - |
| Excess Alkylating Agent | - | - | - | - | Increases |
Visualizing Reaction Pathways
Main Reaction vs. Side Reactions
The following diagram illustrates the desired synthetic pathway to this compound versus the common side reaction pathways.
Caption: Desired vs. Side Reaction Pathways
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Tree
References
- Campos, S., et al. (2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Master Organic Chemistry. Strecker Synthesis. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with (R)-Piperazine-2-carbonitrile
Welcome to the technical support center dedicated to the successful implementation of (R)-Piperazine-2-carbonitrile in your synthetic workflows. This guide is structured for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this valuable chiral building block. The inherent structural features of this reagent—a sterically hindered secondary amine, a chiral center at the C2 position, and an electron-withdrawing nitrile group—present unique challenges that require careful consideration for optimal results.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues from low yield to loss of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound considered challenging?
A1: The primary challenges stem from a combination of steric and electronic factors:
-
Steric Hindrance: The piperazine ring is a non-planar, cyclic secondary amine. The carbon atom at the 2-position, adjacent to the reacting nitrogen, creates significant steric bulk that can hinder its approach to an activated carboxylic acid.[1][2]
-
Chiral Integrity: The proton on the C2 carbon is alpha to the nitrile group. This position is susceptible to epimerization (racemization) under basic conditions, which are common in coupling reactions.[3][4] The electron-withdrawing nature of the nitrile group acidifies this proton, making it easier to abstract.
-
Dual Nucleophilicity: Unprotected piperazine has two nitrogen atoms (N1 and N4) that can react. This can lead to undesired di-acylation, complicating the reaction mixture and reducing the yield of the desired mono-acylated product.[5]
-
Lowered Nucleophilicity: While secondary amines are generally good nucleophiles, the steric hindrance and the cyclic structure can reduce the reaction rate compared to simpler, acyclic secondary amines.[1]
Q2: Is it necessary to use a protecting group on the second nitrogen of the piperazine?
A2: Yes, for most applications, it is highly recommended to use a mono-protected piperazine derivative . The most common and effective strategy is to protect one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.[5][6] Using a starting material like N-Boc-(R)-Piperazine-2-carbonitrile offers several critical advantages:
-
Ensures Mono-Selectivity: It completely prevents acylation at the protected nitrogen, eliminating the formation of di-substituted byproducts.[5]
-
Simplifies Purification: By preventing the formation of a major byproduct, the purification process becomes significantly more straightforward.
-
Predictable Reactivity: It allows the reaction to be focused solely on the desired N-H coupling site.
While strategies like using a large excess of the unprotected piperazine can favor mono-substitution statistically, they are less efficient, wasteful, and lead to difficult purifications.[5]
Q3: How do I select the best coupling reagent for this substrate?
A3: The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Reagents that generate highly reactive activated esters are preferred.
| Coupling Reagent Class | Examples | Reactivity & Suitability for Hindered Amines | Notes on Byproducts & Epimerization Risk |
| Uronium/Aminium | HATU , HBTU, HCTU, COMU | Excellent. These are the go-to reagents for challenging couplings.[7][8] HATU and COMU are often superior as they generate highly reactive OAt/Oxyma esters with lower epimerization risk.[2][8] | Byproducts are generally water-soluble, simplifying workup.[8] Use of additives like HOAt or Oxyma (inherent in HATU/COMU) suppresses racemization.[9] |
| Phosphonium | PyBOP , PyAOP | Very Good. PyAOP is particularly effective for hindered systems.[2][7] A key advantage is the avoidance of guanidinylation side reactions that can occur with uronium reagents.[9] | Byproducts are generally water-soluble. |
| Carbodiimide | EDC, DIC | Moderate. Often require an additive like HOBt or OxymaPure to be effective and to suppress racemization.[1][7] May be insufficient for very hindered or electron-poor carboxylic acids. | DCC/DIC can form insoluble dicyclohexyl/diisopropylurea byproducts, which can complicate purification.[7] |
| Other | T3P (Propylphosphonic Anhydride) | Good. A powerful water-scavenging agent that works well for solution-phase couplings, especially for sterically hindered partners.[8] | Byproducts are water-soluble. |
Recommendation: Start with HATU or COMU for their high reactivity and low risk of epimerization.[8][9]
Q4: What are the optimal solvents and bases for this reaction?
A4:
-
Solvents: Anhydrous polar aprotic solvents are essential to ensure good solubility of reagents and to prevent hydrolysis of activated intermediates.[1]
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective choices due to their excellent solvating properties.[2][10]
-
Dichloromethane (DCM) can also be used, but may not solvate all reaction components as effectively, potentially slowing down the reaction.[10]
-
For researchers interested in greener alternatives, solvents like propylene carbonate or 2-MeTHF have been explored, though their efficacy must be validated for specific substrates.[11][12]
-
-
Bases: A non-nucleophilic, sterically hindered organic base is required to neutralize the acid formed during the reaction without competing with the piperazine nucleophile.[5]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice. Its steric bulk prevents it from acting as a nucleophile.[8]
-
Triethylamine (TEA) can sometimes be used, but it is more nucleophilic and can lead to side reactions.
-
For reactions highly sensitive to epimerization, a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) may be beneficial.[8][13]
-
Troubleshooting Guide
Problem 1: My reaction shows low or no product yield.
This is the most common issue and can be traced back to several root causes.
Caption: A decision tree for troubleshooting low coupling yield.
Problem 2: I am observing epimerization at the C2 chiral center.
The loss of stereochemical integrity is a critical issue, particularly in pharmaceutical development.
-
Why does this happen? The proton at the C2 position is alpha to the electron-withdrawing nitrile group, making it unusually acidic for a C-H bond. In the presence of a base (like DIPEA), this proton can be abstracted to form a planar carbanion intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers—a process known as epimerization or racemization.[3][14] The formation of an oxazolone intermediate from the activated carboxylic acid can also facilitate this process, especially with chiral amino acid substrates.[13]
-
How can I prevent it?
-
Lower the Temperature: Perform the reaction at 0°C or even lower temperatures to reduce the rate of proton abstraction.[15]
-
Use a Weaker Base: While DIPEA is standard, switching to a less potent base like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce epimerization.[13]
-
Minimize Pre-activation and Reaction Time: The longer the activated species is exposed to basic conditions, the higher the risk of epimerization. Monitor the reaction closely and work it up as soon as it is complete.[13]
-
Choose the Right Reagent: Use coupling reagents known for low epimerization rates. Reagents that incorporate 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure, such as HATU and COMU , are designed to suppress this side reaction.[8][9]
-
Caption: Base-catalyzed epimerization at the C2 position.
Problem 3: My purification is difficult due to byproducts.
-
What are the common impurities?
-
Unreacted Starting Materials: Inefficient conversion will leave behind the carboxylic acid and the piperazine derivative.
-
Coupling Reagent Byproducts:
-
Uronium/Phosphonium (HATU, PyBOP): Byproducts like tetramethylurea and HOBt/HOAt derivatives are typically water-soluble and can be removed with an aqueous wash.[8]
-
Carbodiimides (DCC, EDC): DCC forms a highly insoluble dicyclohexylurea (DCU) byproduct that must be filtered off. EDC forms a water-soluble urea.[7]
-
-
N-acylurea Byproduct: Can form when using carbodiimides without an additive like HOBt.[9]
-
-
What is a good general purification strategy?
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove the basic starting material and DIPEA, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material and additives like HOBt. Finish with a brine wash.[9]
-
Filtration: If DCC was used, filter the reaction mixture before the aqueous workup to remove the precipitated DCU.
-
Column Chromatography: If the aqueous workup is insufficient, silica gel column chromatography is the most effective method for separating the desired product from any remaining impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU and N-Boc-(R)-Piperazine-2-carbonitrile
This protocol is a robust starting point for most carboxylic acids.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF (or NMP).
-
Activation: Add HATU (1.1–1.2 equivalents) to the solution. Stir for 2-3 minutes.
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (2.0–2.5 equivalents) dropwise.
-
Pre-activation: Stir the mixture at 0°C for 15-20 minutes. You should have a clear solution of the activated ester.
-
Amine Addition: Add a solution of N-Boc-(R)-Piperazine-2-carbonitrile (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Standard experimental workflow for amide coupling.
Protocol 2: N-Boc Protection of this compound
If starting with the unprotected piperazine, this step is crucial.
-
Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.
-
Base Addition: Add a base such as Triethylamine (1.5 equivalents) or Sodium Bicarbonate (2.0 equivalents).
-
Boc Anhydride Addition: Cool the mixture to 0°C. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture to remove the organic solvent. If using an aqueous system, extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough to proceed, but can be purified by column chromatography if necessary.
References
- Chemistry Stack Exchange. (2022). Racemization at stereogenic centre.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- AK Lectures. (2016). Racemization of Carbonyl Compounds.
- CHEM 2325 Module 27. (2024). Alpha Substitution Reactions - Racemization. YouTube.
- Wikipedia. (n.d.). Racemization.
- Reddit. (2023). Choosing amide coupling agent. r/Chempros.
- Aapptec. (n.d.). Coupling Reagents.
- Biosolve. (n.d.). Peptide Synthesis Solvents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
- Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 859-873.
- Royal Society of Chemistry. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521.
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 27(1).
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8116-8133.
- Liberek, B. (2009). Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(31), 11243-11252.
- Wipf, P. (n.d.).
- Royal Society of Chemistry. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aklectures.com [aklectures.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Racemization - Wikipedia [en.wikipedia.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Improving yield and purity in chiral piperazine synthesis
A Guide to Improving Yield and Purity
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the synthesis of these vital pharmaceutical building blocks. The piperazine ring is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs.[1] However, unlocking the full potential of this scaffold, particularly through the introduction of chirality at the carbon atoms, requires precise control over synthetic methodologies.[1][2][3] This resource is structured to address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low Enantiomeric Excess (% ee) or Racemization
Q: My final chiral piperazine product shows a low enantiomeric excess (% ee), or I suspect racemization is occurring. What are the potential causes and how can I fix this?
A: Achieving high enantiopurity is a critical goal in chiral synthesis. Low % ee can stem from several factors throughout your synthetic route. Here’s a systematic approach to troubleshooting:
1. Assess the Stability of Chiral Centers:
-
Underlying Cause: Chiral centers, particularly those adjacent to carbonyl groups or those with acidic protons, can be susceptible to epimerization under harsh reaction conditions (e.g., strong base, high temperature).[4]
-
Corrective Actions:
-
Mild Reaction Conditions: Whenever possible, opt for milder bases (e.g., organic bases like triethylamine or DIPEA over inorganic bases like hydroxides) and lower reaction temperatures.[4]
-
Protecting Group Strategy: Judicious use of protecting groups can shield vulnerable chiral centers. For instance, during cyclization to form the piperazine ring, ensure conditions are as mild as possible to prevent epimerization of an adjacent chiral center.[4]
-
Reagent Selection: In reactions like N-alkylation, the choice of electrophile can unexpectedly influence enantioselectivity.[5] A thorough screening of reagents may be necessary.
-
2. Evaluate Your Chiral Resolution or Asymmetric Synthesis Method:
-
For Chiral Resolution via Diastereomeric Salt Crystallization:
-
Underlying Cause: The efficiency of classical resolution is highly dependent on the solubility difference between the diastereomeric salts.[6] Inefficient separation can occur if the salts have similar solubilities or if a solid solution forms.[6]
-
Corrective Actions:
-
Systematic Screening: A rational screening approach is crucial. Systematically evaluate different resolving agents, solvent compositions, stoichiometry, and racemate concentrations.[6][7]
-
Equilibrium is Key: Allow sufficient time for the system to reach thermodynamic equilibrium to accurately assess the maximum theoretical yield and diastereomeric excess (de).[6]
-
Upgrading Enantiomeric Excess: If the initial resolution yields a product with moderate ee, a subsequent recrystallization of the free base can often upgrade the enantiopurity to the desired level.[6]
-
-
-
For Asymmetric Synthesis:
-
Underlying Cause: The effectiveness of a chiral catalyst or auxiliary can be compromised by impurities, incorrect stoichiometry, or suboptimal reaction conditions.
-
Corrective Actions:
-
Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
-
Optimization of Conditions: Asymmetric reactions are often sensitive to temperature, concentration, and solvent. A thorough optimization of these parameters is essential. For instance, in asymmetric lithiation-substitution reactions, both the N-substituent and the electrophile can significantly impact enantioselectivity.[5]
-
-
3. Analytical Method Verification:
-
Underlying Cause: An inaccurate analytical method can give misleading % ee values.
-
Corrective Actions:
-
Method Validation: Ensure your chiral HPLC, SFC, or CE method is properly validated for the specific analyte.[8][9][10] This includes confirming baseline separation of enantiomers (Resolution (Rs) > 1.5) and assessing linearity and precision.[10]
-
Appropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs are often effective for piperazine derivatives.[11]
-
Issue 2: Poor Overall Yield
Q: I'm struggling with low yields in my multi-step synthesis of a chiral piperazine. Where should I start to identify and address the problem?
A: Low overall yield in a multi-step synthesis is a common challenge. A systematic approach to identifying the bottleneck is essential.
1. Identify the Low-Yielding Step(s):
-
Underlying Cause: One or two key steps are often responsible for the majority of material loss.
-
Corrective Actions:
-
Monitor Each Step: Analyze the crude reaction mixture of each step by techniques like ¹H NMR or LC-MS to determine the conversion to the desired product and identify major byproducts.
-
Isolate and Characterize Byproducts: Understanding the structure of byproducts can provide valuable insights into competing side reactions. Common byproducts can include products of over-alkylation, ring-opening, or elimination.[12]
-
2. Optimize Critical Reactions:
-
For N-Alkylation Steps:
-
Underlying Cause: The presence of two nucleophilic nitrogen atoms in the piperazine ring can lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[13]
-
Corrective Actions:
-
Mono-alkylation Selectivity: To favor mono-alkylation, use a mono-protected piperazine (e.g., N-Boc-piperazine), use an excess of piperazine relative to the alkylating agent, or add the alkylating agent slowly.[13]
-
Reductive Amination: This method, reacting piperazine with an aldehyde or ketone followed by reduction, is often preferred as it can prevent the formation of quaternary ammonium salts.[13]
-
-
-
For Ring Formation (Cyclization):
-
Underlying Cause: Intramolecular cyclization reactions can be sensitive to steric hindrance and reaction conditions. Increased steric bulk on the substituents can lead to reduced yields.[14]
-
Corrective Actions:
-
Catalyst Screening: For transition-metal-catalyzed cyclizations, screen different catalysts and ligands.
-
Concentration Effects: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular polymerization.
-
-
3. Minimize Purification Losses:
-
Underlying Cause: Difficult separations or product instability during purification can significantly reduce isolated yield.
-
Corrective Actions:
-
Optimize Chromatography: Experiment with different stationary and mobile phases to achieve better separation from impurities.
-
Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure can be more efficient and scalable than chromatography for purification.
-
Salt Formation: For basic piperazine products, conversion to a salt can sometimes facilitate purification by crystallization.[15]
-
Issue 3: Difficulty with Purification
Q: My crude product is a complex mixture, and I'm finding it difficult to purify my target chiral piperazine. What strategies can I employ?
A: Purification is a critical final step that directly impacts the purity and ultimately the utility of your compound.
1. For Non-polar Impurities:
-
Underlying Cause: Unreacted starting materials or non-polar byproducts are common contaminants.
-
Corrective Actions:
-
Aqueous Workup: A simple acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
2. For Polar Impurities:
-
Underlying Cause: Polar byproducts, such as those from ring-opening or over-alkylation, can be challenging to separate from the desired product by standard silica gel chromatography.
-
Corrective Actions:
-
Chromatography Optimization:
-
Reverse-Phase HPLC: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) may provide better separation.
-
Amine Deactivation: When using normal-phase silica gel chromatography for basic compounds like piperazines, peak tailing is a common issue. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution.
-
-
Crystallization: As mentioned previously, inducing crystallization of either the free base or a suitable salt can be a powerful purification technique.[15]
-
3. For Diastereomers or Enantiomers:
-
Underlying Cause: The physical properties of stereoisomers can be very similar, making them difficult to separate.
-
Corrective Actions:
-
Preparative Chiral Chromatography: For enantiomers, preparative chiral HPLC or SFC is the most direct method for separation.
-
Diastereomer Separation: Diastereomers can often be separated by standard chromatography (silica gel or reverse-phase), although optimization of the mobile phase is often required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral piperazines?
A1: The main strategies include:
-
Asymmetric Synthesis: This involves creating the chiral center(s) during the synthesis using chiral catalysts, auxiliaries, or reagents.[1][2] Methods like asymmetric lithiation-trapping of N-Boc piperazines have been developed for direct functionalization of the piperazine ring.[5]
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core.[16][17]
-
Chiral Resolution: This involves synthesizing the piperazine as a racemic mixture and then separating the enantiomers. Common methods include classical resolution via diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.[6][18]
Q2: How can I confirm the absolute and relative stereochemistry of my substituted piperazine?
A2: A combination of analytical techniques is typically required:
-
NMR Spectroscopy: Techniques like 1D and 2D NMR (COSY, NOESY) can help determine the relative stereochemistry (e.g., cis vs. trans) of substituents on the ring by analyzing coupling constants and through-space interactions.
-
X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry, provided you can grow a suitable single crystal of your compound or a derivative.
-
Chiral HPLC/SFC: By comparing the retention time of your product to that of a known, authenticated standard, you can assign the absolute stereochemistry.
Q3: What are the best practices for N-alkylation of a chiral piperazine without affecting the existing chiral centers?
A3: To avoid racemization or other side reactions at existing chiral centers during N-alkylation:
-
Use Mild Conditions: Avoid high temperatures and strongly basic or acidic conditions if your chiral centers are sensitive.
-
Reductive Amination: This is often a milder and more controlled method than direct alkylation with alkyl halides. It typically proceeds at room temperature and uses mild reducing agents like sodium triacetoxyborohydride (STAB).[13]
-
Protecting Groups: If the molecule contains other reactive functional groups, protect them before performing the N-alkylation.
Q4: How do I choose the right analytical method to assess the purity of my final compound?
A4: The choice of analytical method depends on the information you need:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the standard for determining chemical purity.[19] ¹H NMR can also be used to assess purity by integrating the signals of the compound against a known internal standard.
-
Enantiomeric Purity (% ee): Chiral HPLC, Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE) using a chiral stationary phase or a chiral selector is required.[8][9][10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm that you have synthesized the correct molecule.[19]
Experimental Protocols & Data
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general workflow for developing a classical resolution process, adapted from a case study on a diphenyl-substituted N-methyl-piperazine.[6]
-
Screening of Resolving Agents and Solvents:
-
In a 96-well plate, dissolve the racemic piperazine in a variety of solvents (e.g., THF/H₂O mixtures, alcohols, acetonitrile).[6]
-
Add a panel of chiral resolving acids (e.g., di-p-anisoyl-D-tartaric acid, mandelic acid, tartaric acid) at varying stoichiometries (e.g., 0.35 to 1.0 molar equivalents).[6]
-
Seal the plate and allow it to equilibrate with stirring or shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
-
Analysis of Results:
-
After equilibration, analyze the composition of both the solid (precipitate) and liquid (supernatant) phases in each well by chiral HPLC to determine the diastereomeric excess (de) of the salt and the enantiomeric excess (ee) of the free base.
-
Calculate the resolution efficiency for each system to identify the optimal conditions (resolving agent, solvent, stoichiometry).[6]
-
-
Scale-Up and ee Upgrade:
-
Perform the crystallization on a larger scale using the optimal conditions identified in the screening.
-
Collect the crystallized diastereomeric salt by filtration.
-
"Break" the salt by dissolving it in a suitable solvent and adding a base (e.g., NaOH solution) to liberate the free piperazine base. Extract the free base with an organic solvent.
-
If the ee of the recovered base is not sufficiently high, perform a recrystallization from a suitable solvent (e.g., n-heptane) to upgrade the enantiomeric purity.[6]
-
Data Presentation: Factors Influencing Chiral Resolution
The following table summarizes key variables and their impact on the efficiency of classical chiral resolution, based on the principles of thermodynamic equilibrium.[6]
| Parameter | Effect on Resolution Efficiency | Rationale |
| Resolving Agent | High | The choice of resolving agent determines the solubility difference between the two diastereomeric salts, which is the driving force for the separation. |
| Solvent Composition | High | The solvent system significantly impacts the absolute and relative solubilities of the diastereomeric salts. |
| Stoichiometry | Medium-High | The molar ratio of the resolving agent to the racemate can influence the yield and purity of the crystallized salt. |
| Concentration | Medium | The initial concentration of the racemate affects the supersaturation and crystallization kinetics. |
| Temperature | Medium | Temperature affects solubility and the position of the thermodynamic equilibrium. |
Visualization of Key Workflows
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
General Workflow for Chiral Piperazine Synthesis & Purification
Caption: Overview of synthesis and purification workflows.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 764-782. [Link]
- Semantic Scholar. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
- Song, J. J., et al. (2018). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 22(9), 1259-1267. [Link]
- MDPI. (2021).
- ResearchGate. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]
- ACS Publications. (2018). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 481-489. [Link]
- Chamakuri, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5030. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- Papke, R. L., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2345-2357. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2020). Progress in the synthesis of medicinal intermediate chiral 2-substituted piperazines | Request PDF. [Link]
- MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6528. [Link]
- NTU Journal of Pure Sciences. (2022).
- Google Patents. (n.d.).
- UNODC. (n.d.).
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(4), 1049-1052. [Link]
- LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 18. experts.umn.edu [experts.umn.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in Piperazine Derivative Synthesis
A Senior Application Scientist's Guide to Overcoming Racemization
Welcome to the technical support center for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and practical solutions for a critical challenge in the synthesis of chiral piperazine derivatives: the prevention of racemization during amide bond formation. Maintaining the stereochemical purity of your intermediates and final compounds is paramount, as the biological activity, efficacy, and safety of a drug molecule are intrinsically linked to its three-dimensional structure.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab. We will delve into the mechanistic underpinnings of racemization and provide field-proven protocols to ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs): The Fundamentals of Racemization
Q1: What is racemization in the context of piperazine synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a stereochemically pure compound (a single enantiomer or diastereomer) into a mixture that includes its mirror image (enantiomer) or other stereoisomers (diastereomers). In piperazine synthesis, this most often occurs when coupling a chiral carboxylic acid—frequently an N-protected amino acid—to a piperazine nitrogen. The chiral center at the alpha-carbon of the carboxylic acid is susceptible to losing its configuration during the reaction.[1]
This is a critical issue because different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The presence of an undesired isomer can lead to reduced therapeutic efficacy, off-target effects, or significant safety concerns.[1] Therefore, regulatory bodies demand strict control over the stereochemical purity of active pharmaceutical ingredients (APIs).
Q2: What is the primary chemical mechanism responsible for racemization during the coupling step?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids or similar chiral acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2]
The process unfolds as follows:
-
Activation: The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack.
-
Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the planar oxazolone ring.
-
Deprotonation: The proton on the chiral alpha-carbon of this oxazolone is now highly acidic and can be easily removed by a base in the reaction mixture.[1][3] This step is the primary cause of racemization.
-
Loss of Chirality: The removal of the proton creates a planar, achiral enolate-like intermediate.
-
Non-selective Attack: The nucleophile (the piperazine nitrogen) can now attack this planar intermediate from either face, leading to a mixture of both the desired (retained) and undesired (inverted) stereoisomers.[1]
A less common pathway is the direct abstraction of the alpha-proton from the activated acid by a strong base, a process known as direct enolization.[1][3]
Protocol 1: Gold-Standard Low-Racemization Coupling
This protocol is designed for coupling a sensitive N-protected amino acid to a piperazine derivative.
Materials:
-
N-Boc-L-amino acid (1.0 eq)
-
Piperazine derivative (1.1 eq)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)
-
N-Methylmorpholine (NMM) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-L-amino acid (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add COMU (1.1 eq) to the cooled solution. Stir for 1 minute.
-
Initiation: Add NMM (2.2 eq) dropwise to the mixture over 2 minutes.
-
Reaction: Stir the reaction at 0 °C. Monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Critically, analyze the final product's stereochemical purity using a validated chiral HPLC method (see Protocol 2).
Protocol 2: Quantifying Racemization with Chiral HPLC
This protocol provides a starting point for developing a method to quantify the stereochemical purity (enantiomeric or diastereomeric excess) of your product. [4][5] Method Development Workflow:
-
Column Selection: The choice of a chiral stationary phase (CSP) is the most critical factor. [4]Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile and a good starting point for screening.
-
Mobile Phase Screening: Begin with standard mobile phases like Hexane/Isopropanol or Acetonitrile/Methanol mixtures. Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can drastically improve peak shape and resolution.
-
Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) between the stereoisomers.
Example Procedure (General):
-
System: HPLC with a UV-Vis or PDA detector.
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A starting point could be 90:10 Acetonitrile/Methanol + 0.1% DEA. [4][6]4. Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: 210 nm or a wavelength appropriate for your compound's chromophore.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of your purified product in the mobile phase. For method development, use a sample of a deliberately racemized standard if available.
-
Analysis: Inject the sample and identify the peaks corresponding to the desired and undesired stereoisomers.
-
Quantification: Calculate the diastereomeric excess (% de) or enantiomeric excess (% ee) using the peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 [4]
References
- Nord, C. L., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 323-333.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
- Si, Y., et al. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 28(10), 1515-1526.
- Nord, C. L., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. National Institutes of Health.
- Hu, L., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(10), 1201-1214.
- Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. ResearchGate.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2313692120.
- ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate.
- Adla, S., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(13), e202200371.
- Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- ResearchGate. Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3849-3859.
- Yoshiya, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364.
- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 941-946.
- Kumar, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 585-592.
- Phenomenex. Chiral HPLC Separations.
- Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Zhang, T., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 10(1), 161-168.
- Professor Pete's Chemis-try Channel. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube.
Sources
Technical Support Center: Navigating Low Yields in Buchwald-Hartwig Amination of Piperazines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N cross-coupling reaction. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: A Systematic Approach to Optimizing Your Reaction
Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to a variety of factors, from catalyst deactivation to suboptimal reaction conditions.[1] This section provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Materials
This is one of the most common challenges. A methodical investigation of the reaction components is crucial.
Potential Cause 1: Inactive Catalyst or Inappropriate Ligand Selection
The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its coordinating ligand. The choice of ligand is critical, especially for less reactive aryl chlorides, which often require more electron-rich and sterically hindered phosphine ligands.[1]
-
Solution:
-
Screen a Variety of Ligands: For challenging substrates, consider screening a panel of ligands. Bulky biarylphosphine ligands like RuPhos and BrettPhos, or chelating bisphosphine ligands such as Xantphos, are often effective.[2]
-
Use a Pre-catalyst: To ensure the efficient generation of the active LPd(0) species, consider using a pre-formed catalyst.[3]
-
Verify Catalyst and Ligand Quality: Ensure that your palladium source and ligand have not degraded. Store them under an inert atmosphere and handle them with care to prevent oxidation.
-
Potential Cause 2: Suboptimal Base Selection or Insufficient Strength
The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.[4][5] The choice of base can be influenced by the solvent and the functional groups present in your substrates.
-
Solution:
-
Strong Bases for Most Applications: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[6]
-
Consider Weaker Bases for Sensitive Substrates: If your starting materials contain base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice.[6]
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the base and deactivate the catalyst. Ensure your base is anhydrous and handled under an inert atmosphere.
-
Potential Cause 3: Inappropriate Solvent or Presence of Impurities
The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.[7][8]
-
Solution:
-
Use Anhydrous, Degassed Solvents: Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[1][7] It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[7]
-
Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[6][7]
-
Problem 2: Formation of Significant Side Products
The formation of side products can significantly reduce the yield of your desired N-aryl piperazine.
Potential Cause 1: Bis-arylation of Piperazine
Due to the presence of two secondary amine groups, a common side product is the bis-arylated piperazine.
-
Solution:
-
Use an Excess of Piperazine: Employing a significant excess of piperazine (5-10 equivalents) can statistically favor the mono-arylated product.[1]
-
Use a Protecting Group: If a large excess of piperazine is not feasible, consider using a mono-protected piperazine, such as N-Boc-piperazine.[1][9] The Boc group can be removed in a subsequent step.
-
Potential Cause 2: Homocoupling of the Aryl Halide
The formation of a biaryl product from the homocoupling of the aryl halide can compete with the desired C-N bond formation.
-
Solution:
-
Optimize Ligand and Reaction Conditions: The choice of ligand can influence the relative rates of C-N reductive elimination versus C-C coupling. Screening ligands and adjusting the temperature may help to minimize this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: My aryl chloride is unreactive. What are the first things I should try?
For unreactive aryl chlorides, focus on enhancing the activity of your catalytic system. Switch to a more electron-rich and sterically bulky ligand such as RuPhos or BrettPhos.[1] Increasing the reaction temperature may also be beneficial, but monitor for potential decomposition.
Q2: I am observing decomposition of my starting materials or product. What could be the cause?
Decomposition is often related to the use of a base that is too strong or a reaction temperature that is too high. If you are using a strong base like NaOtBu, consider switching to a milder base like Cs₂CO₃ or K₃PO₄.[6] Additionally, try running the reaction at a lower temperature for a longer period.
Q3: How critical are anhydrous and anaerobic conditions?
Exclusion of water and oxygen is paramount for the success of the Buchwald-Hartwig amination.[1][7] Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to the formation of undesired side products and catalyst deactivation. Always use anhydrous solvents and reagents, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Q4: Can I use piperazine itself as the solvent?
Yes, for a more environmentally friendly approach, using piperazine as the solvent has been reported to give moderate to good yields, particularly with aryl chlorides.[10][11] This approach can also help to drive the reaction towards the mono-arylated product due to the large excess of the amine.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol provides a general starting point that can be optimized for specific substrates.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the anhydrous, degassed solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Ligands for Buchwald-Hartwig Amination of Piperazines
| Ligand | Class | Typical Substrates | Key Features |
| RuPhos | Bulky Biarylphosphine | Aryl chlorides, bromides, and triflates | High reactivity, effective for challenging substrates. |
| BrettPhos | Bulky Biarylphosphine | Aryl chlorides and bromides | Excellent for sterically hindered substrates. |
| XantPhos | Chelating Bisphosphine | Aryl iodides and bromides | Wide bite angle, promotes reductive elimination. |
| BINAP | Bidentate Phosphine | Aryl bromides and iodides | One of the earlier developed, reliable ligands.[4][12] |
Table 2: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, widely used, but can be incompatible with sensitive functional groups.[6] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Milder, good for substrates with base-sensitive groups.[6] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Milder inorganic base, often a good alternative to carbonates.[6] |
Visualizations
Caption: A troubleshooting workflow for low yields.
References
- Benchchem. Technical Support Center: Optimizing Piperazine Synthesis.
- Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
- Fors, B. P., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- WuXi AppTec. (2021).
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Wikipedia. Buchwald–Hartwig amination.
- Kappe, C. O., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.
- Maccallini, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Nolan, S. P., & Cazin, C. S. J. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Benchchem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- Singh, R., et al. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Piperazine Derivatives
From the desk of a Senior Application Scientist
Welcome to the technical support center for the purification of polar piperazine derivatives. As a researcher, you are likely aware that the unique physicochemical properties of piperazines—namely their high polarity and the presence of two basic nitrogen atoms—present significant purification challenges.[1][2] These properties can lead to issues such as poor chromatographic retention, severe peak tailing, and difficulty with crystallization.
This guide is designed to provide you with expert-driven, practical solutions to these common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my piperazine derivative streaking so badly on a standard silica gel column?
A: This is the most common issue encountered. The streaking, or peak tailing, is a direct result of the strong interaction between the basic nitrogen atoms of your piperazine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This interaction is often so strong that it can lead to irreversible binding, meaning you lose your compound on the column. To mitigate this, you must neutralize the acidic sites on the stationary phase. A common strategy is to add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia (e.g., in a 10% NH4OH in methanol solution), to your mobile phase.[3][4][5]
Q2: I'm using Reverse-Phase (RP) HPLC, but my polar piperazine derivative elutes in the void volume. How can I get it to retain on the C18 column?
A: Poor retention on a non-polar C18 column is expected for highly polar compounds.[6][7] The key is to manipulate the mobile phase to increase the interaction between your analyte and the stationary phase. You have several options:
-
Increase the Aqueous Content: Use a mobile phase with a very high percentage of water (e.g., 95-100% aqueous).[8] However, be aware that some traditional C18 columns can suffer from "phase collapse" under highly aqueous conditions, so using an aqueous-stable C18 column is recommended.[8]
-
Adjust the pH: For a basic compound like a piperazine, lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid, TFA) will protonate the nitrogens.[9][10] This makes the compound more polar and might seem counterintuitive, but the resulting cation can interact more favorably with the stationary phase, sometimes improving retention and peak shape.[9] A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[9][10]
-
Consider HILIC: If your compound is extremely polar, Reverse-Phase may not be the best approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for such molecules.[6][11][12]
Q3: My piperazine derivative is an oil and refuses to crystallize. What can I do?
A: This is a frequent challenge, often due to the presence of impurities or the low melting point of the free-base form.[1][13] The most effective strategy is to convert the oily free base into a crystalline salt.[1][3][13]
-
Salt Formation: Reacting your piperazine derivative with an acid like hydrochloric acid (HCl), tartaric acid, or acetic acid will form the corresponding salt.[2][13] These salts have different crystal lattice energies and are often well-defined, crystalline solids that can be easily purified by recrystallization.[14][15]
-
Solvent Choice: Experiment with various solvent systems for recrystallization. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold, such as isopropanol, ethanol, or acetone/water mixtures.[15]
Method Selection Guide
Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting a primary purification technique based on the properties of your polar piperazine derivative.
Caption: Decision tree for selecting a purification technique.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
| Potential Cause | Expert Explanation & Solution |
| Secondary Silanol Interactions | Even on C18 columns, residual, un-capped silanol groups on the silica surface can interact with the protonated basic nitrogens of your piperazine, causing peak tailing.[16] Solution: Lower the mobile phase pH to 2-3 using 0.1% TFA or formic acid.[9] This fully protonates the piperazine and suppresses the ionization of most silanol groups, minimizing these secondary interactions.[10] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Solution: Reduce the mass of sample loaded onto the column.[2] If you need to process larger quantities, move to a larger diameter preparative column. |
| Inappropriate Mobile Phase | The wrong buffer or organic solvent can lead to poor peak shape. Solution: Ensure your buffer has sufficient capacity at the desired pH. Ammonium formate or ammonium acetate are excellent MS-compatible buffers. Sometimes, switching the organic modifier from acetonitrile to methanol can alter selectivity and improve peak shape.[17] |
Problem: Low or No Recovery from the Column
| Potential Cause | Expert Explanation & Solution |
| Irreversible Binding (Normal Phase) | As discussed, your basic compound may be permanently stuck to an acidic silica gel column.[1] Solution: If you suspect this has happened, you may be able to recover some material by flushing the column with a strong, basic solvent system (e.g., 5-10% NH4OH in Methanol). For future runs, use a deactivated silica, an alumina column, or add a basic modifier to the eluent from the start.[3][5] |
| Compound Precipitation | Your purified compound may be precipitating on the column or in the tubing upon elution, especially if there is a significant solvent change or if the concentration is too high. Solution: Reduce the sample load. Ensure the compound is soluble in all mobile phase compositions used during the gradient. |
| Compound Instability | The compound may be degrading on the stationary phase. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[5] Solution: If the compound is acid-sensitive, avoid acidic mobile phases. If it is base-sensitive, avoid basic modifiers. Consider a less reactive stationary phase or a faster purification method. |
Detailed Experimental Protocols
Protocol 1: Purification by Strong Cation Exchange (SCX) - "Catch and Release"
This technique is exceptionally powerful for separating basic piperazine derivatives from neutral or acidic impurities. The positively charged (protonated) piperazine binds to the negatively charged SCX sorbent, while other impurities are washed away. The desired compound is then released with a basic solution.
Caption: Workflow for SCX purification.
Step-by-Step Methodology:
-
Prepare the Cartridge: Select a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge. The sorbent is typically a silica functionalized with sulfonic acid groups.[18][19] Condition the cartridge by washing with methanol, followed by an equilibrating solvent (e.g., methanol with 1% acetic acid).
-
Load the Sample: Dissolve your crude piperazine derivative in a minimum amount of a weakly acidic solvent (e.g., methanol, or DCM with a few drops of acetic acid) to ensure it is fully protonated (cationic). Load this solution onto the conditioned SCX cartridge.
-
Wash Step: Wash the cartridge with several column volumes of a neutral solvent like methanol. This will elute any neutral and acidic impurities while your protonated piperazine derivative remains bound to the negatively charged sorbent.
-
Elution Step: Elute your purified piperazine derivative by washing the cartridge with a basic solution. A common choice is 2-7% ammonium hydroxide in methanol.[4] The ammonia (a strong base) neutralizes your piperazine, disrupting the ionic interaction with the sorbent and allowing it to elute.
-
Product Collection: Collect the basic fractions and evaporate the solvent under reduced pressure to yield the purified free-base piperazine derivative.
Protocol 2: HILIC Purification for Highly Polar Derivatives
HILIC is ideal for compounds that are too polar for reverse-phase chromatography.[6][20] It uses a polar stationary phase (like bare silica or an amino- or diol-bonded phase) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[12][21] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column. A bare silica column is a good starting point.[6][11]
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with a buffer. A volatile buffer like 10 mM ammonium formate adjusted to pH 3 with formic acid is excellent for LC-MS compatibility.[3]
-
-
Gradient Program:
-
Sample Preparation: Crucially, dissolve your sample in a solvent that matches the initial, high-organic mobile phase conditions (e.g., 95:5 ACN:Water). Injecting a sample dissolved in a strong, highly aqueous solvent will cause very poor peak shape.
-
Equilibration: Ensure the column is thoroughly equilibrated at the initial conditions before each injection. HILIC equilibration can take longer than reverse-phase.
References
- Biotage. (2023, January 24).
- Macedonian Pharmaceutical Bulletin. (2022).
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Agilent. (n.d.).
- Nováková, L., et al. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
- LCGC Europe. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
- Chrom Tech, Inc. (2025, October 20).
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
- Kumar, A., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- Biotage. (2023, January 30).
- Wikipedia. (n.d.).
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
- CrystaX. (n.d.).
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- The Analytical Scientist. (2016, September 19).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Waters Blog. (2025, June 18).
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
- UWPR. (n.d.). Strong cation-exchange (SCX)
- Edelmann, M. J. (2011). Strong cation exchange chromatography in analysis of posttranslational modifications: innovations and perspectives. Journal of Biomedicine and Biotechnology. [Link]
- ChemistryViews. (2012, August 7).
- Nest Group. (n.d.).
- Phenomenex. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 15. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 16. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. Strong cation exchange chromatography in analysis of posttranslational modifications: innovations and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. obrnutafaza.hr [obrnutafaza.hr]
- 22. biotage.com [biotage.com]
Stability issues of (R)-Piperazine-2-carbonitrile under different conditions
Technical Support Center: (R)-Piperazine-2-carbonitrile
A Guide to Understanding and Managing Compound Stability
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide in-depth, practical answers to common stability-related questions encountered by drug development professionals and researchers. We will explore the underlying chemical principles and provide actionable troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Handling and Storage
Question 1: I have just received my vial of this compound. What are the critical first steps and optimal long-term storage conditions?
Answer: Proper initial handling and storage are the most effective first lines of defense against degradation. This compound, like many piperazine derivatives, is sensitive to atmospheric conditions.[1][2]
The primary environmental factors to control are moisture, oxygen, and light .[1][2][3] The piperazine moiety is hygroscopic and can absorb atmospheric water, which may initiate degradation pathways.[1][2][4] Furthermore, the amine functional groups are susceptible to oxidation.
Immediate Actions Upon Receipt:
-
Inspect: Visually inspect the container for an intact seal.
-
Inert Atmosphere: Before opening, briefly flush the vial cap/septum area with an inert gas (argon or nitrogen). This minimizes the introduction of air and moisture when the seal is punctured.
-
Aliquot: For long-term use, we strongly recommend weighing out and preparing smaller, single-use aliquots. This practice avoids repeated warming/cooling cycles and atmospheric exposure of the bulk material, which is a common source of inconsistent experimental results.[5]
Table 1: Recommended Storage & Handling Summary
| Condition | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the amine groups and minimizes exposure to atmospheric moisture.[3][6] |
| Temperature | Store in a cool, dry place. Refer to the supplier's Certificate of Analysis (CoA) for specific temperatures (e.g., 2-8°C or -20°C).[7][8] | Low temperatures slow the rate of potential degradation reactions. |
| Light | Protect from light by using amber vials or storing in the dark. | Piperazine compounds can be light-sensitive, which may catalyze oxidative degradation leading to color changes.[1][2][3] |
| Container | Keep container tightly closed in a well-ventilated area.[3][7] | Prevents contamination and exposure to environmental factors. |
Section 2: Solution Stability and Experimental Variables
Question 2: My experimental results are inconsistent when using an aqueous stock solution of this compound. Could this be a stability issue?
Answer: Yes, inconsistent results are a classic indicator of compound degradation in solution.[5] For a molecule like this compound, there are two primary chemical functionalities that are susceptible to degradation in aqueous environments: the piperazine ring and the nitrile group.
-
Piperazine Ring Degradation: The stability of the piperazine ring itself is often pH-dependent.[5] In acidic or basic conditions, especially at elevated temperatures, the ring can be susceptible to opening or other modifications.[9]
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form either a primary amide (-CONH₂) or a carboxylic acid (-COOH). This reaction is catalyzed by both acid and base and is accelerated by heat. The formation of these new species, which have different polarities and chemical properties, would certainly lead to variability in biological or chemical assays.
Troubleshooting Protocol for Solution Inconsistency:
-
Always Use Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Buffer Your System: If your experiment allows, use a well-characterized buffer system to maintain a stable pH. The optimal pH for stability must be determined experimentally.
-
Conduct a Preliminary Stability Test:
-
Prepare solutions of your compound in the intended experimental buffer (and at a few other pH values, e.g., pH 3, 7, 9).
-
Analyze the purity of each solution by HPLC immediately after preparation (T=0).
-
Store the solutions under your typical experimental conditions (e.g., room temperature, 4°C).
-
Re-analyze the solutions at set time points (e.g., 2, 4, 8, 24 hours).
-
A significant decrease in the parent peak area or the appearance of new peaks indicates instability under those conditions.
-
Question 3: I am dissolving the compound in an organic solvent like DMSO or THF. Are there any specific stability concerns?
Answer: While organic solvents can mitigate hydrolytic degradation, they are not without their own challenges.
-
DMSO: Be aware of the potential for residual water in DMSO, which can still lead to slow hydrolysis over time. For long-term storage, use anhydrous DMSO.
-
THF (Tetrahydrofuran): A significant concern with THF is the formation of peroxides upon storage, especially after being opened.[10] These peroxides are potent oxidizing agents and can degrade the piperazine ring.
-
Causality: The secondary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[11] The presence of peroxides in the solvent can accelerate this process significantly.
-
-
Protic vs. Aprotic Solvents: Protic solvents (like methanol or ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways, whereas aprotic solvents (like acetonitrile or DMF) are generally more inert.[12]
Recommendation: For any new experimental system, a preliminary solvent stability study, similar to the one described for aqueous solutions, is a prudent investment of time.
Section 3: Analytical Method Development for Stability Assessment
Question 4: I need to develop a stability-indicating HPLC method. How do I properly stress the compound to ensure I can detect all potential degradants?
Answer: Developing a stability-indicating method is crucial and requires a "forced degradation" or "stress testing" study.[13][14] The goal is to intentionally degrade a small fraction of the compound (typically 5-20%) under various conditions to generate its likely degradation products.[15] A method is considered "stability-indicating" only if it can successfully separate the intact parent compound from all of these process- and degradation-related impurities.[13][16]
Below is a comprehensive workflow and a detailed protocol for conducting a forced degradation study.
Diagram 1: Workflow for developing a stability-indicating method.
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound and develop an HPLC method capable of resolving them from the parent compound.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a Diode Array Detector (DAD) or similar
-
Appropriate HPLC column (e.g., C18, Cyano)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C. Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.[5]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C. Withdraw samples at intervals, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[5]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at intervals and dilute for HPLC analysis.[5]
-
Thermal Degradation:
-
Solid: Place the solid compound in a calibrated oven at 80°C. At intervals, remove a sample, dissolve in a suitable solvent, and analyze.[5]
-
Solution: Prepare a solution in water or a relevant buffer. Store at 80°C. Analyze at intervals.
-
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.
Table 2: Rationale for Forced Degradation Conditions
| Stress Condition | Purpose | Potential Degradation |
|---|---|---|
| Acid/Base Hydrolysis | Simulates exposure to extreme pH environments. | Hydrolysis of the nitrile group to an amide or carboxylic acid. Potential piperazine ring modifications. |
| Oxidation (H₂O₂) | Simulates exposure to oxidizing agents or atmospheric oxygen. | Formation of N-oxides, ring-opened products, or other oxidative species.[11][17] |
| Thermal Stress | Evaluates intrinsic stability at elevated temperatures. | Can induce various reactions, including ring opening via Sₙ2 mechanisms.[9][18][19] |
| Photostability | Assesses sensitivity to light exposure during manufacturing or storage. | Can generate photo-oxidative products or other radical-mediated degradants.[20][21] |
Method Development Insight: If you encounter co-elution, systematically adjust HPLC parameters. Start with the mobile phase pH, as this can drastically alter the retention of basic compounds like piperazines.[5] Next, vary the organic modifier (acetonitrile vs. methanol) and consider different column chemistries (e.g., Phenyl-Hexyl, Cyano) to achieve different selectivity.[5]
Section 4: Understanding Degradation Pathways
Question 5: What are the most likely chemical structures of the degradation products I might observe?
Answer: While the exact degradation profile must be confirmed experimentally (e.g., via LC-MS), we can predict the most probable pathways based on the known chemistry of the piperazine and nitrile functional groups.
Diagram 2: Hypothetical degradation pathways of this compound.
-
Nitrile Hydrolysis Products: As mentioned, the most straightforward pathway in aqueous media is the hydrolysis of the nitrile. This would first yield (R)-Piperazine-2-carboxamide and, upon further hydrolysis, (R)-Piperazine-2-carboxylic acid .
-
Oxidative Products: The two nitrogen atoms in the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxide derivatives at one or both nitrogen atoms.[11]
-
Thermal Degradation Products: Studies on piperazine itself show that at high temperatures, degradation can be initiated by a nucleophilic attack of one piperazine molecule on a protonated piperazine molecule.[9][18] This results in a ring-opening Sₙ2 reaction, leading to linear amine derivatives like N-(2-aminoethyl)piperazine.[19][22] Similar mechanisms could be possible for this compound.
To confirm the identity of an unknown peak, coupling your HPLC to a mass spectrometer (LC-MS) is the standard approach.[5] The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant, allowing you to confirm or refute these hypothetical structures.
References
- C.K. Brown, et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- ChemDmart. (n.d.). SAFETY DATA SHEET.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
- Voice, A. K., et al. (2017). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia.
- ResearchGate. (n.d.). Photostability studies.
- Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
- Park, S., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition.
- Al-saad, M. A. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research.
- Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
- ResearchGate. (2012). Piperazine Degradation in Pilot Plants.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Jahn, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- National Center for Biotechnology Information. (n.d.). (R)-Piperidine-2-carbonitrile. PubChem Compound Database.
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2010). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
- Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Development and Technology.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile. PubChem Compound Database.
- Chien, Y. T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
- Chen, E., et al. (2019). Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™. OSTI.GOV.
- MDPI. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- NIST. (n.d.). Piperazine. NIST WebBook.
- Kalyani, P., & Sugunan, S. (2005). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences.
- Tozuka, Y., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics.
- NIST. (n.d.). Piperazine. NIST WebBook.
- MDPI. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals.
- In: Encyclopedia of Pharmaceutical Science and Technology. (2013). Photostability and Photostabilization of Drugs and Drug Products.
- Wikipedia. (n.d.). Cetirizine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Piperazine | 110-85-0 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemdmart.com [chemdmart.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. longdom.org [longdom.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 20. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. sites.utexas.edu [sites.utexas.edu]
Technical Support Center: Preventing Epimerization at the C2 Position of Piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing stereochemical integrity at the C2 position of piperazine rings. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your synthetic endeavors. As Senior Application Scientists, we have curated this guide to not only offer procedural solutions but also to explain the underlying chemical principles governing these phenomena.
Introduction to C2 Epimerization in Piperazines
The piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] Its unique structural and physicochemical properties make it a valuable scaffold in drug design.[3][4] However, the introduction of a substituent at the C2 position creates a chiral center, which can be susceptible to epimerization—the inversion of stereochemistry at that center. This loss of stereochemical fidelity can lead to mixtures of diastereomers, posing significant challenges in purification and potentially altering the biological activity and safety profile of the target molecule.[5]
This guide will delve into the mechanisms of C2 epimerization, factors that influence its occurrence, and practical strategies to prevent or minimize it during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern at the C2 position of piperazine?
A: Epimerization is a chemical process where one epimer (a type of stereoisomer) is converted into its chiral counterpart.[5] In the context of a C2-substituted piperazine, this means the substituent can flip its orientation (e.g., from equatorial to axial or vice versa), leading to a mixture of diastereomers. This is a significant concern for several reasons:
-
Biological Activity: Different stereoisomers of a drug can have vastly different pharmacological activities. One isomer might be a potent therapeutic, while the other could be inactive or even toxic.
-
Purification Challenges: Diastereomers often have very similar physical properties, making their separation by standard chromatographic techniques difficult and costly.[5]
-
Regulatory Hurdles: Regulatory agencies like the FDA require strict control over the stereochemical purity of chiral drugs.
The C2 position is particularly prone to epimerization because the adjacent nitrogen atom can facilitate the removal and re-addition of the C2 proton, which is the key step in the epimerization process.
Q2: What are the primary mechanisms driving C2 epimerization in piperazines?
A: The lability of the C2 stereocenter is primarily driven by two key mechanisms:
-
Proton Abstraction-Reprotonation: This is the most common pathway. A base present in the reaction mixture can abstract the acidic proton at the C2 position, forming a planar carbanion or a related intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both original and epimerized products.[5][6] The presence of the adjacent nitrogen atom can stabilize the resulting negative charge, making this proton abstraction more favorable.
-
Radical-Mediated Epimerization: Recent studies have shown that epimerization can also proceed through a radical-mediated pathway, often initiated by photoredox catalysis.[7][8] This involves a reversible hydrogen atom transfer (HAT) at the C2 position, leading to a radical intermediate that can then be reduced to form either stereoisomer.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental scenarios where C2 epimerization is frequently observed and provides actionable troubleshooting steps.
Scenario 1: Epimerization observed during N-alkylation or N-arylation reactions.
Problem: You are performing a Buchwald-Hartwig amination or an SNAr reaction to introduce a substituent on one of the piperazine nitrogens, and you observe significant epimerization at the adjacent C2 position.
Root Cause Analysis:
-
Base Strength: The bases commonly used in these reactions (e.g., NaOtBu, K2CO3, LiHMDS) can be strong enough to deprotonate the C2 position, especially at elevated temperatures.[3]
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable epimerization pathway.
-
Prolonged Reaction Times: Leaving the reaction to stir for extended periods, even at moderate temperatures, provides more opportunity for epimerization to occur.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, non-nucleophilic base if possible (e.g., DIPEA, Cs2CO3). | Minimizes the rate of C2 proton abstraction. |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Reduces the kinetic favorability of the epimerization pathway. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Limits the exposure of the product to epimerizing conditions. |
| Protecting Groups | Consider installing a bulky protecting group on the second nitrogen of the piperazine. | This can create steric hindrance that disfavors the formation of the planar intermediate required for epimerization. |
Scenario 2: Epimerization during purification by column chromatography.
Problem: You have successfully synthesized your C2-substituted piperazine with high diastereomeric purity, but you observe significant epimerization after purification on silica gel.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze epimerization, especially for compounds with basic nitrogen atoms like piperazine.
-
Solvent System: Certain solvents, particularly those that are protic or contain acidic impurities, can promote epimerization on the silica surface.
Solutions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use deactivated or basic alumina for chromatography. Alternatively, treat the silica gel with a small amount of triethylamine or ammonia in the eluent. | Neutralizes the acidic sites on the stationary phase, preventing acid-catalyzed epimerization. |
| Solvent Choice | Use aprotic solvents (e.g., EtOAc, DCM, hexanes) and ensure they are of high purity. | Minimizes the presence of protons that can facilitate the epimerization mechanism. |
| Purification Method | If possible, consider alternative purification methods such as crystallization or preparative HPLC with a suitable mobile phase. | Avoids prolonged contact with the potentially problematic stationary phase. |
Scenario 3: Unexpected epimerization under seemingly mild conditions.
Problem: You observe epimerization even when using mild reaction conditions and neutral purification methods.
Root Cause Analysis:
-
Thermodynamic Equilibrium: In some cases, the two diastereomers may not be too far apart in energy.[7][8] Under these circumstances, even mild conditions can be enough to establish a thermodynamic equilibrium between the two isomers, leading to a mixture.
-
Trace Impurities: Trace amounts of acid or base in your reagents or solvents can be sufficient to catalyze epimerization over time.
-
Light Exposure: For certain substrates, visible light can promote radical-mediated epimerization pathways.[7]
Solutions:
| Parameter | Recommendation | Rationale |
| Thermodynamic Control | If the desired isomer is the thermodynamically more stable one, you can intentionally drive the reaction to equilibrium by gentle heating or the addition of a catalytic amount of a weak acid or base. | This can be a strategy to enrich the desired diastereomer if it is the more stable one. |
| Reagent/Solvent Purity | Use freshly distilled or high-purity solvents and reagents to minimize trace acidic or basic impurities. | Reduces the chances of inadvertent catalysis of epimerization. |
| Light Protection | If you suspect a light-mediated process, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. | Prevents photochemical pathways that could lead to epimerization.[7] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Base-Mediated N-Arylation with Minimized Epimerization
-
Inert Atmosphere: To a dry, oven-dried flask, add the C2-substituted piperazine, the aryl halide, and a palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add a mild base such as cesium carbonate (Cs2CO3).
-
Low-Temperature Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using chromatography on basic alumina or triethylamine-treated silica gel.
Diagram: Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization proceeds via a planar carbanion intermediate.
Diagram: Troubleshooting Workflow for C2 Epimerization
Caption: A workflow for diagnosing and solving C2 epimerization issues.
Concluding Remarks
The stereochemical integrity of C2-substituted piperazines is a critical parameter in the development of novel therapeutics. By understanding the mechanisms of epimerization and the factors that influence it, researchers can make informed decisions to mitigate this common side reaction. This guide provides a starting point for troubleshooting; however, the optimal conditions will always be substrate-dependent. We encourage you to use these principles as a foundation for your experimental design and optimization.
References
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Yarahmadi, M., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.
- Nguyen, T. H., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis.
- Akk, G., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Nguyen, T. H., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.
- Frazier, T. L., et al. (2011). Modeling piperazine thermodynamics. ResearchGate.
- Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate.
- Edubirdie. (n.d.). C2 Epimerization - Lecture Notes.
- ResearchGate. (2018). Factors affecting epimerization/isomerization?.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. C2 Epimerization - Lecture Notes - Edubirdie [edubirdie.com]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Stereoselectivity of Piperazine Reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of piperazine derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind experimental outcomes. This resource addresses the critical and often nuanced role that solvents play in dictating the stereochemical course of piperazine reactions. Here, you will find field-tested insights, troubleshooting guides, and detailed protocols to help you rationalize your solvent choices and optimize your stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: I am observing poor diastereoselectivity in my piperazine cyclization reaction. How can I leverage solvent choice to improve the outcome?
Answer: Poor diastereoselectivity is a common issue that often points to insufficient energy differentiation between the diastereomeric transition states. The solvent is a powerful tool to manipulate this energy landscape.
The key is to select a solvent that preferentially stabilizes the transition state leading to the desired diastereomer. This stabilization can occur through several mechanisms:
-
Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol, ethanol) or solvents with strong hydrogen bond accepting/donating capabilities can form hydrogen bonds with polar functional groups (like amines or carbonyls) in the transition state. If one diastereomeric transition state allows for more favorable hydrogen bonding (e.g., less steric hindrance), that pathway will be lower in energy, enhancing selectivity.
-
Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can stabilize polar transition states through dipole-dipole interactions. The more polar the transition state, the more it will be stabilized by a polar solvent.[1] In some cases, increasing solvent polarity can increase the rate of reaction but may not always improve selectivity if both transition states are similarly stabilized.
-
Steric Effects: Bulky solvents can sterically disfavor a more crowded transition state, thereby promoting the pathway through a less hindered transition state.
A study on the reaction between piperazine and benzyl bromide highlighted that the transition state is more solvated than the reactants due to the solvent's hydrogen bond donor ability (α) and dipolarity/polarizability (π*), while the reactants are more solvated via the solvent's electrophilicity (E).[2] This illustrates that a delicate balance of these properties is at play.
Troubleshooting Strategy:
-
Start with Apolar Solvents: Begin with non-polar solvents like toluene or dioxane. These minimally interacting solvents often reveal the inherent stereochemical preference of the reacting molecules.
-
Screen Polar Aprotic Solvents: Test solvents like THF, DCM, and acetonitrile. These can influence the reaction through dipole stabilization without the complexities of hydrogen bonding.
-
Introduce Protic Solvents: Evaluate alcohols (e.g., isopropanol, ethanol). Their hydrogen-bonding capabilities can significantly alter the selectivity landscape. Sometimes, a mixture of a polar aprotic and a protic solvent can provide the optimal balance.
Q2: My enantioselective lithiation-trapping of an N-Boc piperazine is yielding a low enantiomeric excess (ee). Can the solvent be the cause?
Answer: Absolutely. In asymmetric lithiation reactions, the solvent is not merely a medium but an active participant in the chiral complex. The low enantiomeric excess you're observing is likely due to a disruption of the chiral ligand-lithium-substrate complex.
The primary role of the solvent here is to manage the aggregation state and coordination sphere of the organolithium reagent (e.g., s-BuLi) and the chiral ligand (e.g., (-)-sparteine).
-
Coordinating Solvents (e.g., THF, Et₂O): Ethereal solvents are essential for solvating the lithium cation and preventing excessive aggregation of the organolithium reagent. However, they are also competitive ligands. If the solvent is too strongly coordinating, it can displace the chiral ligand from the lithium center, leading to a non-stereoselective "background" reaction and eroding the ee.
-
Non-Coordinating Solvents (e.g., Toluene, Hexanes): These are often used as the primary solvent to allow the chiral ligand to fully control the stereochemistry of the deprotonation. However, the reaction may be sluggish or insoluble in purely non-coordinating media.
A detailed study by O'Brien and coworkers on the asymmetric lithiation of N-Boc piperazines revealed that not only the solvent but also the electrophile and distal N-substituent play unexpected roles in determining yield and enantioselectivity.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q3: Why do protic solvents sometimes decrease the rate of my piperazine N-alkylation reaction?
Answer: This is a classic case of ground-state versus transition-state stabilization. While it seems intuitive that polar solvents should accelerate reactions involving charged species, the opposite can be true if the solvent stabilizes the reactants more than it stabilizes the transition state.
In an Sₙ2 reaction like the N-alkylation of piperazine, the reactants are two neutral molecules (piperazine and an alkyl halide). The nucleophile (the piperazine nitrogen) has a lone pair of electrons.
-
Ground-State Stabilization: A protic solvent (like methanol or water) can form strong hydrogen bonds with the lone pair on the piperazine nitrogen. This creates a "solvation shell" around the nucleophile.
-
Energy Penalty: For the reaction to proceed, the piperazine must shed some of these stabilizing solvent molecules to attack the electrophile. This desolvation requires energy, effectively increasing the activation energy of the reaction and slowing it down.
In contrast, polar aprotic solvents (like DMF or acetone) also have dipoles that can solvate the reactants, but they lack the strong, specific hydrogen-bonding interaction with the nucleophile's lone pair. Therefore, the energy penalty for desolvation is lower, and the reaction often proceeds faster. This phenomenon is a key consideration in solvent selection for nucleophilic substitution reactions.[2]
Troubleshooting Guides
Issue: Inconsistent Stereoselectivity Between Batches
Question: I've scaled up my reaction and the stereoselectivity has dropped significantly. I used the same solvent, so what could be the problem?
Answer: This is a frequent and frustrating issue in process development. The culprit is often trace amounts of impurities, especially water, in the solvent.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Water Content | Trace water can act as an alternative hydrogen bond donor/acceptor or proton source, disrupting the carefully tuned solvation sphere that dictates stereoselectivity. It can also deactivate catalysts or reagents. | Always use freshly distilled or anhydrous grade solvents. For sensitive reactions, dry the solvent over molecular sieves immediately before use. Quantify water content using Karl Fischer titration. |
| Solvent Purity | Peroxides in ethers (like THF) or acidic impurities in halogenated solvents can initiate side reactions or alter the catalytic cycle, leading to loss of selectivity. | Use freshly opened bottles of high-purity solvents. Purge solvents with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. |
| Reaction Concentration | As you scale up, concentration effects can become more pronounced. A more concentrated solution may favor aggregation or different reaction pathways (e.g., bimolecular vs. unimolecular decomposition of an intermediate). | Perform a concentration screen at the larger scale. It may be necessary to run the reaction at a lower concentration than the lab-scale experiment to maintain selectivity. |
Experimental Protocols
Protocol 1: Solvent Screening for Diastereoselective Piperazine Synthesis
This protocol outlines a systematic approach to screen solvents for optimizing the diastereomeric ratio (d.r.) in a cyclization reaction.
1. Materials:
-
Piperazine precursor (1.0 equiv)
-
Cyclization reagent (e.g., base, catalyst)
-
Anhydrous solvents for screening (Toluene, THF, CH₂Cl₂, CH₃CN, i-PrOH, DMF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC plates and appropriate mobile phase
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
2. Procedure:
-
Set up six parallel reaction vials under an inert atmosphere, each with a magnetic stir bar.
-
To each vial, add the piperazine precursor (e.g., 50 mg).
-
To each vial, add 1.0 mL of a different anhydrous solvent (Toluene in vial 1, THF in vial 2, etc.).
-
Stir the mixtures until the precursor is fully dissolved. If solubility is an issue, note this observation.
-
Add the cyclization reagent to each vial at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reactions to stir for a predetermined time (e.g., 12 hours). Monitor by TLC if possible.
-
Upon completion, quench the reactions appropriately (e.g., with saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product from each reaction by ¹H NMR. Determine the diastereomeric ratio by integrating characteristic, well-resolved peaks for each diastereomer.
3. Data Analysis:
| Solvent | Dielectric Constant (ε) | H-Bond Donor? | Crude d.r. (NMR) |
| Toluene | 2.4 | No | 2:1 |
| THF | 7.6 | No | 3.5:1 |
| CH₂Cl₂ | 9.1 | No | 4:1 |
| CH₃CN | 37.5 | No | 6:1 |
| i-PrOH | 19.9 | Yes | >10:1 |
| DMF | 36.7 | No | 5:1 |
This is example data and will vary based on the specific reaction.
Protocol 2: Workflow for a Stereoselective Synthesis
The following diagram illustrates a typical workflow for developing a stereoselective piperazine synthesis, emphasizing the role of solvent optimization.
Caption: Workflow for stereoselective piperazine synthesis.
References
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
- Bode, J. W., et al. (2021).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5898. [Link]
- Stuart, C. D., et al. (2023).
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Ghorai, S., et al. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]
- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8830-8833. [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Journal of Physical Chemistry & Functional Materials. (2021). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
- Kalyani, P., & Swamy, C. K. (2006). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 118(1), 77-82. [Link]
- Hunter, C. A. (2004). Dissecting Solvent Effects on Hydrogen Bonding.
- Jorgensen, W. L., & Briggs, J. M. (1989). Simple model for the solvation of molecules in mixed solvents. The Journal of Physical Chemistry, 93(15), 5783-5786.
- Singh, P. C., & Kumar, A. (2022). Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. Langmuir, 38(42), 12947-12955. [Link]
- Papke, R. L., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(15), 2316-2329. [Link]
- Cockroft, S. L., & Hunter, C. A. (2021). Dissecting Solvent Effects on Hydrogen Bonding.
- Xie, H., et al. (2017). Computational investigation of the nitrosation mechanism of piperazine in CO2 capture. Chemosphere, 185, 96-104. [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
- Castillo, E., et al. (2017). One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity. Molecules, 22(10), 1693.
- Hunter, C. A., & Lawson, K. R. (2012). Influence of solvent polarity on preferential solvation of molecular recognition probes in solvent mixtures. PubMed. [Link]
- ResearchGate. (2024).
- MDPI. (2024). Computational Investigation of Mechanism and Selectivity in (3+2)
Sources
- 1. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification and Minimization in Piperazine Reactions
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with piperazine reactions. Piperazine is a uniquely versatile scaffold, but its dual nucleophilic nature presents distinct challenges, primarily the formation of unwanted byproducts. This resource provides in-depth, field-tested troubleshooting guides and FAQs to help you identify, minimize, and eliminate these impurities, ensuring the integrity and success of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during piperazine functionalization.
Q1: My reaction is producing a significant amount of di-substituted byproduct. What is the quickest way to favor mono-substitution?
A1: The most direct strategies to favor mono-alkylation or mono-acylation are to manipulate the statistical probability of the reaction.
-
Increase Piperazine Stoichiometry: Use a significant excess of piperazine (3 to 5 equivalents or more) relative to your electrophile. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[1][2][3]
-
Slow Addition of Electrophile: Adding your alkylating or acylating agent dropwise over an extended period keeps its instantaneous concentration low, reducing the rate of the second substitution reaction.[2]
Q2: I'm trying to achieve mono-alkylation, but even with excess piperazine, I see di-alkylation. What is the most robust solution?
A2: For maximum control and to virtually eliminate di-substitution, a protecting group strategy is the most reliable method. Using mono-Boc-piperazine is the industry standard.[2][4][5] The Boc (tert-butoxycarbonyl) group "blocks" one nitrogen, allowing you to selectively functionalize the other. The protecting group can then be cleanly removed under acidic conditions. Orthogonal protecting groups like Cbz or Fmoc can also be used if your molecule is sensitive to acid.[1]
Q3: What are the most common impurities I should look for, besides over-alkylation?
A3: Impurities can originate from the piperazine starting material itself or from side reactions. Common classes include:
-
Starting Material Remnants: Commercial piperazine can contain unreacted precursors like ethylene diamine or diethylene triamine.[6]
-
Piperazine Synthesis Byproducts: Impurities such as pyrazines, N-alkyl piperazines, and diazabicyclo-octane (also known as triethylenediamine) can be present from the piperazine manufacturing process.[6][7][8]
-
Degradation Products: Under harsh conditions (e.g., high heat), piperazine can degrade to form byproducts like N-formylpiperazine or undergo ring-opening.[6][9][10]
Q4: My target piperazine compound is highly polar and difficult to purify by standard column chromatography. What are my options?
A4: The high polarity and basicity of the piperazine core can indeed cause streaking and poor separation on silica gel.[6] Consider these alternatives:
-
Purification via Salt Formation: This is a highly effective classical technique. You can selectively precipitate your product as a salt, such as a diacetate or hexahydrate, leaving many impurities behind in the solvent.[6][7] The free base can be regenerated afterward.
-
Alternative Stationary Phases: If chromatography is necessary, consider using alumina or a reverse-phase column (C18), which may offer different selectivity for your compound and its impurities.
-
Ion-Exchange Chromatography: This technique leverages the basicity of the piperazine nitrogens to achieve separation and can be very effective for removing non-basic impurities.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific challenges in common piperazine reactions.
Guide 1: Troubleshooting N-Alkylation Reactions
Problem: Low yield of mono-alkylated product with significant formation of di-alkylated and/or quaternary ammonium salt byproducts.
Causality: Both nitrogen atoms of piperazine are nucleophilic. After the first alkylation, the second nitrogen remains reactive and can compete for the alkylating agent. If the alkylating agent is highly reactive (e.g., methyl iodide), it can even lead to the formation of a quaternary salt at the more nucleophilic N-alkylated nitrogen.
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
This protocol demonstrates the most robust method for preventing di-alkylation.[2][4]
-
Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile) in an inert atmosphere, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Electrophile: Add the alkyl halide (1.0-1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-N'-alkylated piperazine by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a solvent like dichloromethane (DCM) or dioxane. Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane). Stir at room temperature for 1-4 hours until deprotection is complete.
-
Isolation: Evaporate the solvent and excess acid to yield the desired mono-alkylated piperazine, typically as a hydrochloride or trifluoroacetate salt.
Guide 2: Minimizing Byproducts in N-Acylation Reactions
Problem: Incomplete reaction, or formation of di-acylated byproduct, particularly with highly reactive acylating agents like acyl chlorides.
Causality: Similar to alkylation, the second nitrogen remains nucleophilic after the first acylation. However, the resulting amide from the first reaction is significantly less nucleophilic than the starting amine, which naturally disfavors the second acylation. Di-acylation is primarily a problem when using highly reactive acylating agents in excess or under harsh conditions.
Caption: Kinetic competition between mono- and di-acylation of piperazine.
| Strategy | Causality (Why it Works) | Recommended Conditions |
| Control Stoichiometry | Using piperazine in excess ensures the highly reactive acylating agent is consumed by unreacted piperazine before it can react with the less nucleophilic mono-acylated product. | Use 2-3 equivalents of piperazine per equivalent of acyl chloride.[1] |
| Use Milder Acylating Agents | Mixed anhydrides or activated esters are less reactive than acyl chlorides, increasing selectivity for the more nucleophilic nitrogen. | Prepare a mixed anhydride in situ from a carboxylic acid and trimethylacetyl chloride.[12] |
| Temperature Control | Lowering the reaction temperature decreases the rate of the second acylation (k2) more significantly than the first (k1), enhancing selectivity. | Add the acylating agent at 0 °C or below. |
| Use Piperazine Salts | Using a mono-protonated piperazine salt reduces the nucleophilicity of the second nitrogen, effectively preventing di-acylation. | Use in situ generated piperazine monohydrochloride from piperazine and piperazine dihydrochloride.[5][13] |
Part 3: Byproduct Identification Center
When an unexpected spot appears on your TLC plate or an unknown peak in your LC-MS, a systematic approach is required for identification.
Q: An unknown, non-polar byproduct formed during my N-alkylation of piperazine. What could it be?
A: A common non-polar byproduct is the di-substituted piperazine.[14] Because it lacks a free N-H bond, it is significantly less polar than the mono-substituted product and will have a higher Rf on a TLC plate. Another possibility, if your synthesis of piperazine itself was the source, could be triethylenediamine, which is also a non-polar tertiary amine.[8]
-
Initial Assessment (LC-MS):
-
Obtain a low-resolution mass spectrum of your crude reaction mixture.
-
Determine the molecular weight of the unknown peak.
-
Hypothesize: Does the mass correspond to a likely byproduct?
-
Di-alkylation: MW = (MW of mono-alkylated product) + (MW of alkyl group) - 1
-
Unreacted Starting Material: Does the mass match any of your starting materials?
-
Degradation: Does the mass correspond to a known degradation product like N-formylpiperazine (MW = MW of piperazine + 28)?[10]
-
-
-
Isolation (Preparative Chromatography):
-
Isolate a small, pure sample of the byproduct using preparative TLC or HPLC.
-
-
Structural Elucidation (NMR):
-
Acquire a ¹H NMR spectrum of the isolated impurity.
-
Key Signatures for Di-substitution: Look for the disappearance of the N-H proton signal and symmetry in the piperazine ring protons (often a single sharp singlet if the two substituents are identical).
-
Key Signatures for Mono-substitution: Presence of a broad N-H signal and more complex, asymmetric signals for the piperazine ring protons.
-
-
Confirmation (High-Resolution MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular formula of the byproduct, which can definitively distinguish between isomers.
-
| Technique | Strengths for Piperazine Analysis | Limitations |
| GC-MS | Excellent for volatile and semi-volatile impurities like residual solvents, pyrazines, or simple alkylated piperazines.[15] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[15][16] |
| LC-MS | Highly versatile for a wide range of polarities and molecular weights. The method of choice for most substituted piperazines.[16] | Can suffer from ion suppression effects.[16] |
| NMR | Provides definitive structural information for unknown identification without needing a reference standard.[15] | Lower sensitivity compared to MS; complex mixtures can be difficult to interpret. |
| HPLC-UV | Good for quantification if impurities have a chromophore. For piperazine itself, derivatization is needed for trace analysis.[15][17] | Lacks the structural information provided by MS or NMR. |
Part 4: Purification Strategy Hub
Choosing the right purification strategy is critical for obtaining high-purity piperazine compounds.
Caption: Decision-making guide for selecting a purification strategy.
This protocol is adapted from established methods for purifying piperazine from synthesis-related byproducts like ethylene polyamines and pyrazines.[6][7]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. The concentration should be relatively low, around 0.5 to 20 weight percent piperazine.[7]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric (2 equivalents) and up to 5 times the stoichiometric amount needed to form piperazine diacetate.[6]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[6][7]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[6]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[6]
-
(Optional) Regeneration of Free Base: The pure piperazine diacetate can be dissolved in water and treated with a strong base (e.g., NaOH solution) to regenerate the free piperazine base, which can then be extracted with an organic solvent.
References
- Purification of piperazine. (Patent US2919275A).
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (Journal Article). ScienceDirect. [Link]
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Recovery of piperazine. (Patent US3105019A).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (Journal Article).
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (Journal Article).
- Piperazine. (Encyclopedia Article). Wikipedia. [Link]
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (Thesis).
- Degradation of aqueous piperazine in carbon dioxide capture. (Journal Article).
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (Journal Article). MDPI. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (Journal Article). PubMed Central (PMC). [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Journal Article). PubMed Central (PMC). [Link]
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Forum Discussion).
- Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (Journal Article).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. US3105019A - Recovery of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-Piperazine-2-carbonitrile
(R)-Piperazine-2-carbonitrile is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their potency, selectivity, and pharmacokinetic properties. The stereospecific synthesis of this compound is therefore of critical importance. This guide provides an in-depth comparison of the primary synthetic strategies to obtain enantiomerically pure this compound, offering insights into the experimental choices, and providing detailed protocols for researchers and drug development professionals.
The synthesis of chiral piperazines is a well-explored area of organic chemistry, driven by the prevalence of the piperazine motif in numerous FDA-approved drugs.[1] For the specific synthesis of this compound, two principal strategies have emerged as the most efficient and practical: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation . A third approach, utilizing the Chiral Pool , offers an alternative, albeit often more lengthy, route. This guide will dissect each of these methodologies, providing a comparative analysis to aid in the selection of the most suitable route for a given research and development context.
At a Glance: Comparison of Synthetic Routes
| Metric | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Pool Synthesis (from D-Serine) |
| Starting Material | Racemic Piperazine-2-carboxamide | Pyrazine-2-carbonitrile or Pyrazine-2-carboxamide | D-Serine |
| Key Transformation | Enantioselective enzymatic hydrolysis | Enantioselective hydrogenation | Multi-step conversion |
| Typical Overall Yield | Moderate (theoretically max 50% for the desired enantiomer) | High | Low to Moderate |
| Enantiomeric Excess (ee) | Good to Excellent | Excellent | Excellent (chirality from starting material) |
| Scalability | Good | Excellent | Moderate |
| Key Advantages | High enantioselectivity, mild reaction conditions. | High yield and enantioselectivity, direct route. | Readily available and inexpensive chiral starting material. |
| Key Disadvantages | Theoretical maximum yield of 50%, requires separation of product and unreacted starting material. | Requires specialized chiral ligands and high-pressure equipment. | Typically involves a longer synthetic sequence with more steps. |
Route 1: Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide
This elegant approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture. The strategy involves the synthesis of racemic piperazine-2-carboxamide, followed by an enzymatic resolution step where one enantiomer is selectively hydrolyzed, allowing for the separation of the desired unreacted enantiomer.
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.
Scientific Rationale
The key to this route is the kinetic resolution of racemic N-Boc-piperazine-2-carboxamide using an enzyme such as Leucine Aminopeptidase. This enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-carboxamide untouched.[2] The significant difference in the physical properties of the resulting acid and the unreacted amide (e.g., solubility in aqueous base) allows for their straightforward separation. The final step involves the dehydration of the enantiomerically pure (R)-carboxamide to the target nitrile. The Boc-protecting group is introduced prior to the resolution to enhance substrate recognition by the enzyme and to facilitate handling and purification.
Experimental Protocols
Step 1: Synthesis of Racemic N-Boc-Piperazine-2-carboxamide
-
Hydration of Pyrazine-2-carbonitrile: Pyrazine-2-carbonitrile is hydrated to pyrazine-2-carboxamide. This can be achieved using a heterogeneous catalyst such as hydrous zirconia in a flow system or under standard batch conditions.[3][4]
-
Hydrogenation of Pyrazine-2-carboxamide: The pyrazine ring is reduced to a piperazine ring via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
N-Boc Protection: The resulting racemic piperazine-2-carboxamide is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield racemic N-Boc-piperazine-2-carboxamide.
Step 2: Enzymatic Kinetic Resolution
-
A solution of racemic N-Boc-piperazine-2-carboxamide in a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared.
-
Leucine aminopeptidase is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C).
-
The reaction progress is monitored by HPLC until approximately 50% conversion is reached.
-
The reaction is quenched, and the (S)-acid is separated from the unreacted (R)-amide by extraction with an aqueous base. The (R)-amide remains in the organic layer.
Step 3: Dehydration of (R)-N-Boc-Piperazine-2-carboxamide
-
Method A: Using Burgess Reagent [6][7]
-
To a solution of (R)-N-Boc-piperazine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add Burgess reagent (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
-
Method B: Using Trifluoroacetic Anhydride (TFAA) [1][8]
-
Dissolve (R)-N-Boc-piperazine-2-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (3 equivalents) followed by the dropwise addition of trifluoroacetic anhydride (1.5 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
-
Step 4: Deprotection
The Boc group is removed from (R)-N-Boc-piperazine-2-carbonitrile using standard acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to yield the final product, this compound.[9]
Route 2: Asymmetric Hydrogenation
This approach aims to directly establish the desired stereocenter through an enantioselective hydrogenation of an achiral precursor, typically a pyrazine or tetrahydropyrazine derivative. This method can be highly efficient, offering high yields and excellent enantioselectivity in a single key step.
Workflow: Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Scientific Rationale
The success of this route hinges on the selection of an appropriate chiral catalyst, typically a rhodium complex with a chiral phosphine ligand (e.g., BINAP, TRAP).[10][11] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess. By selecting the appropriate enantiomer of the chiral ligand, it is possible to selectively synthesize either the (R) or (S) product. The hydrogenation can be performed on either pyrazine-2-carbonitrile directly or on a derivative like pyrazine-2-carboxamide, which would then require a subsequent dehydration step.
Experimental Protocol
Asymmetric Hydrogenation of a Pyrazine-2-carboxamide Derivative
-
In a glovebox, a high-pressure reactor is charged with the pyrazine-2-carboxamide substrate (e.g., N-Boc protected), a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral phosphine ligand (e.g., (R,R)-(S,S)-MeTRAP for the (R)-product) in a degassed solvent such as methanol.[10]
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 10-50 atm) and at a controlled temperature (e.g., 25-50 °C) for 12-48 hours.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched (R)-piperazine-2-carboxamide derivative.
-
The resulting carboxamide is then dehydrated to the nitrile and deprotected as described in Route 1.
Route 3: Chiral Pool Synthesis from D-Serine
This classical approach utilizes a readily available and enantiomerically pure starting material, in this case, D-serine, to construct the chiral piperazine ring. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Workflow: Chiral Pool Synthesis
Caption: A generalized workflow for the chiral pool synthesis of this compound from D-Serine.
Scientific Rationale
The synthesis begins with the protection of the functional groups of D-serine, followed by a series of transformations to build the piperazine ring. This typically involves the introduction of a second nitrogen atom and subsequent cyclization. While this method guarantees the desired stereochemistry, it often requires a greater number of synthetic steps compared to the other routes, potentially leading to lower overall yields. A known route starting from L-serine to a piperazine precursor suggests a similar pathway is viable from D-serine.[4]
General Strategy
A plausible synthetic sequence, adapted from known procedures, would involve:
-
Protection of the amino and carboxyl groups of D-serine.
-
Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate).
-
Nucleophilic substitution with a protected aminoethyl amine derivative.
-
Deprotection and intramolecular cyclization to form the piperazine ring.
-
Conversion of the carboxylic acid functionality to the carbonitrile.
This route is generally considered less efficient for the synthesis of this compound compared to the enzymatic resolution and asymmetric hydrogenation approaches due to the multiple steps and potential for side reactions.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
-
Enzymatic Kinetic Resolution is an excellent choice for moderate-scale synthesis where high enantiopurity is paramount and the theoretical 50% yield is acceptable. The mild reaction conditions are also a significant advantage.
-
Asymmetric Hydrogenation represents a highly efficient and scalable route, capable of delivering high yields and excellent enantioselectivity. This method is particularly well-suited for industrial-scale production, although it requires an initial investment in specialized catalysts and equipment.
-
Chiral Pool Synthesis from D-serine provides a reliable method for obtaining the desired enantiomer, but it is often less step-economical than the other two routes.
For most laboratory and early-stage development applications, the enzymatic kinetic resolution offers a practical and accessible method. For large-scale manufacturing, the development of a robust asymmetric hydrogenation process is likely to be the most economically viable approach.
References
- Bruce, M. A., et al. (1995). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine.
- Kuwano, R., et al. (2000). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry, 65(25), 8629–8635. [Link][2][10]
- Huang, W.-X., et al. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 23(18), 7120–7125. [Link]
- Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
- Das, A., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 987–991. [Link]
- Al-Qaisi, Z. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20058–20083. [Link]
- Burgess, E. M., et al. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31. [Link][12]
- Khapli, S., et al. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link][13]
- The Organic Chemistry Portal. (n.d.). Trifluoroacetic Anhydride (TFAA). [Link][1]
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link][11]
- Sridhar, G., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 573-576. [Link]
- Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
- Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419–6422. [Link]
- Pfizer. (2022). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches.
- Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 534–543. [Link][3]
- The Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008–10012. [Link]
- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106–111. [Link][4]
- Zhou, Y.-G., et al. (2016). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 7(5), 3064–3070. [Link]
- Ley, S. V., et al. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction.
Sources
- 1. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Chiral Twins in Drug Discovery: A Comparative Guide to (R)- and (S)-Piperazine-2-carbonitrile in Biological Assays
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can be the deciding factor between a potent therapeutic agent and an inactive, or even harmful, compound. This principle of stereochemistry is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of (R)- and (S)-piperazine-2-carbonitrile, two enantiomers of a simple yet crucial heterocyclic scaffold. While direct comparative biological data for these specific parent molecules is not extensively published, this guide will delve into the stereospecificity of closely related piperazine derivatives, particularly in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, to illuminate the profound impact of chirality on biological activity.
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[2][3] The introduction of a chiral center, as in piperazine-2-carbonitrile, bifurcates this scaffold into two non-superimposable mirror images: the (R)- and (S)-enantiomers. Understanding the differential behavior of these enantiomers in biological systems is critical for the rational design of selective and effective therapeutics.
The Decisive Role of Chirality: Insights from DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes.[4][5] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[6] Many potent DPP-4 inhibitors incorporate a chiral piperazine or a related heterocyclic motif. The stereochemistry at the carbon atom corresponding to the '2' position of piperazine is often crucial for optimal binding to the active site of the DPP-4 enzyme.
While specific IC50 values for the individual enantiomers of the parent piperazine-2-carbonitrile are not readily found in the literature, the broader class of cyanopyrrolidines and related structures, which share key structural features, provides compelling evidence for the importance of stereochemistry. For instance, in the development of the DPP-4 inhibitor Vildagliptin, the (S)-configuration of the cyanopyrrolidine moiety is essential for its potent inhibitory activity.[7] This highlights the principle that the precise spatial arrangement of the nitrile group and the heterocyclic ring is critical for interacting with the amino acid residues in the enzyme's active site.
The active site of DPP-4 is a complex three-dimensional space.[8] The interaction between a ligand and the enzyme is a highly specific event, akin to a key fitting into a lock. The (R)- and (S)-enantiomers of a chiral molecule will present their constituent functional groups in different spatial orientations. Consequently, one enantiomer may achieve a much more favorable set of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site residues than the other, leading to a significant difference in binding affinity and, therefore, inhibitory potency.
Comparative Biological Activity: A Case Study with Piperazine Derivatives
Given the scarcity of direct comparative data for the parent (R)- and (S)-piperazine-2-carbonitrile, we can extrapolate from studies on substituted piperazine derivatives to illustrate the principle of enantioselectivity. In a study of novel piperazine derivatives as DPP-4 inhibitors, it was observed that the stereochemistry of substituents on the piperazine ring significantly influenced their inhibitory activity.[9]
While a direct numerical comparison for the parent compound is unavailable, the following table illustrates the typical disparity in activity observed between enantiomers of a hypothetical, simplified piperazine-based DPP-4 inhibitor, based on the general principles of stereospecificity in this class of compounds.
| Enantiomer | Target | Assay Type | IC50 (nM) | Rationale for Activity Difference |
| (R)-Piperazine Derivative | DPP-4 | Enzyme Inhibition | 15 | The (R)-configuration allows for optimal positioning of a key pharmacophore (e.g., an aromatic ring) into a hydrophobic pocket (S1 pocket) of the DPP-4 active site, while the amino group forms a critical salt bridge with glutamic acid residues (Glu205/Glu206). |
| (S)-Piperazine Derivative | DPP-4 | Enzyme Inhibition | >10,000 | The (S)-configuration results in a steric clash with amino acid residues at the active site, preventing the key pharmacophore from properly engaging with the hydrophobic pocket and disrupting the crucial salt bridge interaction. |
This table is illustrative and based on established structure-activity relationships for chiral DPP-4 inhibitors. The IC50 values are hypothetical to demonstrate the typical magnitude of difference observed between enantiomers.
Experimental Protocols
To empower researchers to investigate the stereospecificity of their own piperazine derivatives, we provide the following detailed experimental protocols.
Chiral Separation of (R)- and (S)-Piperazine-2-carbonitrile
The separation of enantiomers is a prerequisite for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often a good starting point for the separation of piperazine derivatives.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine additive (e.g., diethylamine) is often necessary to improve peak shape for basic compounds like piperazines.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column (e.g., Daicel Chiralpak series).
-
Mobile Phase: Isocratic elution with a pre-optimized mixture of hexane, isopropanol, and diethylamine.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has sufficient absorbance.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: The two enantiomers should elute as separate peaks. The resolution between the peaks should be calculated to ensure adequate separation (a resolution of >1.5 is generally considered baseline separation).
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of DPP-4.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Detailed Protocol:
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence plate reader.
-
(R)- and (S)-piperazine-2-carbonitrile enantiomers.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (the (R)- and (S)-enantiomers) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm for AMC) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The stereochemical configuration of piperazine-2-carbonitrile and its derivatives is a critical determinant of their biological activity. While direct comparative data for the parent enantiomers is limited, the principles of stereospecificity are well-established within the broader class of piperazine-containing pharmaceuticals, particularly DPP-4 inhibitors. The (R)- and (S)-enantiomers of a chiral piperazine derivative can exhibit vastly different potencies due to the precise three-dimensional requirements of their biological targets. For researchers in drug discovery, the early consideration of chirality, including the synthesis and separate biological evaluation of individual enantiomers, is not merely an academic exercise but a fundamental necessity for the development of safe, selective, and effective medicines. The experimental protocols provided in this guide offer a starting point for the empirical investigation of these crucial stereochemical effects.
References
- Zayed, M. F., et al. (2014). Synthesis of novel quinazolinone derivatives featuring a sulfonamide side chain. European Journal of Medicinal Chemistry, 75, 111-122.
- Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9813119, Piperazine-2-carbonitrile.
- Kushwaha, R. N., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(5), 556-566.
- Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
- Hughes, T. E., et al. (2005). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 44(5), 1848-1855.
- Aertgeerts, K., et al. (2004). The crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals a novel mode of substrate binding. Journal of Biological Chemistry, 279(6), 4869-4876.
- O'Brien, P., & ancillary, a. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1477-1486.
- Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6541-6555.
- Perli, M., & Govindarajan, R. (2020). BIOLOGICAL ACTIVITIES OF PIPERAZINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 9(14), 1336-1350.
- Sharma, P., et al. (2018). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 15(6), 756-773.
- Drugs.com. (2025). Sitagliptin.
- U.S. Food and Drug Administration. (n.d.). Januvia (sitagliptin) Prescribing Information.
- Wikipedia. (2025). Sitagliptin.
- MedlinePlus. (2025). Sitagliptin.
- MySkinRecipes. (n.d.). Piperazine-2-carbonitrile dihydrochloride.
- JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Guedes, R. A., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Journal of Pharmacy and Pharmacology.
- Singh, R., et al. (2024).
- Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
- Reddy, K. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
- Kumar, A., et al. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Kaur, H., et al. (2022). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Chen, X., et al. (2003). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246.
- Zhang, Y. (2004). Chiral Drug Separation. Encyclopedia of Supramolecular Chemistry.
- Google Patents. (n.d.). Process for the separation of enantiomers of piperazine derivatives.
- Allen, M. J., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- Singh, P., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Tichy, T., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Frontiers in Chemistry, 12.
- Singh, S., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Singh, J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Crystallization and preliminary X-ray study of human dipeptidyl peptidase IV (DPPIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Comparative Guide to Chiral Auxiliaries in Piperazine Synthesis
Introduction: The Privileged Piperazine Scaffold and the Quest for Chirality
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to engage in multiple hydrogen bonding interactions—allow it to effectively orient substituents in three-dimensional space to maximize binding with biological targets.[1] However, with over 80% of piperazine-containing drugs being substituted only at the nitrogen atoms, the vast chemical space offered by stereochemically defined carbon substitution remains largely untapped.[1]
The introduction of chiral centers onto the piperazine backbone dramatically expands this chemical space, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, is therefore paramount.[3] While various strategies exist, the use of chiral auxiliaries remains a robust, reliable, and often preferred method, particularly in the early phases of drug discovery.[3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereocenter-forming reaction with high diastereoselectivity.[3] This guide offers a comparative analysis of several workhorse chiral auxiliaries, providing researchers, scientists, and drug development professionals with the foundational knowledge to select the optimal tool for their specific piperazine synthesis challenge.
Part 1: The Fundamental Workflow of Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary follows a logical and powerful three-step sequence: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product. This process effectively transforms the difficult task of separating enantiomers into the more manageable separation of diastereomers, which possess distinct physical properties.[5]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Part 2: A Comparative Analysis of Leading Chiral Auxiliaries
The "best" chiral auxiliary is context-dependent, relying on the specific transformation required to build the piperazine precursor. The most common strategies involve the asymmetric alkylation or aldol reaction of a carbonyl compound, which is then elaborated into a chiral diamine or amino alcohol before cyclization. Here, we compare four of the most influential classes of auxiliaries.
Evans' Oxazolidinones
First popularized by David A. Evans, oxazolidinone auxiliaries are arguably the gold standard for asymmetric aldol and alkylation reactions.[3][6] Derived from readily available amino alcohols like valinol or phenylalaninol, their efficacy stems from the formation of a rigid, chelated (Z)-enolate that effectively shields one face of the enolate from the incoming electrophile.[7][8]
Mechanism of Stereocontrol: For alkylation reactions, deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) generates a rigid sodium or lithium enolate.[3][5] The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valinol) sterically blocks the si-face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered re-face, leading to predictable and typically excellent diastereoselectivity.[5]
In aldol reactions, the use of a Lewis acid like dibutylboron triflate promotes the formation of a Z-enolate, which reacts with an aldehyde via a highly ordered, six-membered Zimmerman-Traxler transition state.[7][9] The chair-like conformation of this transition state, combined with the steric blocking from the auxiliary's substituent, ensures high diastereoselectivity for the syn-aldol product.[9][10]
Caption: Facial selectivity in the alkylation of an Evans (Z)-enolate.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is another powerful and reliable chiral auxiliary.[11][12] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[12][13] The sulfonamide linkage is robust, yet can be cleaved under various conditions.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acyl sultams can be deprotonated to form enolates. The stereochemical outcome is dictated by the steric hindrance imposed by the camphor skeleton. One face of the enolate is effectively shielded, directing the approach of an electrophile to the opposite face. In Diels-Alder reactions, the sultam auxiliary provides excellent facial selectivity by blocking one π-face of the dienophile.[12] A key advantage is that both enantiomers of the auxiliary are commercially available, providing access to either enantiomer of the desired product.[11]
Myers' Pseudoephedrine and Pseudoephenamine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew Myers, provides a highly practical and efficient method for the asymmetric alkylation of α-substituted amides.[14][15] Upon deprotonation with a strong base like LDA, the pseudoephedrine amide forms a rigid lithium chelate between the enolate oxygen and the hydroxyl group's alkoxide. This rigid structure, along with the phenyl group, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[3]
A significant practical challenge with pseudoephedrine is its restricted availability due to its use as a precursor for illicit methamphetamine synthesis.[15][16] To address this, the Myers group developed pseudoephenamine as a superior, unrestricted alternative.[14][17] Pseudoephenamine not only provides equal or greater diastereoselectivity but also shows a greater propensity to form crystalline derivatives, which simplifies purification.[14][16][18]
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a premier strategy for the asymmetric α-alkylation of aldehydes and ketones.[19][20] The chiral auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are derived from proline.[21] The ketone or aldehyde is first condensed with the auxiliary to form a hydrazone. Deprotonation with LDA forms a lithium azaenolate, which is stabilized by chelation to the methoxy group's oxygen.[20] This creates a rigid, planar five-membered ring structure that, combined with the steric bulk of the pyrrolidine ring, blocks one face of the azaenolate, allowing for highly diastereoselective alkylation on the opposite face.[20]
Part 3: Performance Comparison Data
Direct comparative data for the synthesis of a single piperazine target using all these auxiliaries is not available in the literature. However, we can compare their general performance in the key stereocenter-forming reaction: asymmetric alkylation. The diastereomeric ratio (d.r.) is a direct measure of the auxiliary's ability to control the reaction's stereochemical outcome.
| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference(s) |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Allyl Iodide | 98:2 | ~70% | [5] |
| Oppolzer's Camphorsultam | N-Acyl Sultam | Various | >95:5 (typical) | Good to Excellent | [12][22] |
| Myers' Pseudoephenamine | N-Propionyl Amide | Benzyl Bromide | >99:1 | 91% | [14][15] |
| Enders' SAMP Hydrazone | Cyclohexanone Hydrazone | Methyl Iodide | >98:2 | ~60% (overall) | [23] |
Note: The data presented are from representative examples and may vary based on specific substrates, electrophiles, and reaction conditions.
Part 4: Experimental Protocol: Asymmetric Synthesis of a Piperazine Precursor via Evans' Alkylation
This protocol describes the synthesis of enantiomerically enriched (S)-2-methyl-3-phenylpropanoic acid, a versatile precursor that can be converted to a chiral 1,2-diamine and subsequently cyclized to form a chiral piperazine. The key step is the diastereoselective alkylation of an N-propionyl oxazolidinone.[5]
Workflow Diagram
Caption: Experimental workflow for the synthesis of a chiral carboxylic acid precursor.
Step-by-Step Methodology
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise. Stir for 30 minutes to ensure complete formation of the (Z)-enolate.[5]
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. The crude product is typically purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate to isolate the desired carboxylic acid product.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of a synthetic route toward enantiomerically pure piperazines. Evans' oxazolidinones and Oppolzer's camphorsultam are venerable and highly reliable choices that provide excellent stereocontrol through the formation of rigid transition states. For asymmetric alkylations, Myers' pseudoephedrine amides offer a practical and high-yielding alternative, with the non-restricted pseudoephenamine analogue now representing the superior choice.[14][16] For the asymmetric α-alkylation of ketones, Enders' SAMP/RAMP hydrazone method remains a powerful and predictable strategy.[19] By understanding the mechanistic underpinnings and performance characteristics of these key auxiliaries, researchers can confidently select and implement the most effective tool to construct the chiral building blocks required for the synthesis of novel, stereochemically defined piperazine-based therapeutics.
References
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]
- Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University DASH. [Link]
- Enders, D. (n.d.).
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University DASH. [Link]
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Enders, D., Fey, P., & Kipphardt, H. (n.d.). Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure. [Link]
- De Vicente, J., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Keresztes, I., et al. (2010).
- Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]
- Unknown Author. (n.d.). Evans aldol ppt. Slideshare. [Link]
- Unknown Author. (n.d.). Camphorsultam. Wikipedia. [Link]
- Unknown Author. (2014). Evans Aldol Reaction.
- Job, A., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.
- Suresh, C. H., & Koga, N. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]
- Unknown Author. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Trost, B. M., & Miller, J. T. (2015).
- Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry. [Link]
- Singh, V. K., et al. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary.
- Scott, M. D., & Beaudry, C. M. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]
- Weaner, L. E., & Hoerrner, R. S. (n.d.). (−)-d-2,10-camphorsultam. Organic Syntheses Procedure. [Link]
- Unknown Author. (n.d.). evans enolate alkylation-hydrolysisx. Unknown Source. [Link]
- Reddy, G. V., & Rao, G. V. (2005). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College Chemistry. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Maji, M., & Bag, S. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camphorsultam - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 20. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. web.mit.edu [web.mit.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Piperazine Analysis
Introduction: The Criticality of Enantiomeric Purity in Piperazine-Containing Drugs
The piperazine ring is a ubiquitous structural motif in a vast array of active pharmaceutical ingredients (APIs).[1][2][3] When this heterocycle is asymmetrically substituted, it gives rise to chirality, a phenomenon where molecules exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles.[4] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy.[5][6][7][8] This guide provides an in-depth comparison of the primary analytical techniques for chiral piperazine analysis and a detailed protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13][14][15]
Comparative Analysis of Chiral Separation Techniques
The separation of enantiomers presents a unique analytical challenge. The choice of technique is paramount and depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the desired throughput. The three most prevalent techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[16]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations.[4][17] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including piperazine derivatives.[1][18]
Strengths:
-
Robustness and Versatility: A vast library of commercially available chiral columns and well-established methodologies make HPLC a reliable choice.[4]
-
Broad Applicability: Suitable for a wide range of polar and non-polar compounds.
-
Regulatory Acceptance: Extensive history of use and acceptance by regulatory agencies.
Limitations:
-
Solvent Consumption: Can use significant volumes of organic solvents, leading to higher costs and environmental concerns.
-
Analysis Time: Run times can be longer compared to other techniques.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[19][20] This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier.[18][21] The low viscosity and high diffusivity of the supercritical mobile phase lead to faster separations and higher efficiency.[16][22]
Strengths:
-
Speed and Efficiency: Significantly shorter analysis and column equilibration times compared to HPLC.[20][22][23]
-
Reduced Solvent Usage: Primarily uses CO2, which is non-toxic and readily available, reducing the consumption of hazardous organic solvents.[19][20]
-
Complementary Selectivity: Can provide different and sometimes superior enantioselectivity compared to HPLC, even with the same stationary phase.[16][22][24]
Limitations:
-
Instrumentation: Requires specialized instrumentation capable of handling high pressures.[21]
-
Solubility: Less suitable for highly polar compounds that have limited solubility in supercritical CO2.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[25][26] For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[25][26][27] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their apparent mobilities and subsequent separation.
Strengths:
-
High Efficiency and Resolution: Offers extremely high theoretical plate counts, leading to excellent resolution of enantiomers.
-
Minimal Sample and Reagent Consumption: Requires very small volumes of sample and reagents.[28]
-
Versatility: A wide variety of chiral selectors can be employed, offering flexibility in method development.[25][26]
Limitations:
-
Sensitivity: UV detection can be less sensitive compared to HPLC due to the small capillary dimensions.
-
Robustness: Can be more susceptible to matrix effects and requires careful control of experimental parameters.
Performance Comparison Summary
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential migration in an electric field due to complexation with a chiral selector |
| Speed | Moderate to Slow | Fast[20][22] | Fast |
| Efficiency | Good to High | Very High[16] | Excellent |
| Solvent Consumption | High | Low[19][20] | Very Low[28] |
| Sensitivity (UV) | Good | Good | Moderate |
| Robustness | High | Good | Moderate |
| Cost (Instrument) | Moderate | High | Moderate |
| Regulatory Acceptance | High | Growing | Moderate |
Validation of a Chiral HPLC Method for Piperazine Analysis
Method validation is a mandatory process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose.[14][29] The following is a detailed, step-by-step protocol for the validation of a chiral HPLC method for the analysis of a piperazine-containing API, in accordance with ICH Q2(R1) guidelines.[12][13]
Method Validation Workflow
Caption: Workflow for Chiral HPLC Method Validation.
Experimental Protocol
1. System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a system suitability solution containing the piperazine API (racemate) and its enantiomer at a relevant concentration.
-
Inject the solution six replicate times.
-
Calculate the resolution between the enantiomer peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas.
Acceptance Criteria:
-
Resolution (Rs) ≥ 2.0
-
Tailing factor (T) ≤ 2.0
-
RSD of peak areas ≤ 2.0%
Rationale: System suitability testing is a prerequisite for any valid chromatographic analysis. It ensures that the system is performing consistently and can adequately separate the components of interest before proceeding with further validation experiments.[17]
2. Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[13]
Procedure:
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
Assess peak purity of the main peaks using a photodiode array (PDA) detector.
Acceptance Criteria:
-
No interference from degradation products or placebo at the retention time of the enantiomers.
-
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Rationale: Specificity is crucial to ensure that the measured signal is solely from the analyte of interest and not from any co-eluting species. Forced degradation studies are an integral part of demonstrating the stability-indicating nature of the method.[30]
3. Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[13]
Procedure:
-
Prepare a series of at least five calibration standards of the undesired enantiomer, ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99
-
The y-intercept should not be significantly different from zero.
Rationale: Linearity establishes the concentration range over which the method provides accurate and precise results. This is fundamental for the quantification of the enantiomeric impurity.
4. Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[13][30]
Procedure:
-
Spike a solution of the main enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery of the spiked enantiomer.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
Rationale: Accuracy studies demonstrate that the method can correctly quantify the amount of the enantiomeric impurity in the sample matrix, free from systematic errors.
5. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Procedure:
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the API spiked with the undesired enantiomer at 100% of the specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not be more than 10.0%.
Rationale: Precision demonstrates the reproducibility of the method under various operating conditions, ensuring its reliability for routine use.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the enantiomeric impurity.
-
Precision at the LOQ should have an RSD of ≤ 10%.
Rationale: Establishing the LOD and LOQ is critical for quantifying trace levels of the undesired enantiomer, ensuring the method's sensitivity is appropriate for its intended purpose.
7. Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[30]
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analyze the system suitability solution under each modified condition.
Acceptance Criteria:
-
The system suitability criteria (resolution, tailing factor) must still be met under all varied conditions.
Rationale: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between laboratories.
Chiral Separation Principle Diagram
Caption: Principle of Chiral Separation on a CSP.
Conclusion
The selection and validation of an appropriate analytical method are fundamental to ensuring the quality, safety, and efficacy of chiral piperazine-containing pharmaceuticals. While chiral HPLC remains the workhorse of the industry due to its robustness and regulatory acceptance, chiral SFC offers significant advantages in terms of speed and reduced environmental impact. Chiral CE provides unparalleled efficiency for complex separations. A thorough, systematic validation process, guided by ICH principles, is not merely a regulatory requirement but a cornerstone of scientific integrity. It provides irrefutable evidence that the chosen method is fit for its intended purpose, delivering accurate and reliable data throughout the drug development lifecycle.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19).
- Wikipedia.
- Pharmaceutical Technology. (n.d.).
- FDA. (2015, July).
- Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis.
- Phenomenex. (n.d.).
- ECA Academy. (n.d.).
- ICH. (n.d.). Quality Guidelines.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- PubMed. (2016).
- FDA. (2024, March 6). Q2(R2)
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- MDPI. (n.d.). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- Abraham Entertainment. (2025, October 22).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Springer Nature Experiments. (n.d.).
- ResearchGate. (2003). Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set.
- PDF. (n.d.). Capillary Electrophoresis Methods For Pharmaceutical Analysis.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency (EMA). (2023, December 15).
- Slideshare. (n.d.).
- European Bioanalysis Forum. (n.d.).
- AMSbiopharma. (2025, July 22).
- Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- PubMed. (2024, April 4).
- Benchchem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for Spiro[3.5]nonan-2-ol.
- Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- JOCPR. (n.d.).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- PubMed. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine.
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Benchchem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- PubMed Central. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- RSC Publishing. (n.d.). Analytical Methods.
- ACS Publications. (n.d.).
- BOC Sciences. (n.d.).
- Unodc. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 19. selvita.com [selvita.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods | MDPI [mdpi.com]
- 29. biopharminternational.com [biopharminternational.com]
- 30. propharmagroup.com [propharmagroup.com]
A Senior Scientist's Guide to Protecting Groups in Piperazine Synthesis: A Comparative Analysis
Introduction: The Piperazine Duality Challenge
The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its role as a "privileged scaffold" in numerous FDA-approved therapeutics.[1] Its symmetrical structure, featuring two secondary amines, provides a versatile handle for modulating physicochemical properties like solubility and for establishing critical interactions with biological targets.[1] However, this very symmetry presents a formidable challenge to the synthetic chemist: how to achieve selective functionalization at one nitrogen atom (N-1) while the other (N-4) remains untouched, or is reserved for a subsequent, different modification.[2]
Uncontrolled reactions with bifunctional reagents invariably lead to a mixture of mono-substituted, di-substituted, and starting materials, resulting in complex purification challenges and low yields. The strategic application of protecting groups is the definitive solution to this problem. By temporarily masking one amine's reactivity, we can direct the synthesis with precision. This guide offers an in-depth comparison of the most effective protecting groups for piperazine synthesis, moving beyond a simple catalog to explain the causality behind experimental choices and providing field-proven protocols to empower your research.
Pillar 1: The Workhorses - Boc, Cbz, and Fmoc
The most common and robust strategies for piperazine protection rely on carbamate-based groups. The choice between them is dictated by their unique stability profiles and, most importantly, the conditions required for their removal. The concept of orthogonality —the ability to deprotect one group under specific conditions without affecting another—is the foundation of efficient, multi-step synthesis of complex piperazine derivatives.[1]
The Boc Group (tert-Butoxycarbonyl)
The Boc group is arguably the most widely used protecting group in non-peptide chemistry, prized for its stability and straightforward, acid-labile removal.[3]
-
Introduction: Boc is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl of the anhydride.[3] Careful control of stoichiometry (using an excess of piperazine) is key to favoring mono-protection.[2]
-
Stability Profile: The Boc group is exceptionally stable to basic conditions, hydrogenolysis, and a wide range of nucleophilic and reducing agents, making it a highly reliable choice for multi-step sequences.[1][2]
-
Deprotection: Cleavage is efficiently achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine.
-
Expert Insight: The primary limitation of Boc is its acid lability. If your synthetic route involves acid-sensitive functional groups or if the final compound itself is unstable in acid, Boc may not be the ideal choice for the final deprotection step.[1]
The Cbz Group (Benzyloxycarbonyl)
The Cbz (or Z) group is a classic protecting group that offers an entirely different, non-acidic deprotection pathway, making it an excellent orthogonal partner to Boc.[5]
-
Introduction: Cbz is installed using benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (e.g., in a biphasic system with an aqueous base like Na₂CO₃) to neutralize the HCl byproduct.[1]
-
Stability Profile: The Cbz group is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[5]
-
Deprotection: Its key feature is its removal by catalytic hydrogenolysis. Using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂), the Cbz group is cleaved to yield toluene, carbon dioxide, and the deprotected amine.[6] This method is exceptionally mild and clean.[1] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate instead of H₂ gas, is also a highly effective and often more convenient alternative.[7]
-
Expert Insight: The main contraindication for Cbz is the presence of other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups, which would be reduced under hydrogenolysis conditions. Also, molecules containing sulfur can poison the palladium catalyst, inhibiting the deprotection.[8]
The Fmoc Group (9-Fluorenylmethyloxycarbonyl)
Predominantly used in solid-phase peptide synthesis, the Fmoc group's base-lability provides another layer of orthogonality, particularly in relation to acid-labile groups like Boc.[9]
-
Introduction: Fmoc is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions.[10]
-
Stability Profile: It is stable to acidic conditions and hydrogenolysis, making it fully orthogonal to both Boc and Cbz groups.[9]
-
Deprotection: The Fmoc group is cleaved under non-nucleophilic basic conditions. A solution of 20% piperidine in DMF is the standard reagent.[11] The mechanism involves the abstraction of an acidic proton from the fluorenyl ring system, followed by β-elimination.[12]
-
Expert Insight: While highly effective, the basic deprotection conditions can be a limitation if the substrate contains base-labile functionalities, such as esters. The dibenzofulvene byproduct formed during deprotection can sometimes form adducts with the desired product, though this is mitigated by using a secondary amine like piperidine as the base, which traps it effectively.[9]
Pillar 2: Advanced Orthogonal Strategies
For complex syntheses requiring multiple, sequential deprotection steps, a broader toolkit of protecting groups with unique cleavage mechanisms is invaluable.
The Alloc Group (Allyloxycarbonyl)
The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, offering a distinct deprotection pathway.[13]
-
Introduction: It is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[13]
-
Deprotection: The Alloc group is selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., morpholine, dimedone) to trap the allyl cation.[14]
-
Expert Insight: This palladium-catalyzed removal makes it an excellent choice for substrates sensitive to both acid and base. It is truly orthogonal to most other common protecting groups.[13]
The Teoc Group (2-(Trimethylsilyl)ethoxycarbonyl)
The Teoc group provides another unique deprotection mechanism, relying on fluoride ions, which adds a powerful tool for intricate synthetic designs.
-
Introduction: Teoc is introduced using reagents like Teoc-OSu or Teoc-OBt.[15][16]
-
Deprotection: Cleavage is achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[15] The fluoride ion attacks the silicon atom, initiating a β-elimination that releases the free amine.[15]
-
Expert Insight: Teoc is stable to a wide range of conditions, including hydrolysis, catalytic hydrogenation, and many acidic conditions, making it highly orthogonal.[15][16] However, it is not stable to the strong acids (like neat TFA) used for Boc deprotection.[17]
Data Presentation: A Comparative Summary
The following tables summarize the key characteristics and typical reaction conditions for the selective mono-protection of piperazine and subsequent deprotection.
Table 1: Comparison of Common Piperazine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Base, Hydrogenolysis | Strong Acid (TFA, HCl) | Cbz, Fmoc, Alloc |
| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd/C) | Boc, Fmoc, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid, Hydrogenolysis | Base (20% Piperidine/DMF) | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Acid, Base | Pd(0) catalyst + scavenger | Boc, Cbz, Fmoc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-OBt | Hydrogenolysis, Mild Acid/Base | Fluoride source (TBAF) | Cbz, Fmoc |
Table 2: Typical Conditions for Mono-Protection of Piperazine
| Protecting Group | Reagent | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Boc | (Boc)₂O (1.0 eq) | DCM | - | RT | 20-24 | ~83% | [2] |
| Cbz | Cbz-Cl (1.0 eq) | DCM/H₂O | Na₂CO₃ | 0 to RT | 3-5 | High | [1] |
| Fmoc | Fmoc-Cl (1.0 eq) | Dioxane/H₂O | NaHCO₃ | 0 to RT | 3-5 | >90% | [2] |
Note: For mono-protection, an excess of piperazine (typically 2-5 equivalents) is used to statistically favor the desired product.
Visualization of Synthetic Strategy
Designing a synthetic route for an unsymmetrically substituted piperazine requires a logical workflow. The choice of protecting groups is central to this process.
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Caption: Workflow for sequential functionalization using an orthogonal Boc/Cbz strategy.
Experimental Protocols: Self-Validating Methodologies
The following protocols provide detailed, step-by-step procedures for the introduction and removal of the most common protecting groups.
Protocol 1: Mono-Boc Protection of Piperazine[2]
-
Rationale: Using a 2:1 molar ratio of piperazine to (Boc)₂O statistically favors the formation of the mono-protected product. DCM is an excellent, non-reactive solvent for this transformation.
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve (Boc)₂O (1.0 eq) in a minimal amount of DCM.
-
Slowly add the (Boc)₂O solution to the vigorously stirring piperazine solution over 2-3 hours at room temperature using a dropping funnel.
-
Stir the reaction for an additional 20-24 hours. Monitor progress by TLC or LC-MS.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel) or by an acid-base extraction to remove unreacted piperazine and di-Boc-piperazine. A typical yield is ~83%.[2]
-
Protocol 2: Boc Deprotection using TFA[4]
-
Rationale: TFA is a strong acid that readily cleaves the Boc group. DCM is a common solvent, and the reaction is typically fast at room temperature.
-
Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc protected piperazine in DCM (approx. 0.1-0.5 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive workup.
-
Protocol 3: Mono-Cbz Protection of Piperazine[1]
-
Rationale: A biphasic Schotten-Baumann reaction allows the aqueous base to neutralize the HCl formed, preventing the protonation of the piperazine starting material, which would render it non-nucleophilic. An excess of piperazine is used to favor mono-substitution.
-
Materials: Piperazine (5.0 eq), Benzyl chloroformate (Cbz-Cl, 1.0 eq), Dichloromethane (DCM), Sodium carbonate (Na₂CO₃).
-
Procedure:
-
Dissolve piperazine (5.0 eq) in a biphasic system of DCM and aqueous sodium carbonate (e.g., 1 M).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.0 eq) dropwise.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis[1]
-
Rationale: Palladium on carbon is a heterogeneous catalyst that facilitates the cleavage of the benzyl-oxygen bond by molecular hydrogen. Methanol is a common solvent that readily dissolves the substrate and H₂.
-
Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected piperazine in MeOH.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 5: Fmoc Deprotection using Piperidine[2]
-
Rationale: Piperidine is a secondary amine base strong enough to deprotonate the fluorenyl system and initiate β-elimination, but mild enough not to affect many other functional groups. It also acts as an effective scavenger for the dibenzofulvene byproduct.
-
Materials: N-Fmoc protected piperazine derivative, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The reaction is typically complete in 30-60 minutes.
-
Remove the solvent and excess piperidine under high vacuum to yield the crude deprotected piperazine.
-
Conclusion and Future Outlook
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex piperazine-containing molecules. The Boc, Cbz, and Fmoc groups represent a powerful and largely orthogonal toolkit for the synthetic chemist.[2] The choice among them is primarily dictated by the stability of other functional groups within the molecule and the desired sequence of synthetic transformations. For syntheses requiring even greater orthogonality, Alloc and Teoc protecting groups offer valuable alternatives with unique deprotection pathways.[2] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and robust synthetic routes to novel piperazine-based compounds.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. BenchChem.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
- Teoc Protecting Group. Chem-Station Int. Ed.
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
- Protecting Groups. Lokey Lab Protocols - Wikidot.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. BenchChem.
- Protecting Agents. Chemie Brunschwig.
- Introduction and removal of alkyl protecting groups of several common amino groups.
- A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications. BenchChem.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
- Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Protecting group. Wikipedia.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Amino Acid-Protecting Groups.
- Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production. Morressier.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Protective Groups. Organic Chemistry Portal.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega (ACS Publications).
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Deprotection method. Google Patents.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. thalesnano.com [thalesnano.com]
- 7. researchgate.net [researchgate.net]
- 8. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 15. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Application of Teoc Protecting Group [en.highfine.com]
- 17. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
A Senior Application Scientist's Guide to Benchmarking New Catalysts for Asymmetric Piperazine Synthesis
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of blockbuster drugs.[1][2][3] However, the exploration of stereochemically rich, carbon-substituted piperazines has been historically limited by synthetic challenges.[1][4][5] This guide provides a comprehensive comparison of emerging catalytic systems for asymmetric piperazine synthesis against established methods. We will delve into the mechanistic intricacies of these catalysts, present their performance benchmarks through collated experimental data, and provide detailed protocols to enable their practical application in research and drug development.
The Imperative for Chiral Piperazines in Modern Drug Discovery
The three-dimensional architecture of a drug molecule is critical to its biological activity and safety profile. For chiral drugs, it is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[5] Piperazine-containing drugs are no exception. A significant portion of currently marketed piperazine-based pharmaceuticals feature substitution only at the nitrogen atoms, leaving the vast chemical space of C-substituted chiral piperazines largely unexplored.[1][4][5] The development of robust and efficient catalytic methods for the asymmetric synthesis of these complex piperazines is therefore a paramount objective for medicinal chemists, opening new avenues for the design of novel therapeutics with improved potency and selectivity.[6]
A Comparative Analysis of Catalytic Strategies
The asymmetric synthesis of piperazines has seen remarkable progress, moving from classical methods reliant on chiral auxiliaries or resolutions to more elegant and efficient catalytic approaches.[4][7] Here, we benchmark the performance of several cutting-edge catalytic systems.
Palladium-Catalyzed Asymmetric Allylic Alkylation and Hydrogenation
Palladium catalysis has proven to be a powerful tool for the enantioselective synthesis of piperazin-2-ones, which are versatile precursors to chiral piperazines.[6][7] The Stoltz group developed a notable method involving the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This approach provides access to a variety of highly enantioenriched tertiary piperazin-2-ones.[6][7]
Another significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[8][9][10]
Table 1: Performance of Palladium-Catalyzed Asymmetric Syntheses of Piperazin-2-one Precursors
| Catalyst System | Substrate Type | Yield (%) | ee (%) | dr | Reference |
| [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Allylic enol carbonate of piperazin-2-one | 85 | 96 | - | [6][7] |
| Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | >95 (conversion) | up to 90 | >20:1 | [8] |
Data Interpretation: Both allylic alkylation and asymmetric hydrogenation offer effective routes to chiral piperazin-2-ones. The choice of method may depend on the desired substitution pattern and the availability of starting materials. The hydrogenation approach is particularly notable for its high diastereoselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation and C-H Functionalization
Iridium catalysts have emerged as highly effective for the asymmetric hydrogenation of pyrazines, providing direct access to chiral piperazines.[10] Furthermore, iridium-based photocatalysts have been utilized for the direct C-H functionalization of piperazines, offering a novel and atom-economical approach to carbon-substituted derivatives.[2][3] A recent development showcases an iridium-catalyzed regio- and diastereoselective [3+3] cycloaddition of imines to synthesize complex C-substituted piperazines.[11][12][13]
Table 2: Performance of Iridium-Catalyzed Asymmetric Piperazine Syntheses
| Catalyst System | Reaction Type | Yield (%) | ee (%) | dr | Reference |
| Ir-complex | Asymmetric Hydrogenation of Pyrazines | up to 96 | up to 96 | - | [10] |
| Ir(ppy)₃ | Photoredox C-H Arylation | Good | - | - | [2][3] |
| [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of Imines | up to 99 | - | single diastereomer | [11][12] |
Data Interpretation: Iridium catalysis offers diverse strategies for piperazine synthesis. Asymmetric hydrogenation provides a direct route to chiral piperazines with high enantioselectivity. Photoredox C-H functionalization and cycloaddition reactions represent cutting-edge approaches for introducing complexity, with the latter demonstrating exceptional diastereoselectivity.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has gained significant traction as a powerful, metal-free approach to asymmetric synthesis. A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to produce 3-substituted piperazin-2-ones with high enantiomeric excess.[14][15][16] This method utilizes a quinine-derived urea catalyst.[14][15][16]
Table 3: Performance of Organocatalytic Asymmetric Synthesis of Piperazin-2-ones
| Catalyst | Reaction Type | Yield (%) | ee (%) | dr | Reference |
| Quinine-derived urea (eQNU) | One-pot Knoevenagel/Epoxidation/DROC | 38-90 | up to 99 | - | [14][15] |
Data Interpretation: This organocatalytic one-pot approach is highly attractive due to its operational simplicity, avoidance of metal contaminants, and excellent enantioselectivity, making it a valuable tool for the synthesis of chiral piperazin-2-ones.
Experimental Protocols: A Practical Guide
To facilitate the adoption of these novel catalytic systems, we provide detailed, step-by-step methodologies for two representative and highly efficient protocols.
Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol is adapted from the work of Zhou and colleagues and provides a reliable method for synthesizing chiral piperazin-2-ones.[8]
Materials:
-
5,6-disubstituted pyrazin-2-ol (1.0 equiv)
-
Pd(OCOCF₃)₂ (1.5 mol%)
-
(R)-TolBINAP (1.65 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
Dichloromethane (DCM) / Benzene (1:1 v/v)
-
High-pressure reactor
Procedure:
-
To a glovebox, add the pyrazin-2-ol, Pd(OCOCF₃)₂, (R)-TolBINAP, and TsOH·H₂O to a glass vial equipped with a stir bar.
-
Add the DCM/benzene solvent mixture to the vial.
-
Place the vial into a high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas (3 times).
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction conversion and diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Organocatalytic One-Pot Synthesis of 3-Aryl Piperazin-2-ones
This protocol is based on the work of Bella and coworkers and offers a metal-free route to chiral piperazin-2-ones.[14][15][16]
Materials:
-
Aldehyde (0.1 mmol, 1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv)
-
Quinine-derived urea catalyst (eQNU) (0.01 mmol, 10 mol%)
-
Anhydrous Toluene
-
Cumyl hydroperoxide (CHP) (0.11 mmol, 1.1 equiv)
-
N,N'-dibenzylethylenediamine (0.12 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (0.2 mmol, 2.0 equiv)
Procedure:
-
Knoevenagel Step: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and eQNU catalyst in anhydrous toluene (to a concentration of 0.3 M). Stir at room temperature until the aldehyde is consumed (monitor by TLC).
-
Epoxidation Step: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide dropwise and stir at this temperature for the specified time (monitor by TLC).
-
Domino Ring-Opening Cyclization (DROC) Step: To the reaction mixture, add N,N'-dibenzylethylenediamine and triethylamine at -20 °C. Allow the reaction to warm to 25 °C and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl piperazin-2-one.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Visualizing the Catalytic Machinery
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. Here, we provide simplified diagrams of key catalytic cycles.
Caption: Simplified catalytic cycle for Palladium-catalyzed asymmetric hydrogenation.
Caption: Workflow for the one-pot organocatalytic synthesis of piperazin-2-ones.
Conclusion and Future Outlook
The field of asymmetric piperazine synthesis is rapidly evolving, with new catalytic systems continually emerging. This guide has benchmarked several of the most promising recent advances, highlighting the impressive capabilities of palladium, iridium, and organocatalysis. For researchers and drug development professionals, the choice of catalyst will depend on factors such as substrate scope, desired stereochemical outcome, operational simplicity, and scalability. The detailed protocols and mechanistic insights provided herein are intended to empower chemists to harness these powerful new tools in their pursuit of novel, stereochemically defined piperazine-based therapeutics. The continued development of even more efficient, selective, and sustainable catalytic methods will undoubtedly unlock further opportunities in this exciting area of medicinal chemistry.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link][1][4][5]
- Guan, Y., & MacMillan, D. W. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6173. [Link][2][3]
- Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2995–3003. [Link][14][15]
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
- Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2995–3003. [Link]
- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8849-8852. [Link]
- Lindsley, C. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2882–2885. [Link]
- Shirai, R., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]
- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8849-8852. [Link]
- Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 130(44), 14599–14601. [Link]
- Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5410. [Link]
- Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Anzini, M., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(45), 7741-7744. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
- MacMillan, D. W. C., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1069-1085. [Link]
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
- Anzini, M., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(45), 7741-7744. [Link]
- van der Vlugt, J. I., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 15(40), 8564-8569. [Link]
- Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Wolfe, J. P., et al. (2010). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 12(21), 4884–4887. [Link]
- Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6296-6301. [Link]
- Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6296-6301. [Link]
- Zhou, Y.-G., et al. (2021). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Request PDF. [Link]
- De Vleeschouwer, F., et al. (2018). Computational design for enantioselective CO2 capture: asymmetric frustrated Lewis pairs in epoxide transformations. Beilstein Journal of Organic Chemistry, 14, 2194–2205. [Link]
- Sigman, M. S., & Harper, K. C. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(6), 2179–2183. [Link]
- Sigman, M. S., & Harper, K. C. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(6), 2179–2183. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Evaluating the performance of different ligands in palladium-catalyzed piperazine synthesis
The narrative of ligand development is one of continuous improvement. The field is moving towards creating more active and stable catalysts that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. [8]The exploration of multi-ligand systems and the development of robust, reusable heterogeneous catalysts represent exciting frontiers that will further enhance the power and accessibility of this indispensable transformation in drug discovery and development. [4][10]
References
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345. [Link]
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]
- Wolfe, J. P., & Stambuli, J. P. (2003). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Journal of the American Chemical Society, 125(38), 11532-11533. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Christensen, M. (2011). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark Orbit. [Link]
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.
- Ghaffari, B., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Karimi, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
- Tlahuext-Aca, A. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
- ResearchGate. (2024). Synthesis of N-Heterocyclic Carbene Silver(I) and Palladium(II) Complexes with Acylated Piperazine Linker and Catalytic Activity in Three Types of C—C Coupling Reactions. [Link]
- Singh, U. P., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Wuppertal. [Link]
- ResearchGate. (2016).
- Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ResearchGate. (2015).
- OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
- ResearchGate. (n.d.). Review articles in PALLADIUM. [Link]
- Mabasa, K. F., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26615-26625. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews, 40(10), 5151-5169. [Link]
- The Lonely Pipette. (2021, December 21). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of NMR and HPLC for Enantiomeric Excess Determination
<
Introduction: The Criticality of Enantiomeric Purity
In the landscape of drug development and pharmaceutical sciences, chirality is a fundamental concept with profound implications. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the precise determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a critical quality attribute that regulatory agencies stringently scrutinize. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the determination of enantiomeric excess. As a self-validating system, the cross-validation of these orthogonal methods provides the highest level of confidence in the accuracy and reliability of enantiopurity data.[2] This is paramount in ensuring the safety and efficacy of chiral drugs.[3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy is a versatile and powerful tool for elucidating molecular structure and has been extensively applied to the analysis of chiral compounds.[4][5] The fundamental principle behind using NMR to determine enantiomeric excess lies in converting the enantiomeric pair into diastereomers, which possess distinct physical and chemical properties and are therefore distinguishable by NMR.[6] This conversion can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[7]
A. Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that covalently react with the enantiomers of the analyte to form a new pair of diastereomeric compounds.[6][8] These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for their individual integration and the subsequent calculation of enantiomeric excess.
Causality Behind Experimental Choices: The choice of CDA is critical and is dictated by the functional groups present in the analyte. For instance, chiral isocyanates are effective for derivatizing alcohols, while chiral carboxylic acids can be used for amines.[9] The reaction must proceed to completion without any kinetic resolution to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio.
Experimental Protocol: ee Determination of a Chiral Amine using a Chiral Carboxylic Acid CDA
-
Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of the chiral amine sample in a suitable deuterated solvent (e.g., CDCl3).
-
CDA Addition: Add a slight molar excess of the enantiomerically pure chiral carboxylic acid (e.g., (R)-Mosher's acid) to the NMR tube.
-
Reaction: Gently mix the contents and allow the reaction to proceed to completion. The formation of the diastereomeric amides can often be monitored by observing the disappearance of the starting material signals in the NMR spectrum.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Integrate these signals.
-
Calculation of ee:
-
ee (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100
-
B. Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7][10] These interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole interactions, induce a sufficient difference in the chemical environment of the enantiomers to cause separate signals in the NMR spectrum.[11]
Causality Behind Experimental Choices: The key advantage of using CSAs is that the analysis is non-destructive, and sample preparation is simpler as no covalent bonds are formed.[7] The choice of CSA depends on the analyte's structure and its ability to interact with the CSA. For example, chiral diols have been successfully employed as CSAs for a variety of compounds.[7] The concentration of the CSA and the temperature of the NMR experiment are critical parameters that are often optimized to achieve baseline separation of the enantiomeric signals.[10]
Experimental Protocol: ee Determination of a Chiral Alcohol using a Chiral Diol CSA
-
Sample Preparation: Dissolve a known amount of the chiral alcohol sample in an appropriate deuterated solvent in an NMR tube.
-
CSA Addition: Add an optimized molar equivalent of the enantiomerically pure chiral diol CSA (e.g., (R,R)-1,2-diphenylethane-1,2-diol) to the solution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to achieve optimal resolution.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a proton in the analyte that is sensitive to the chiral environment induced by the CSA.
-
Calculation of ee: Calculate the enantiomeric excess using the integration values of the separated signals, as described for the CDA method.
Visualization of NMR Workflow
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. eijppr.com [eijppr.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-Piperazine-2-carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the (R)-Piperazine-2-carbonitrile Scaffold
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern therapy for type 2 diabetes mellitus. DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the physiological actions of these incretins are prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][2]
Within the landscape of DPP-4 inhibitors, compounds featuring a cyanopyrrolidine scaffold have demonstrated significant success, with several marketed drugs belonging to this class. The this compound scaffold represents a logical and compelling evolution of this pharmacophore. The six-membered piperazine ring offers distinct advantages over the five-membered pyrrolidine ring, including different conformational preferences and opportunities for substitution at the 4-position, which can be leveraged to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] The crucial nitrile group is a key pharmacophoric element, forming a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.[1]
This guide will dissect the structure-activity relationships of this compound derivatives, drawing insightful comparisons from the well-established SAR of the analogous cyanopyrrolidine inhibitors to provide a predictive framework for the rational design of novel and potent DPP-4 inhibitors.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of this compound derivatives as DPP-4 inhibitors are exquisitely sensitive to structural modifications at several key positions. By analyzing the impact of these changes, we can construct a robust SAR model.
The Indispensable Role of the 2-Carbonitrile Group and Stereochemistry
The cyan group at the 2-position of the piperazine ring is the cornerstone of the inhibitory activity of this compound class. It acts as a "warhead," forming a reversible covalent adduct with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction mimics the transition state of the natural peptide substrate, leading to potent inhibition.[1]
The stereochemistry at the 2-position is paramount. The (R)-configuration is essential for optimal orientation of the nitrile group within the active site to facilitate the covalent interaction with Ser630. The corresponding (S)-enantiomer is typically significantly less active, highlighting the strict stereochemical requirements of the enzyme's active site.
Impact of Substitutions at the N1-Position
The N1 nitrogen of the piperazine ring is a key vector for introducing substituents that can interact with the S1 and S2 pockets of the DPP-4 enzyme, thereby modulating potency and selectivity.
-
Small, Hydrophobic Groups: Small, hydrophobic substituents at the N1 position are generally well-tolerated and can enhance binding affinity through interactions with the hydrophobic S1 pocket.
-
Bulky Groups: The introduction of larger, bulkier groups at N1 can be detrimental to activity, likely due to steric hindrance within the confines of the active site.
-
Polar Groups: The incorporation of polar functionalities can be a double-edged sword. While they may introduce favorable interactions, they can also negatively impact cell permeability and oral bioavailability. Careful balancing of polarity is crucial.
Exploring the Chemical Space at the N4-Position
The N4-position of the piperazine ring provides a versatile handle for introducing a wide array of substituents that can significantly influence the pharmacological profile of the molecule. This position is typically directed towards the solvent-exposed region of the active site, allowing for greater structural diversity.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted aryl or heteroaryl groups at the N4-position can lead to a substantial increase in potency. These groups can engage in favorable pi-pi stacking and hydrophobic interactions with aromatic residues in the S2' pocket of DPP-4.
-
Linker Chemistry: The nature of the linker connecting the piperazine N4 to a terminal group is critical. Short, rigid linkers are often preferred to maintain an optimal binding conformation.
-
Functional Group Modification: The terminal functional groups on the N4-substituent can be modified to improve physicochemical properties such as solubility and metabolic stability, without compromising potency.
Comparative SAR Data of this compound Derivatives
The following table summarizes the DPP-4 inhibitory activity of a series of hypothetical this compound derivatives, illustrating the key SAR principles discussed. The IC50 values are based on extrapolations from the known SAR of analogous cyanopyrrolidine inhibitors.
| Compound ID | N1-Substituent (R1) | N4-Substituent (R2) | DPP-4 IC50 (nM) | Rationale for Activity |
| 1a | H | H | >1000 | Unsubstituted scaffold shows minimal activity. |
| 1b | Methyl | H | 500 | Small alkyl group at N1 provides a modest increase in potency. |
| 1c | H | Benzyl | 250 | Aromatic substituent at N4 enhances binding through hydrophobic interactions. |
| 1d | Methyl | Benzyl | 100 | Combination of small N1 and aromatic N4 substituents improves potency. |
| 1e | H | 4-Fluorobenzyl | 50 | Electron-withdrawing group on the aromatic ring can enhance binding interactions. |
| 1f | H | (Pyridin-2-yl)methyl | 30 | Heteroaromatic ring can form additional favorable interactions. |
| 1g | tert-Butyl | Benzyl | >500 | Bulky N1-substituent leads to a significant loss of activity due to steric clash. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Scheme for N-Substituted this compound Derivatives
The synthesis of N-substituted this compound derivatives typically commences with commercially available (R)-piperazine-2-carboxylic acid.
-
Protection of the N4-Nitrogen: The N4 nitrogen of (R)-piperazine-2-carboxylic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
-
Amide Formation: The carboxylic acid is converted to the corresponding primary amide. This can be achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by treatment with ammonia or an ammonia source.
-
Dehydration to the Nitrile: The primary amide is dehydrated to the carbonitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.
-
Deprotection of the N4-Nitrogen: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the this compound core.
-
N4-Substitution: The free secondary amine at the N4-position is then alkylated or arylated using an appropriate electrophile (e.g., alkyl halide, aryl halide) under basic conditions or via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to afford the desired target compounds.[5]
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a continuous fluorometric assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in assay buffer to the desired working concentration.
-
Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin) in DMSO and dilute to the final working concentration in assay buffer.
-
Test Compounds: Prepare serial dilutions of the synthesized this compound derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottomed 96-well plate, add the assay buffer, the test compound solution (or DMSO for control wells), and the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO) wells.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of novel, potent, and selective DPP-4 inhibitors. The well-established structure-activity relationships of the analogous cyanopyrrolidine inhibitors provide a robust framework for guiding the rational design of these next-generation antidiabetic agents. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the N1 and N4 positions of the piperazine ring to optimize interactions with the S1 and S2 pockets of the DPP-4 enzyme.
Future research in this area should focus on:
-
Fine-tuning N4-substituents: The design and synthesis of novel N4-substituents that can form additional hydrogen bonds or other favorable interactions within the S2' pocket could lead to significant improvements in potency.
-
Optimizing Physicochemical Properties: A concerted effort to optimize the physicochemical properties of these derivatives, such as solubility and metabolic stability, will be crucial for achieving favorable pharmacokinetic profiles and in vivo efficacy.
-
Selectivity Profiling: Comprehensive selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9, FAP) is essential to ensure the safety of any lead compounds.
By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel this compound-based DPP-4 inhibitors with the potential to improve the lives of patients with type 2 diabetes.
References
- Discovery of DA-1229: A Potent, Long Acting Dipeptidyl peptidase-4 Inhibitor for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. 2011;21(12):3809-3812. [Link]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860. [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. 2024;17(1):1. [Link]
- Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(19):6493. [Link]
- Piperazine derivatives useful as hypoglycemic agents.
- Antidiabetic piperazine derivatives, processes for their preparation and compositions containing them.
- DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors.
- Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]
- Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. 2022;69(4):993-1002. [Link]
- Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860. [Link]
- [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao. 2012;32(2):177-180. [Link]
- IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Process for the preparation of piperazine derivatives.
- Pharmaceutical composition, methods for tre
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(19):6493. [Link]
- Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Scilit. [Link]
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Kinetic Resolution of Racemic Piperazine Precursors
Introduction: The Central Role of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] From the blockbuster anticancer drug imatinib (Gleevec) to the antiviral agent indinavir, the piperazine motif is integral to the efficacy of numerous therapeutics.[1][2] However, the introduction of a substituent on the carbon framework of the piperazine ring often creates a stereocenter, leading to the existence of enantiomers. It is a fundamental principle of pharmacology that enantiomers can exhibit dramatically different biological activities, with one being therapeutic while the other might be inactive or even detrimental.[3] Consequently, the ability to produce enantiomerically pure piperazine precursors is not merely an academic exercise but a critical necessity in the development of safe and effective pharmaceuticals.
Kinetic resolution has emerged as a powerful and practical strategy for accessing these enantiopure building blocks. This guide provides an in-depth comparison of the leading kinetic resolution methodologies for racemic piperazine precursors, offering field-proven insights, detailed experimental protocols, and comparative performance data to aid researchers in selecting and implementing the optimal strategy for their specific needs.
I. Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic piperazine derivative. The underlying principle is the enzyme-catalyzed acylation of one enantiomer at a significantly higher rate than the other, allowing for the separation of the unreacted, enantioenriched amine from its acylated counterpart. This method is highly valued for its mild reaction conditions and environmental compatibility.[4]
Causality Behind Experimental Choices (Expertise & Experience)
The choice of enzyme, acylating agent, and solvent are the three pillars that determine the success of an enzymatic resolution.
-
Enzyme Selection: Lipases such as Candida antarctica Lipase A (CAL-A) and Lipase B (CAL-B), and lipases from Pseudomonas species are often the catalysts of choice due to their broad substrate scope and high enantioselectivity.[5][6] The selection is often empirical, requiring screening of a panel of commercially available enzymes to identify the one with the highest enantioselectivity (often expressed as the E-value) for a specific substrate.
-
Acylating Agent: The acyl donor plays a crucial role. Activated esters, such as 2,2,2-trifluoroethyl butanoate, are frequently employed as they lead to a more irreversible acylation, driving the reaction forward and often enhancing enantioselectivity.[5][6]
-
Solvent: Anhydrous organic solvents like tert-butyl methyl ether (TBME) or acetonitrile are typically used to minimize enzymatic hydrolysis of the acylating agent and the product ester.[5][6] The solvent choice can also influence enzyme activity and selectivity.
Mechanism of Lipase-Catalyzed N-Acylation
Lipases, which are serine hydrolases, utilize a "ping-pong bi-bi" mechanism for enantioselective transesterification.[7] The catalytic triad (serine, histidine, and aspartate/glutamate) in the enzyme's active site is responsible for catalysis. The process begins with the acylation of the serine hydroxyl group by the acyl donor, forming a covalent acyl-enzyme intermediate. This is followed by the nucleophilic attack of the amine (the piperazine precursor) on the acyl-enzyme intermediate to form the amide product and regenerate the free enzyme. The enantioselectivity arises from the differential fit and reaction rates of the two enantiomers within the chiral active site of the lipase.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Piperazine-2-Carboxylate Derivative
This protocol is adapted from the successful resolution of N-Boc-piperazine-2-carboxylic acid methyl esters using Candida antarctica lipase A.[5][6]
Materials:
-
Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )
-
Candida antarctica lipase A (CAL-A)
-
2,2,2-Trifluoroethyl butanoate
-
Anhydrous tert-butyl methyl ether (TBME)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 ) (1.0 g, 1 equivalent) in anhydrous TBME (20 mL), add 2,2,2-trifluoroethyl butanoate (1.1 equivalents).
-
Add Candida antarctica lipase A (CAL-A) (e.g., 100 mg).
-
Stir the suspension at room temperature (or a pre-determined optimal temperature, e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining starting material and the acylated product.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of TBME and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture by silica gel column chromatography to separate the unreacted (R)-1 from the acylated (S)-product.
Data Presentation: Performance of Lipase-Catalyzed Resolution
| Substrate | Enzyme | Acylating Agent | Solvent | E-value | Reference |
| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | CAL-A | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | [5][6] |
| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | CAL-A | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | [5][6] |
E-value is a measure of enantioselectivity. A high E-value (>100) indicates excellent enantioselectivity.
Visualization of Experimental Workflow
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Flow Chemistry vs. Batch Synthesis: A Comparative Guide for the Synthesis of Piperazines
Introduction: The Enduring Relevance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential "privileged scaffold" in modern medicinal chemistry. Its frequent appearance in a multitude of blockbuster drugs—from antipsychotics like cariprazine to antidepressants like trazodone—is a testament to its unique physicochemical properties.[1][2] The piperazine moiety often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and the ability to modulate lipophilicity, which are critical for drug efficacy.
Traditionally, the synthesis of functionalized piperazines has been the domain of batch processing. This involves the sequential addition of reagents into a stirred-tank reactor, where the reaction proceeds over a set period.[3] However, as the pharmaceutical industry faces increasing pressure to develop safer, more efficient, and sustainable manufacturing processes, continuous flow chemistry has emerged as a transformative alternative.[4][5] This guide provides a detailed comparative analysis of these two synthetic paradigms for the preparation of piperazines, grounded in experimental data and field-proven insights. We will explore the fundamental principles, practical applications, and quantifiable benefits of each approach, enabling researchers and process chemists to make informed decisions for their specific synthetic challenges.
Core Principles: Re-examining the Reaction Environment
The fundamental differences between batch and flow synthesis lie in how they manage the reaction environment. These differences have profound implications for reaction control, safety, and scalability.
Batch Synthesis: In a batch reactor, all reactants are typically charged at the outset, and the reaction mixture is treated as a single entity.[6] Mixing is achieved through mechanical stirring, which can lead to concentration and temperature gradients, especially as the reactor scale increases.[7] Heat transfer is limited by the vessel's surface-area-to-volume ratio, which decreases dramatically upon scale-up.[8] This can create localized "hotspots" in exothermic reactions, potentially leading to byproduct formation or even hazardous runaway conditions.[9]
Flow Chemistry: In contrast, flow chemistry involves the continuous pumping of reagent streams through a microreactor, tube, or packed-bed column.[10] The reaction occurs within a confined, well-defined space. This topology offers several intrinsic advantages:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables near-instantaneous heating or cooling, providing precise temperature control and eliminating hotspots.[7][8]
-
Enhanced Mixing: Mixing occurs rapidly via diffusion over short distances, leading to a highly homogeneous reaction environment and minimizing side reactions caused by concentration gradients.[7][11]
-
Precise Reaction Time Control: The residence time of the reactants in the reaction zone is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning of the reaction outcome.[7][10]
Logical Relationship: Reactor Characteristics and Process Outcomes
The following diagram illustrates how the physical characteristics of batch and flow reactors directly influence key process outcomes.
Caption: Reactor characteristics dictate process control and safety outcomes.
Application to Piperazine Synthesis: A Tale of Two Routes
A common and vital method for synthesizing N-substituted piperazines is reductive amination.[2] Let's compare the synthesis of a benzylpiperazine derivative from a benzaldehyde and piperazine using both batch and flow methodologies.
Traditional Batch Approach: The Burden of Stoichiometric Reagents and Protecting Groups
A conventional batch synthesis often relies on stoichiometric, hydride-based reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[12] While effective on a lab scale, this approach has significant drawbacks for large-scale production:
-
Poor Atom Economy: The hydride reagent generates a large amount of salt waste. For instance, a 200g synthesis of a benzylpiperazine could require over 450g of NaBH(OAc)₃, nearly all of which becomes waste.[12]
-
Use of Protecting Groups: To avoid di-alkylation, chemists often resort to using mono-protected piperazines (e.g., Boc-piperazine).[13][14] This necessitates additional protection and deprotection steps, increasing cost, time, and waste. Boc-piperazine can be nearly 200 times more expensive than piperazine itself.[12]
-
Safety Concerns: Handling large quantities of hydride reagents can be hazardous.
Modern Flow Approach: Catalytic, Protecting-Group-Free Synthesis
Flow chemistry enables a more elegant and sustainable approach using catalytic hydrogenation.[15] Here, a solution of the aldehyde and piperazine is continuously passed through a heated, pressurized tube packed with a heterogeneous catalyst, such as Palladium on carbon (Pd/C).[12] Hydrogen gas, often generated on-demand, serves as the ideal reducing agent, with water being the only byproduct.[12]
This flow-based strategy directly addresses the shortcomings of the batch method:
-
High Atom Economy: It utilizes catalytic H₂, eliminating the need for wasteful stoichiometric reagents.[12]
-
Protecting-Group-Free: By carefully controlling stoichiometry (using an excess of piperazine) and reaction conditions, mono-alkylation can be achieved selectively without protecting groups.[12]
-
Enhanced Safety: Hazardous hydrogen gas is generated and consumed in situ within a small, contained volume, mitigating the risks associated with storing large quantities.[9][16] The use of a packed-bed reactor also contains the catalyst, simplifying its removal and handling.[16]
Experimental Workflow Comparison
The following diagram contrasts the multi-step, resource-intensive batch workflow with the streamlined, integrated flow process.
Caption: Comparison of typical batch vs. continuous flow synthesis workflows.
Data Showdown: Quantitative Performance Metrics
Objective data clearly demonstrates the advantages of flow synthesis for piperazines. The following table summarizes typical results for the reductive amination of a benzaldehyde with piperazine, compiled from literature sources.[12][15][17]
| Parameter | Batch Synthesis (NaBH(OAc)₃) | Continuous Flow (H₂/Pd/C) | Rationale for Difference |
| Yield | ~75-85% (after deprotection) | >90% | Superior control in flow minimizes side reactions; batch yields are impacted by multiple steps.[12] |
| Reaction Time | 6-24 hours | 2-20 minutes (residence time) | High temperature and pressure in flow drastically accelerate reaction rates.[18] |
| Purity (Crude) | Variable, requires purification | High, often >95% | Precise control prevents byproduct formation.[10] |
| Process Steps | 3-4 (Protect, React, Deprotect) | 1 (Direct reaction) | Flow enables a protecting-group-free strategy.[12] |
| Key Reagent | NaBH(OAc)₃ (stoichiometric) | H₂ (catalytic) | Flow facilitates the use of heterogeneous catalysts and gaseous reagents.[16] |
| Waste Profile | High (boron salts, acid/base) | Low (water is the only byproduct) | Green chemistry principles are inherent to the flow design.[4] |
| Scalability | Challenging (exotherm control) | Straightforward (run longer) | Flow scale-up avoids re-optimization by leveraging throughput.[3][19] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed, self-validating protocols for the synthesis of 1-benzylpiperazine are presented below.
Protocol 1: Batch Synthesis via Reductive Amination
-
Objective: Synthesize 1-benzylpiperazine using a traditional batch method with a protecting group.
-
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add N-Boc-piperazine (1.86 g, 10 mmol) and dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add benzaldehyde (1.02 mL, 10 mmol) followed by a catalytic amount of acetic acid (0.06 mL, 1 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 25 mL).
-
Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Boc-protected 1-benzylpiperazine. Purify via column chromatography if necessary.
-
Deprotection: Dissolve the purified intermediate in DCM (20 mL) and add trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in water, basify with 2M NaOH to pH >12, and extract with DCM (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-benzylpiperazine.
-
Protocol 2: Continuous Flow Synthesis
-
Objective: Synthesize 1-benzylpiperazine directly using a protecting-group-free, catalytic flow method.
-
System: A continuous flow reactor (e.g., H-Cube Pro™ or similar) equipped with HPLC pumps, a gas module for in-situ hydrogen generation, a heated column holder, and a back-pressure regulator.
-
Methodology:
-
Catalyst Packing: Pack a stainless-steel column (e.g., 4.6 mm ID x 100 mm L) with 10% Palladium on carbon (Pd/C) catalyst.
-
Reagent Preparation: Prepare a stock solution of piperazine (4.31 g, 50 mmol, 5 equiv.) and benzaldehyde (1.02 mL, 10 mmol, 1 equiv.) in methanol (to 100 mL).
-
System Priming: Prime the pumps and the system with methanol to remove air and ensure a stable baseline pressure.
-
Reaction Execution:
-
Set the system parameters: Temperature = 80°C; Pressure = 50 bar; H₂ generation = Full H₂ mode.
-
Pump the reagent solution through the catalyst column at a flow rate of 0.5 mL/min (Residence Time = ~3.4 min).
-
-
Steady State & Collection: Allow the system to reach a steady state for approximately 3 column volumes (~5 mL). Collect the product stream exiting the back-pressure regulator.
-
Workup & Isolation: The output stream contains the product, excess piperazine, and methanol. Concentrate the collected solution under reduced pressure. The excess piperazine can be removed by an acidic wash or recrystallization to yield pure 1-benzylpiperazine.
-
Process Analytical Technology (PAT) Integration (Optional): An in-line analytical tool, such as FTIR or UV-Vis, can be placed post-reactor to monitor the reaction in real-time, ensuring steady-state conversion and product quality.[20][21][22]
-
Safety, Economic, and Sustainability Implications
Safety: Flow chemistry is intrinsically safer.[9] By minimizing the volume of hazardous material reacting at any given moment, the risks associated with exotherms, unstable intermediates, or high-pressure gas reactions are significantly reduced.[16][23] This is a critical advantage in pharmaceutical manufacturing, where operator safety and process robustness are paramount.
Economics: While the initial capital expenditure for a flow chemistry setup can be higher than for standard laboratory glassware, the long-term economic benefits are substantial.[19] These include:
-
Reduced Operating Costs: Lower solvent and energy consumption.[19]
-
Higher Throughput: Continuous operation can produce kilogram quantities from a small-footprint reactor simply by extending the run time.[19]
-
Lower Capital Expenditure for Scale-up: Eliminates the need for progressively larger, more expensive batch reactors.[19]
-
Improved Process Intensity: Fewer steps and less waste reduce the overall cost of goods.[19]
Sustainability: Flow chemistry aligns perfectly with the principles of Green Chemistry.[4] It enables the use of heterogeneous catalysts, reduces solvent volumes, minimizes waste generation, and often leads to higher energy efficiency, making it a more environmentally responsible choice.[10]
Conclusion and Future Outlook
For the synthesis of piperazines, continuous flow chemistry offers a paradigm shift from the often cumbersome and inefficient traditional batch methods. It provides unprecedented control over reaction parameters, leading to higher yields, improved purity, and a dramatically enhanced safety profile.[11][24] The ability to perform protecting-group-free, catalytic transformations streamlines synthetic routes, reduces waste, and lowers costs.
While batch synthesis will remain a valuable tool for small-scale discovery and exploratory chemistry due to its flexibility and low setup cost, the future of process development and manufacturing for important scaffolds like piperazines undoubtedly lies in continuous flow.[3][6] As the technology matures and becomes more accessible, its adoption will continue to accelerate, paving the way for a safer, more efficient, and sustainable pharmaceutical industry.
References
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469–2473. [Link]
- Ghislieri, D., et al. (2015). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 20(8), 15037-15051. [Link]
- Pinho e Melo, T. M. V. D., et al. (2020). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry, 2020(1), 22-40. [Link]
- Yuhan Chemical. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Yuhan Chemical Tech Center. [Link]
- Thomas, C. (2017). Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology, 41(12). [Link]
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
- Yadav, V. K., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
- ResearchGate. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF. [Link]
- Booker-Milburn, K. I. (Ed.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer. [Link]
- Kmoníčková, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
- Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]
- PubMed. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- NJ Bio, Inc. (n.d.). Flow Chemistry. NJ Bio, Inc. [Link]
- McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2098-2109. [Link]
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
- ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]
- Kilolabs. (n.d.). Batch vs. Continuous Process - Flow Chemistry. Kilolabs. [Link]
- ResearchGate. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Request PDF. [Link]
- ResearchGate. (2018). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide.
- Nguyen, T. V., & Bøgevig, A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1642–1655. [Link]
- Bakulina, O. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5558. [Link]
- Kappe Laboratory. (n.d.). Active Pharmaceutical Ingredients (APIs) in Flow. University of Graz. [Link]
- Royal Society of Chemistry. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Manufacturing Chemist. (2019). The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]
- MDPI. (2021).
- M-Reactor. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. M-Reactor. [Link]
- Outsourced Pharma. (n.d.). Flow Chemistry Vs Batch Processes. Outsourced Pharma. [Link]
- Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry. Certech. [Link]
- Asynt. (2023).
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. [Link]
- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in...
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- Royal Society of Chemistry. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]
- ResearchGate. (2015). Methods for the catalytic synthesis of piperazine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- Google Patents. (2015). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Analytical & Pharmaceutical Research. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Chemistry Vs Batch Processes [outsourcedpharma.com]
- 6. asynt.com [asynt.com]
- 7. aragen.com [aragen.com]
- 8. kilolabs.com [kilolabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. syrris.com [syrris.com]
- 11. njbio.com [njbio.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. contractpharma.com [contractpharma.com]
- 17. mdpi.com [mdpi.com]
- 18. labunlimited.com [labunlimited.com]
- 19. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 20. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. asymchem.com [asymchem.com]
- 24. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
In vitro and in vivo comparison of (R)- and (S)-enantiomer drug candidates
An Objective Guide to the In Vitro and In Vivo Comparison of (R)- and (S)-Enantiomer Drug Candidates
Authored by a Senior Application Scientist
Introduction: The Imperative of Stereochemical Resolution in Drug Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers, often designated as (R)- and (S)-forms.[1] While they possess identical physical and chemical properties in an achiral environment, the chiral environment of the human body—composed of stereospecific enzymes, receptors, and other proteins—can interact with each enantiomer differently.[2][3]
This differential interaction can lead to profound variations in pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[4][5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[1][6]
The tragic case of thalidomide in the late 1950s serves as a stark reminder of this principle. Marketed as a racemic mixture (a 1:1 ratio of both enantiomers) to treat morning sickness, it was later discovered that while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[7][8][9][10] This event was a major catalyst for regulatory agencies like the U.S. Food and Drug Administration (FDA) to establish policies emphasizing the need to characterize individual enantiomers.[3][11][12][13][14] Consequently, the development of single-enantiomer drugs, often through a process known as a "chiral switch" from an existing racemate, has become a prominent strategy in modern drug development.[6][15][16][17]
This guide provides a comprehensive framework for researchers to conduct a rigorous side-by-side comparison of (R)- and (S)-enantiomer drug candidates, detailing the critical in vitro and in vivo experiments that inform the selection of a single, optimal stereoisomer for clinical advancement.
Part 1: Foundational In Vitro Characterization
Before any meaningful biological comparison can be made, the (R)- and (S)-enantiomers must be separated and quantified with high purity. This is the non-negotiable first step. Following separation, a suite of in vitro assays provides the initial, crucial data on how the enantiomers differ in their interaction with the biological target and their susceptibility to metabolism.
Chiral Separation and Analytical Quantification
The prerequisite for all subsequent studies is a robust and validated analytical method to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[18][19][20]
The causality behind choosing a specific CSP is based on its ability to form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are highly versatile and widely used.[21]
Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications | Separation Mode(s) |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Broad range of chiral compounds, including neutral, acidic, and basic molecules.[21] | Normal Phase, Reversed-Phase, Polar Organic |
| Cyclodextrin-Based | α-, β-, or γ-Cyclodextrin | Aromatic compounds, heterocyclic analytes.[22] | Reversed-Phase, Polar Organic |
| Protein-Based | e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Primarily for resolving basic and acidic drugs. | Reversed-Phase (Aqueous buffers) |
| Macrocyclic Antibiotic | e.g., Vancomycin, Teicoplanin | Amino acids, peptides, and other polar compounds. | Reversed-Phase, Polar Organic |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of diverse CSPs (e.g., two different polysaccharide-based columns and one cyclodextrin-based column).
-
Mobile Phase Screening: For each column, test a range of mobile phases.
-
Normal Phase: Start with a Hexane/Ethanol or Hexane/Isopropanol mixture (e.g., 90:10 v/v).
-
Reversed Phase: Use an aqueous buffer (e.g., 20mM Ammonium Bicarbonate) with an organic modifier like Acetonitrile or Methanol.
-
-
Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5 is ideal) by systematically adjusting the mobile phase composition, flow rate, and column temperature.[21]
-
Validation: Validate the final method for specificity, linearity, accuracy, and precision according to relevant guidelines.
In Vitro Pharmacodynamics: Target Interaction
The primary question in pharmacodynamics is whether the enantiomers exhibit different affinities for their intended biological target. This is most commonly assessed using receptor binding assays or enzyme inhibition assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a target receptor.
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a known concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity), and increasing concentrations of the unlabeled test compound ((R)-enantiomer, (S)-enantiomer, or racemate).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Table 2: Hypothetical Pharmacodynamic Data for (R)- and (S)-Enantiomers
| Compound | Target Receptor Ki (nM) | Functional Assay EC50 (nM) | Eudysmic Ratio (S-Ki / R-Ki) |
| (R)-Enantiomer | 500 | 1200 | \multirow{2}{*}{100} |
| (S)-Enantiomer | 5 | 10 |
The Eudysmic Ratio quantifies the degree of stereoselectivity. A high ratio provides a strong rationale for developing the single enantiomer (the eutomer).[6]
In Vitro Pharmacokinetics: Metabolic Stability
Before committing to costly animal studies, it is essential to assess the metabolic stability of each enantiomer.[23] This provides an early indication of its likely in vivo clearance and half-life.[24] The most common method uses liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes (Phase I Cytochrome P450s).[25][26]
Experimental Protocol: Microsomal Metabolic Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Pre-incubation: Add the test compound ((R)- or (S)-enantiomer) to the microsomal suspension and pre-incubate at 37°C.[27]
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH.[27]
-
Time Points: Collect aliquots from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using the validated chiral LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro microsomal stability assay.
Table 3: Hypothetical Metabolic Stability Data for (R)- and (S)-Enantiomers
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| (R)-Enantiomer | 15 | 154 | High |
| (S)-Enantiomer | 90 | 25.7 | Low-Moderate |
Part 2: Definitive In Vivo Comparison
While in vitro data is predictive, in vivo studies in whole, living organisms are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME), as well as to confirm efficacy and safety.[28][29] The choice of animal model is critical and should be based on similarities to human physiology and drug metabolism pathways.[30][31][32]
Pharmacokinetic (PK) Profiling
A fundamental in vivo study involves administering each enantiomer separately to an animal model (e.g., rats or mice) and measuring the drug concentration in plasma over time.[33][34]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer a defined dose of the pure (R)- or (S)-enantiomer to a cohort of animals (typically via intravenous and oral routes in separate studies to assess bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Sparse sampling techniques can be used to minimize stress on individual animals.[33]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in each plasma sample using the validated chiral LC-MS/MS method.
-
PK Parameter Calculation: Use specialized software to calculate key PK parameters from the plasma concentration-time curve.
Caption: Differential signaling by (R)- and (S)-enantiomers.
Table 4: Hypothetical In Vivo Pharmacokinetic Data in Rats
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Interpretation |
| Cmax (ng/mL) | 850 | 2500 | (S)-form reaches a higher peak concentration. |
| Tmax (hr) | 0.5 | 1.0 | (S)-form is absorbed slightly slower. |
| AUC (ng*hr/mL) | 1800 | 15500 | Total drug exposure is significantly higher for the (S)-form. |
| t½ (hr) | 1.2 | 7.5 | (S)-form is eliminated much more slowly. |
| Oral Bioavailability (%) | 25% | 85% | (S)-form is absorbed much more effectively from the gut. |
These results align with the in vitro metabolic stability data, where the (S)-enantiomer was more stable, leading to a longer half-life and greater overall exposure (AUC) in vivo.
In Vivo Efficacy and Toxicology
The ultimate test is whether the enantiomers show differential efficacy in a relevant animal model of the target disease and whether they have different safety profiles.
-
Efficacy Studies: The eutomer identified from in vitro assays should demonstrate a dose-dependent therapeutic effect in a disease model. The distomer should be tested to confirm it is less active or inactive.
-
Toxicology Studies: A critical step is to assess the toxicology of both the eutomer and the distomer.[35] Even if the distomer is pharmacologically inactive at the therapeutic target, it could have off-target effects leading to toxicity. A benign toxicological profile for the racemate may support its development, but significant toxicity associated with one enantiomer provides a strong impetus for single-enantiomer development.[35]
Synthesis and Decision-Making
The comprehensive dataset generated from these in vitro and in vivo comparisons allows for an evidence-based decision. The ideal single-enantiomer candidate will exhibit:
-
High Potency and Selectivity: A high affinity for the target and a significant eudysmic ratio.
-
Favorable Pharmacokinetics: Good metabolic stability, leading to a desirable in vivo half-life and high oral bioavailability.
-
Demonstrable Efficacy: A clear therapeutic effect in a relevant disease model.
-
Clean Safety Profile: Low potential for on-target or off-target toxicity.
By systematically characterizing and comparing (R)- and (S)-enantiomers, researchers can de-risk drug development, optimize therapeutic profiles, and ultimately develop safer and more effective medicines. The principles of stereochemistry are not an academic curiosity but a foundational pillar of modern, rational drug design.
References
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
- The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025, August 1). DrugPatentWatch.
- Chiral switch. (n.d.). Wikipedia.
- The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. (2024, October 10). ACS Medicinal Chemistry Letters.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018, July 19). PubMed.
- The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.
- Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. (2022, February 17). PMC - NIH.
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025, September 28). ResearchGate.
- The FDA perspective on the development of stereoisomers. (n.d.). PubMed.
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
- Development of New Stereoisomeric Drugs. (1992, May 1). FDA.
- FDA's policy statement for the development of new stereoisomeric drugs. (1992). PubMed.
- A comparative analysis of in vitro and in vivo efficacies of the enantiomers of thioridazine and its racemate. (2013, March 7). PubMed.
- Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs. (n.d.). Slideshare.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). MDPI.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography. (2019, June). ResearchGate.
- Chiral drugs. (n.d.). Wikipedia.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- FDA Development of new stereoisomeric drugs. (n.d.). ECA Academy.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications.
- Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. (n.d.). PubMed.
- Thalidomide & the Importance of Stereochemistry. (n.d.). Oregon State University.
- The tale of chiral switches. (n.d.). Australian Prescriber.
- Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
- P3. Chirality in Medicine: From Discovery to Disaster. (2025, April 6). Chiralpedia.
- In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
- Role of Enantiomers in Pharmacology. (n.d.). Slideshare.
- Thalidomide: The Tragedy of Chiral Chemistry. (n.d.). LearnChemE.
- (PDF) Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. (2025, August 7). ResearchGate.
- Assessing Atropisomer Axial Chirality in Drug Discovery and Development. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- The Role of Mouse Models in Drug Discovery. (2025, March 20). Taconic Biosciences.
- In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Blog.
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025, August 9). ResearchGate.
- In Vivo vs In Vitro: Definition, Pros and Cons. (2023, December 18). Technology Networks.
- Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (n.d.). PubMed.
- Stereochemistry in Drug Action. (n.d.). PMC - NIH.
- Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. (2021, May 6). PubMed Central.
- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (n.d.). PubMed.
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025, August 8). ResearchGate.
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. mdpi.com [mdpi.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs | PPTX [slideshare.net]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral switch - Wikipedia [en.wikipedia.org]
- 7. Chiral drugs - Wikipedia [en.wikipedia.org]
- 8. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 9. P3. Chirality in Medicine: From Discovery to Disaster – Chiralpedia [chiralpedia.com]
- 10. learncheme.com [learncheme.com]
- 11. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Development of new stereoisomeric drugs - ECA Academy [gmp-compliance.org]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. blog.biobide.com [blog.biobide.com]
- 29. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 30. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 31. researchgate.net [researchgate.net]
- 32. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R)-Piperazine-2-carbonitrile
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Piperazine-2-carbonitrile. Due to its composite structure, featuring both a piperazine ring and a nitrile functional group, this compound requires a multi-faceted approach to risk assessment and waste management. Adherence to these procedures is critical for mitigating potential hazards and ensuring a safe operational environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a simple compound from a hazard perspective. Its risks are twofold, stemming from its distinct chemical moieties. A thorough understanding of these risks is the foundation for its safe handling and disposal.
-
The Piperazine Moiety: Piperazine and its derivatives are classified as corrosive materials.[1][2] They can cause severe skin burns and eye damage upon contact.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent chemical burns.
-
The Nitrile (Cyano) Group: The carbon-nitrogen triple bond in the nitrile group presents a more acute toxicological threat. Organic nitriles are metabolically hazardous and can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, particularly upon contact with acids.[5][6] HCN is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[7] Consequently, the segregation of nitrile-containing waste from acidic waste streams is not merely a best practice; it is a critical, life-saving measure.[8][9]
Given these combined hazards, this compound waste must be classified as acutely toxic hazardous waste and handled accordingly through all stages of the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before any waste handling begins, the establishment of a robust PPE protocol is mandatory. The following table outlines the minimum required PPE for handling this compound waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended). | Protects against skin contact with the corrosive piperazine and absorption of the toxic nitrile. |
| Eye Protection | Safety goggles or a full-face shield. | Prevents splashes from causing severe eye damage.[10] |
| Body Protection | A laboratory coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of open containers must be performed within a certified chemical fume hood. | Prevents inhalation of any potentially evolved toxic vapors or dust.[7] |
Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound is through a licensed and approved hazardous waste management company.[11][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[5]
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be segregated. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves, wipes).[9]
-
Empty containers, which are also considered hazardous waste as they retain residue.[7]
Crucially, this waste stream must be kept separate from all other chemical waste, especially acids and strong oxidizing agents, to prevent a violent reaction or the release of deadly HCN gas. [8][13]
Step 2: Containerization
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap.[14]
-
Condition: The container must be in good condition, free of cracks or residue on the outside.[14]
-
Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a strict regulatory requirement mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16] Every waste container must have a label affixed as soon as the first drop of waste is added.
| Labeling Requirement | Checklist |
| "Hazardous Waste" | ✓ |
| Full Chemical Name | ✓ this compound |
| Hazard Identification | ✓ Toxic, Corrosive |
| Accumulation Start Date | ✓ Date waste was first added |
| Laboratory Information | ✓ Principal Investigator, Room Number |
Step 4: On-Site Accumulation
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup of the hazardous waste.[7] They will coordinate with a licensed chemical waste disposal company for proper transportation and final destruction, typically via high-temperature incineration with flue gas scrubbing.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (within a chemical fume hood):
-
Ensure the fume hood is operational.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.
-
Carefully scoop the contaminated absorbent into your designated hazardous waste container.
-
Decontaminate the spill surface. A common procedure for cyanide compounds is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9] All cleaning materials must also be disposed of as hazardous waste.[8]
-
-
Large Spill (outside of a fume hood):
-
EVACUATE IMMEDIATELY. Alert all personnel in the area.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Activate the nearest fire alarm to initiate an emergency response.
-
Contact your institution's emergency number (e.g., Public Safety, EH&S) and report a hazardous chemical spill.[1] Provide the chemical name and location.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Regulatory Framework: The Rules of the Road
The procedures outlined in this guide are based on regulations from two primary US federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the identification, management, and disposal of hazardous waste.[18][19] The labeling, storage time limits, and disposal facility requirements are all mandated by the EPA.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), require employers to inform and train employees about chemical hazards and to implement safe work practices, including proper disposal procedures.[20][21]
By following this guide, you are not only ensuring your personal safety and that of your colleagues but also maintaining your institution's compliance with federal and state law.
References
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
- United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.
- LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- ECHEMI. (n.d.). 2-Piperazinecarbonitrile SDS, 187589-36-2 Safety Data Sheets.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- ChemicalBook. (2025, July 16). This compound | 1217839-54-7.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Fisher Scientific. (2024, March 2). (+/-)-Piperazine-2-carboxylic acid Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
- Ambeed.com. (n.d.). 187589-35-1|Piperazine-2-carbonitrile dihydrochloride.
- Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
- Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
- PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 6. unitedchemicalcn.com [unitedchemicalcn.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. fishersci.ie [fishersci.ie]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. epa.gov [epa.gov]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. medlabmag.com [medlabmag.com]
- 20. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 21. resources.duralabel.com [resources.duralabel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
